molecular formula C19H24O2 B159171 Androsta-1,4-diene-3,17-dione CAS No. 897-06-3

Androsta-1,4-diene-3,17-dione

Cat. No.: B159171
CAS No.: 897-06-3
M. Wt: 284.4 g/mol
InChI Key: LUJVUUWNAPIQQI-QAGGRKNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Androsta-1,4-diene-3,17-dione is a steroid that consists of androstane having double bonds at positions 1 and 4 and two keto groups at positions 3 and 17. It is a 17-oxo steroid, a 3-oxo-Delta(4) steroid and a 3-oxo-Delta(1) steroid. It derives from a hydride of an androstane.
This compound is a natural product found in Aglaia rubiginosa with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,10R,13S,14S)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,11,14-16H,3-6,8,10H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJVUUWNAPIQQI-QAGGRKNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C=CC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)C=C[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862463
Record name Androsta-1,4-diene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Boldione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003422
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

897-06-3
Record name Androsta-1,4-diene-3,17-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=897-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boldione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000897063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Boldione
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07373
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Androsta-1,4-diene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Androsta-1,4-diene-3,17-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.798
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BOLDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2166Q8568W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Boldione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003422
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Androsta-1,4-diene-3,17-dione (ADD) Biosynthesis Pathway in Mycobacterium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, has the remarkable ability to utilize host-derived cholesterol as a carbon and energy source during infection.[1][2] This metabolic capability is crucial for the pathogen's survival, persistence, and virulence within the host.[1][3] The cholesterol catabolic pathway in Mycobacterium involves a series of enzymatic reactions that break down the complex steroid molecule into smaller metabolites that can be funneled into central metabolism.[4] A key intermediate in this pathway is Androsta-1,4-diene-3,17-dione (ADD), a C19 steroid that is also a valuable precursor for the synthesis of various steroid-based drugs.[5][6][7] Understanding the biosynthesis of ADD in Mycobacterium is therefore of significant interest for both the development of novel anti-tubercular drugs targeting cholesterol metabolism and for biotechnological applications in the pharmaceutical industry.[5][7]

This technical guide provides a comprehensive overview of the ADD biosynthesis pathway in Mycobacterium, with a focus on the key enzymes, their quantitative characteristics, and detailed experimental methodologies for their study.

The this compound (ADD) Biosynthesis Pathway

The biosynthesis of ADD from cholesterol in Mycobacterium is a multi-step process that can be broadly divided into two main stages: the degradation of the cholesterol side-chain to produce Androst-4-ene-3,17-dione (AD), and the subsequent desaturation of the A-ring of AD to form ADD. Further degradation of ADD is also a critical part of the overall cholesterol catabolic pathway.

Cholesterol Side-Chain Degradation

The initial steps of cholesterol catabolism involve the degradation of the C17 aliphatic side chain through a series of β-oxidation reactions.[3][8][9] This process ultimately yields propionyl-CoA and acetyl-CoA, which are assimilated into the central metabolism of the bacterium, and the C19 steroid, Androst-4-ene-3,17-dione (AD).[1][10] Key enzymatic steps in the side-chain degradation include the action of acyl-CoA dehydrogenases, enoyl-CoA hydratases, and thiolases.[3][8][9]

Conversion of AD to ADD: The Role of 3-Ketosteroid-Δ1-dehydrogenase (KstD)

The pivotal step in ADD biosynthesis is the dehydrogenation of AD at the C1 and C2 positions of the steroid A-ring. This reaction is catalyzed by the FAD-dependent enzyme 3-ketosteroid-Δ1-dehydrogenase (KstD).[11][12] This enzyme introduces a double bond between C1 and C2, converting AD to ADD.[11] In many mycobacterial species, multiple KstD isoenzymes exist, which may have different substrate specificities and regulatory properties.[13]

Subsequent Degradation of ADD

Following its synthesis, ADD is further metabolized by the bacterium. The initial step in ADD degradation is the 9α-hydroxylation of the steroid nucleus, a reaction catalyzed by the two-component enzyme 3-ketosteroid-9α-hydroxylase (KshAB).[13] This enzyme consists of a terminal oxygenase component (KshA) and a reductase component (KshB). The resulting 9α-hydroxy-1,4-androstadiene-3,17-dione is then channeled into the ring-opening pathway involving the HsaA, HsaB, HsaC, and HsaD enzymes, which ultimately leads to the complete degradation of the steroid rings.[14][15]

Quantitative Data on Key Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in the biosynthesis and initial degradation of ADD in Mycobacterium and related species.

Table 1: Kinetic Parameters of 3-Ketosteroid-Δ1-dehydrogenase (KstD)

Enzyme SourceSubstrateKm (μM)kcat (s-1)kcat/Km (M-1s-1)Reference
Mycobacterium smegmatis mc²155 (MsKstD1)9α-hydroxy-4-androstene-3,17-dione (9-OH-AD)36.9 ± 4.6--[16]
Rhodococcus erythropolis WY 1406 (ReKstD)Androst-4,9(11)-diene-3,17-dione12.3 (approx.)--[16]
Rhodococcus erythropolis WY 1406 (ReKstD)21-acetoxy-pregna-4,9(11),16-triene-3,20-dione17.8 (approx.)--[16]
Rhodococcus erythropolis WY 1406 (ReKstD)Cortexolone15.5 (approx.)--[16]
Rhodococcus erythropolis (KSTD1)Androst-4-ene-3,17-dione (AD)---[17]
Sterolibacterium denitrificans (AcmB)Cholest-4-en-3-one23.7-9.25 x 106[17]
Sterolibacterium denitrificans (AcmB)Androst-4-ene-3,17-dione (AD)529.2--[17]

Table 2: Kinetic Parameters of HsaC and HsaD

EnzymeSubstrateKm (μM)kcat (s-1)kcat/Km (M-1s-1)Reference
M. tuberculosis HsaC3,4-dihydroxy-9,10-seconandrost-1,3,5(10)-triene-9,17-dione (DHSA)--15 ± 2 x 103[15]
M. tuberculosis HsaD4,5-9,10-diseco-3-hydroxy-5,9,17-trioxoandrosta-1(10),2-diene-4-oic acid (DSHA)--3.3 ± 0.3 x 104[15]
M. abscessus HsaDDSHA-CoA--1.9 x 104[18]
M. tuberculosis HsaDDSHA-CoA--5.7 x 103[18]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the ADD biosynthesis pathway in Mycobacterium.

Gene Knockout by Homologous Recombination

Gene knockout is a powerful tool to elucidate the function of specific enzymes in the ADD pathway. A common method in Mycobacterium is two-step allelic exchange using suicide vectors.[19][20][21]

Principle: This method involves the construction of a suicide vector containing the antibiotic resistance marker, a counter-selectable marker (e.g., sacB), and upstream and downstream flanking regions of the target gene. The target gene within the vector is disrupted by an antibiotic resistance cassette. The vector is introduced into Mycobacterium cells, and single-crossover homologous recombinants are selected. Subsequent counter-selection allows for the isolation of double-crossover mutants where the wild-type gene is replaced by the disrupted version.

General Protocol:

  • Construct the suicide vector:

    • Amplify the upstream and downstream flanking regions (approx. 1 kb each) of the target gene from mycobacterial genomic DNA.

    • Clone the flanking regions into a suicide vector (e.g., pPR27, p2NIL).[20][21]

    • Clone an antibiotic resistance cassette (e.g., kanamycin) between the two flanking regions.

  • Electroporation:

    • Prepare competent Mycobacterium cells.

    • Electroporate the suicide vector into the competent cells.

  • Selection of single-crossover mutants:

    • Plate the transformed cells on agar (B569324) plates containing the appropriate antibiotic for the vector backbone.

  • Selection of double-crossover mutants:

    • Culture the single-crossover mutants in antibiotic-free medium to allow for the second recombination event.

    • Plate the culture on agar containing the counter-selection agent (e.g., sucrose (B13894) for sacB) and the antibiotic for the resistance cassette.

  • Verification of mutants:

    • Confirm the gene knockout by PCR and Southern blotting.

Heterologous Expression and Purification of Mycobacterial Enzymes

To perform in vitro biochemical characterization, the enzymes of the ADD pathway are often heterologously expressed in a host like E. coli and then purified.[22][23][24]

General Protocol:

  • Cloning:

    • Amplify the gene of interest from mycobacterial genomic DNA.

    • Clone the gene into an E. coli expression vector (e.g., pET series) with an affinity tag (e.g., His-tag).

  • Expression:

    • Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow the culture to mid-log phase and induce protein expression with IPTG.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or French press.

  • Purification:

    • Clarify the lysate by centrifugation.

    • Purify the protein from the supernatant using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

    • Further purify the protein using size-exclusion or ion-exchange chromatography if necessary.

  • Verification:

    • Assess the purity and size of the protein by SDS-PAGE.

Enzyme Kinetics Assays

Enzyme kinetics assays are performed to determine the kinetic parameters (Km, kcat) of the purified enzymes.

Example: KstD Activity Assay Principle: The activity of KstD can be monitored spectrophotometrically by following the reduction of an artificial electron acceptor or the formation of ADD, which has a distinct UV absorbance spectrum from AD.

Protocol:

  • Prepare a reaction mixture containing buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5), the purified KstD enzyme, and the substrate (AD).

  • Start the reaction by adding an electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP).

  • Monitor the decrease in absorbance of DCPIP at 600 nm over time.

  • Calculate the initial reaction velocity and determine the kinetic parameters by varying the substrate concentration and fitting the data to the Michaelis-Menten equation.

Analysis of Steroid Metabolites by HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used technique to identify and quantify steroid metabolites like AD and ADD in Mycobacterium cultures.[25][26][27]

General Protocol:

  • Sample Preparation:

    • Grow Mycobacterium cultures in the presence of cholesterol or other steroid precursors.

    • Extract the steroid metabolites from the culture supernatant or cell pellet using an organic solvent (e.g., ethyl acetate).

    • Evaporate the organic solvent and redissolve the residue in a suitable solvent for HPLC analysis (e.g., methanol).

  • HPLC Analysis:

    • Inject the sample into an HPLC system equipped with a C18 reverse-phase column.

    • Elute the metabolites using a mobile phase gradient (e.g., acetonitrile (B52724) and water).

    • Detect the steroids using a UV detector at a specific wavelength (e.g., 245 nm for AD and ADD).

  • Quantification:

    • Identify and quantify the metabolites by comparing their retention times and peak areas to those of authentic standards.

Visualizations

The following diagrams illustrate the ADD biosynthesis pathway and a general experimental workflow for studying this pathway.

ADD_Biosynthesis_Pathway Figure 1: this compound (ADD) Biosynthesis Pathway in Mycobacterium cluster_side_chain Cholesterol Side-Chain Degradation cluster_ADD_synthesis ADD Synthesis cluster_ADD_degradation ADD Degradation Cholesterol Cholesterol Intermediates Side-chain degradation intermediates Cholesterol->Intermediates β-oxidation enzymes (e.g., FadA5, ChsE4-ChsE5) AD Androst-4-ene-3,17-dione (AD) Intermediates->AD ADD This compound (ADD) AD->ADD KstD (3-ketosteroid-Δ1-dehydrogenase) OHADD 9α-hydroxy-ADD ADD->OHADD KshA/KshB (3-ketosteroid-9α-hydroxylase) RingCleavage Ring Cleavage Products OHADD->RingCleavage HsaA, HsaB, HsaC, HsaD CentralMetabolism Central Metabolism RingCleavage->CentralMetabolism Experimental_Workflow Figure 2: General Experimental Workflow for Studying the ADD Pathway cluster_genetics Genetic Manipulation cluster_biochemistry Biochemical Characterization cluster_analytics Metabolite Analysis GeneIdentification Identify Gene of Interest (e.g., kstD, kshA) GeneKnockout Gene Knockout (Homologous Recombination) GeneIdentification->GeneKnockout HeterologousExpression Heterologous Expression (e.g., in E. coli) GeneIdentification->HeterologousExpression PhenotypicAnalysis Phenotypic Analysis (Growth on cholesterol, metabolite profile) GeneKnockout->PhenotypicAnalysis Culture Mycobacterium Culture (with steroid substrate) PhenotypicAnalysis->Culture ProteinPurification Protein Purification (Affinity Chromatography) HeterologousExpression->ProteinPurification EnzymeAssay Enzyme Kinetics Assay (Spectrophotometry) ProteinPurification->EnzymeAssay Quantification Identification & Quantification EnzymeAssay->Quantification MetaboliteExtraction Metabolite Extraction Culture->MetaboliteExtraction HPLC HPLC Analysis MetaboliteExtraction->HPLC HPLC->Quantification

References

An In-depth Technical Guide to the Physicochemical Properties of Androsta-1,4-diene-3,17-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Androsta-1,4-diene-3,17-dione (ADD), also known by synonyms such as Boldione and 1-Dehydroandrostenedione, is a C19 anabolic androgenic steroid. It serves as a crucial intermediate in the synthesis of various steroid hormones, most notably Boldenone, and is a key product in the microbial biotransformation of sterols.[1][2] This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its analysis and synthesis, and a visualization of its primary metabolic pathways.

Core Physicochemical Properties

This compound is a steroid characterized by an androstane (B1237026) skeleton with double bonds at the C1 and C4 positions and ketone groups at C3 and C17.[3] It typically presents as a white to off-white crystalline powder.[4]

Table 1: Summary of Quantitative Physicochemical Data

PropertyValueSource(s)
Molecular Formula C₁₉H₂₄O₂[5]
Molecular Weight 284.39 g/mol [6]
CAS Number 897-06-3[6]
Melting Point 138-142 °C[6][7]
Boiling Point 434.2 ± 45.0 °C (Predicted)[7]
Density 1.14 ± 0.1 g/cm³ (Predicted)[7]
Appearance White Crystalline Powder[3]
Optical Rotation [α]²⁵ +117.5° to +118° (c=1, chloroform)[6][7]
UV Absorption (λmax) 243 nm[5]
Solubility DMF: 50 mg/mLDMSO: 30 mg/mLChloroform: 50 mg/mLEthanol: 5 mg/mLWater: 430 mg/L (at 20°C)[3][5][8]

Signaling and Metabolic Pathways

This compound is a significant node in several metabolic pathways, primarily related to steroid synthesis and degradation.

2.1 Microbial Biotransformation of Phytosterols (B1254722)

ADD is a primary target product in the industrial biotransformation of phytosterols (e.g., β-sitosterol) by various microorganisms, particularly from the genus Mycobacterium. This process involves the selective cleavage of the sterol's side chain while leaving the core steroid nucleus intact. The pathway generally proceeds through Androst-4-ene-3,17-dione (AD) as an intermediate.

G Microbial Biotransformation Workflow cluster_0 Upstream Processing cluster_1 Biotransformation cluster_2 Downstream Processing Phytosterols Phytosterols (e.g., β-sitosterol) Fermentation Fermentation/ Resting Cell Bioconversion Phytosterols->Fermentation Substrate Culture Mycobacterium sp. Culture Preparation Culture->Fermentation Biocatalyst Extraction Solvent Extraction Fermentation->Extraction Product Mixture Purification Crystallization/ Chromatography Extraction->Purification ADD_final Purified This compound Purification->ADD_final

Caption: Workflow for the production of ADD via microbial biotransformation.

2.2 Conversion to Boldenone

This compound is a direct precursor to the anabolic steroid Boldenone (17β-hydroxyandrosta-1,4-dien-3-one).[1] This conversion is catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD), which reduces the ketone group at the C17 position to a hydroxyl group.

G Metabolic Conversion to Boldenone ADD This compound (ADD) Boldenone Boldenone (17β-hydroxyandrosta-1,4-dien-3-one) ADD->Boldenone Reduction at C17 Enzyme 17β-Hydroxysteroid Dehydrogenase (17β-HSD) Enzyme->ADD Cofactor NAD(P)H + H⁺ → NAD(P)⁺ Cofactor->ADD

Caption: Enzymatic reduction of ADD to Boldenone.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound.

3.1 Synthesis via Microbial Biotransformation

This protocol describes a representative two-step bioprocess for producing ADD from phytosterols using resting cells of Mycobacterium neoaurum.[2]

  • Inoculum and Cell Culture Preparation:

    • Prepare a seed medium (e.g., Luria-Bertani broth) and inoculate with a culture of Mycobacterium neoaurum.

    • Incubate at 30°C with agitation (e.g., 180 rpm) for approximately 36-48 hours until the culture reaches the mid-logarithmic growth phase.

    • Transfer the seed culture to a larger volume of production medium (containing nutrients like yeast extract, glycerol, and phosphates) with a phytosterol inducer (0.2-1.0 g/L).

    • Continue incubation at 30°C and 180 rpm for 48 hours to generate sufficient biomass.

  • Resting Cell Preparation:

    • Harvest the cells from the culture medium by centrifugation (e.g., 2000 x g for 10 minutes at 4°C).

    • Wash the cell pellet twice with a sterile phosphate (B84403) buffer (e.g., 20 mM, pH 8.0) to remove residual medium components.

    • Resuspend the washed cell pellet in the same buffer to create a concentrated resting cell suspension (e.g., 50 g/L wet cell weight).

  • Biotransformation Reaction:

    • Prepare the substrate by homogenizing phytosterols (e.g., 100 g/L) with a solubilizing agent like hydroxypropyl-β-cyclodextrin (HP-β-CD) in phosphate buffer.

    • In a reaction vessel (e.g., a shake flask), combine the resting cell suspension with the phytosterol substrate emulsion.

    • Incubate the reaction mixture at 30°C with agitation (180 rpm). Monitor the conversion of phytosterols to ADD over time (typically 24-72 hours) using TLC or HPLC.

  • Product Extraction and Purification:

    • Once the reaction is complete, extract the steroid products from the aqueous mixture using an equal volume of an organic solvent such as ethyl acetate (B1210297) or dichloromethane. Repeat the extraction 2-3 times.

    • Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.

    • Purify the crude ADD by recrystallization from a suitable solvent (e.g., acetone/hexane) or by column chromatography on silica (B1680970) gel.

3.2 High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a quantitative reversed-phase HPLC method for ADD.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol (B129727) or acetonitrile (B52724).

    • Create a series of calibration standards (e.g., 10-500 µg/mL) by diluting the stock solution with the mobile phase.

    • Dissolve the test sample in the mobile phase to an expected concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may require optimization.[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-50°C.

    • Detector: UV detector set to 240 nm.[9]

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the standard solutions against their concentration.

    • Quantify the amount of ADD in the test sample by comparing its peak area to the calibration curve.

3.3 Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is suitable for the identification and quantification of ADD, often used in metabolic and doping control studies.

  • Sample Preparation and Derivatization:

    • Extract the steroid from the sample matrix (e.g., urine, culture broth) using liquid-liquid extraction (e.g., with diethyl ether) or solid-phase extraction (SPE).

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • To improve volatility and thermal stability, derivatize the keto groups via silylation. Add 50-100 µL of a silylating agent, such as a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and trimethylsilylimidazole (TSIM) (e.g., 9:1 v/v).[3][9]

    • Incubate the reaction at 60-80°C for 30 minutes.

    • After cooling, the sample is ready for injection.

  • GC-MS Conditions:

    • GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 10 minutes. This program should be optimized for the specific instrument and column.

    • MS Interface Temperature: 280°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550. For quantification, Selected Ion Monitoring (SIM) can be used for higher sensitivity.

  • Data Analysis:

    • Identify the ADD-TMS derivative peak based on its retention time and mass spectrum, comparing it to a reference standard.

    • For quantification, use an internal standard and create a calibration curve based on the peak area ratios of the analyte to the internal standard.

3.4 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides general guidelines for the structural characterization of ADD.

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-25 mg of the purified solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[10]

    • For ¹³C NMR, a higher concentration is required due to lower sensitivity; aim for a nearly saturated solution (50-100 mg in 0.6-0.7 mL of solvent).[10]

    • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[11]

    • Add an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing if not already present in the solvent.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Allow the sample to reach thermal equilibrium.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Perform shimming to optimize the magnetic field homogeneity.

    • Calibrate the 90° pulse width.

    • Acquire the spectrum using standard pulse sequences. For ¹H NMR, a simple pulse-acquire sequence is usually sufficient. For ¹³C NMR, a proton-decoupled sequence (e.g., zgpg30) is standard.

    • Set appropriate acquisition parameters, including spectral width, number of scans, and relaxation delay, to ensure good signal-to-noise and accurate integration.

3.5 Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol details the KBr pellet method for analyzing solid ADD samples.

  • Sample Preparation:

    • Gently grind 1-2 mg of the crystalline ADD sample to a very fine powder using a clean, dry agate mortar and pestle. This is critical to reduce light scattering.[6]

    • Add approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) powder to the mortar. KBr is hygroscopic and should be stored in a desiccator and dried in an oven prior to use.[12]

    • Gently but thoroughly mix the sample and KBr powder until a homogenous mixture is obtained.[7]

  • Pellet Formation:

    • Transfer a small amount of the mixture into a pellet die.

    • Assemble the die and place it in a hydraulic press. If the die has a vacuum port, apply a vacuum to help remove trapped air and moisture.[7]

    • Gradually apply pressure (e.g., 8-10 metric tons) and hold for 1-2 minutes. The pressure causes the KBr to flow and form a solid, transparent, or translucent disc.[7]

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum (typically of the empty sample compartment or a pure KBr pellet).

    • Acquire the sample spectrum. The resulting spectrum will show the infrared absorption bands of this compound. Key absorbances are expected for C=O (ketone) and C=C (alkene) functional groups.

References

An In-depth Technical Guide to the Enzymatic Conversion of Cholesterol to Androsta-1,4-diene-3,17-dione (ADD)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The microbial conversion of cholesterol and related sterols into high-value steroid synthons is a cornerstone of the modern pharmaceutical industry. Among the most critical of these synthons is Androsta-1,4-diene-3,17-dione (ADD), a direct precursor for the synthesis of a wide array of therapeutic corticosteroids, androgens, and estrogens. This technical guide provides a comprehensive overview of the enzymatic pathway responsible for the transformation of cholesterol to ADD, focusing on the microbial catabolic processes that have been harnessed and engineered for industrial-scale production. This document details the key enzymes, their catalytic mechanisms, relevant quantitative data, and detailed experimental protocols for enzyme assays and whole-cell biotransformation.

The Biochemical Pathway: From Cholesterol to ADD

The conversion of cholesterol to ADD is a multi-step catabolic pathway predominantly elucidated in actinobacteria, particularly species of Mycobacterium, Rhodococcus, and Nocardia.[1][2] These microorganisms utilize cholesterol as a carbon and energy source.[3] The overall process can be dissected into three principal stages: initiation via A-ring modification, side-chain degradation, and final A-ring desaturation.

Stage 1: Initiation of Steroid Core Degradation

The catabolism of cholesterol begins with the modification of the 3β-hydroxyl group on the A-ring. This initial and obligatory step converts cholesterol into cholest-4-en-3-one.[4] This transformation is catalyzed by one of two classes of enzymes:

  • Cholesterol Oxidase (EC 1.1.3.6): This FAD-dependent enzyme catalyzes the oxidation of the 3β-hydroxyl group to a 3-keto group and the simultaneous isomerization of the Δ⁵ double bond to a Δ⁴ position.[5][6][7]

  • 3β-Hydroxysteroid Dehydrogenase/Isomerase (3β-HSD) (EC 1.1.1.145): This NAD(P)+-dependent enzyme also facilitates the oxidation and isomerization of cholesterol to cholest-4-en-3-one.[8][9][10]

Stage 2: Aliphatic Side-Chain Degradation

Following the initial A-ring modification, the C17 aliphatic side chain of cholest-4-en-3-one is progressively shortened. This process is analogous to the β-oxidation of fatty acids and involves a series of enzymatic reactions, including hydroxylation, oxidation, and thiolytic cleavage.[11][12] This complex cascade ultimately yields androst-4-ene-3,17-dione (AD), a C19 steroid and the direct precursor to ADD.

Stage 3: C1,2-Dehydrogenation to form ADD

The final step in the production of ADD is the introduction of a double bond between the C1 and C2 positions of the A-ring of AD. This reaction is catalyzed by 3-Ketosteroid-Δ¹-dehydrogenase (KstD) (EC 1.3.99.4) , a FAD-dependent flavoenzyme.[13][14][15] This desaturation is a critical step in the natural steroid degradation pathway as it prepares the steroid nucleus for ring opening.[1][16] For industrial ADD production, this is the desired terminal reaction.

A key consideration in the microbial production of ADD is the prevention of its further degradation. The subsequent catabolic step is the 9α-hydroxylation of ADD by 3-Ketosteroid-9α-hydroxylase (Ksh) , a two-component enzyme system (KshA and KshB).[13] This hydroxylation leads to the opening of the B-ring and the ultimate destruction of the steroid nucleus. Consequently, industrial strains are often genetically engineered to eliminate or attenuate Ksh activity, thereby leading to the accumulation of ADD.

Visualizing the Pathway and Workflows

To clarify the relationships between the substrates, enzymes, and products, the following diagrams illustrate the core biochemical pathway and a typical experimental workflow for enzyme purification.

Enzymatic Conversion of Cholesterol to ADD Figure 1: Core Enzymatic Pathway from Cholesterol to ADD Cholesterol Cholesterol Cholest_4_en_3_one Cholest-4-en-3-one Cholesterol->Cholest_4_en_3_one Stage 1 AD Androst-4-ene-3,17-dione (AD) Cholest_4_en_3_one->AD Stage 2 ADD This compound (ADD) AD->ADD Stage 3 Degradation Further Degradation (B-ring Cleavage) ADD->Degradation Undesired Catabolism E1 Cholesterol Oxidase or 3β-HSD E1->Cholesterol E2 Side-Chain Degradation Enzymes E2->Cholest_4_en_3_one E3 3-Ketosteroid-Δ¹-dehydrogenase (KstD) E3->AD E4 3-Ketosteroid-9α-hydroxylase (KshA/KshB) E4->ADD

Figure 1: Core Enzymatic Pathway from Cholesterol to ADD

Recombinant KstD Purification Workflow Figure 2: Typical Workflow for Recombinant KstD Purification cluster_expression Expression cluster_purification Purification Transformation Transformation of E. coli with pET-kstD plasmid Culture Cell Culture Growth (e.g., in LB medium) Transformation->Culture Induction Induction of Protein Expression (e.g., with IPTG) Culture->Induction Harvest Cell Harvesting (Centrifugation) Induction->Harvest Lysis Cell Lysis (e.g., Sonication) Harvest->Lysis Clarification Clarification of Lysate (Centrifugation) Lysis->Clarification IMAC Immobilized Metal Affinity Chromatography (IMAC) Clarification->IMAC Desalting Buffer Exchange / Desalting (e.g., Size Exclusion) IMAC->Desalting Purity_Check Purity Analysis (SDS-PAGE) Desalting->Purity_Check

Figure 2: Typical Workflow for Recombinant KstD Purification

Quantitative Data: Enzyme Kinetics and Biotransformation Yields

The efficiency of the enzymatic conversion of cholesterol to ADD is dependent on the kinetic properties of the involved enzymes and the overall performance of the whole-cell biocatalyst.

Table 1: Kinetic Parameters of Key Enzymes

This table summarizes the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) or turnover number (kcat) for Cholesterol Oxidase and 3-Ketosteroid-Δ¹-dehydrogenase from various microbial sources.

EnzymeSource OrganismSubstrateKm (µM)Vmax or kcatReference(s)
Cholesterol Oxidase Brevibacterium sp.Cholesterol23030105 s⁻¹ (kcat)[17][18]
Streptomyces sp.Cholesterol217202 s⁻¹ (kcat)[17][18]
Pseudomonas fluorescensCholesterol61N/A[17]
Cellulomonas sp.Cholesterol84N/A[17]
Streptomyces aegyptiaCholesterol152554.6 U/mL[19]
3-Ketosteroid-Δ¹-dehydrogenase (KstD) Sterolibacterium denitrificans (AcmB)AD529.2N/A[15]
Sterolibacterium denitrificans (AcmB)Cholest-4-en-3-one23.7N/A[15]
Propionibacterium sp. (PrKstD)HydrocortisoneN/AHigh Specific Activity[13]
Rhodococcus erythropolis (KSTD1)ADN/AN/A[15]

N/A: Data not available in the cited sources.

Table 2: Whole-Cell Biotransformation of Sterols to ADD

This table presents reported yields and conversion rates for the production of ADD from cholesterol or related phytosterols (B1254722) using various, often genetically engineered, microorganisms.

MicroorganismSubstrateProductTiter (g/L)Molar Yield (%)Reference(s)
Mycobacterium neoaurum JC-12S2 (engineered)PhytosterolsADD20.1N/A[20]
Mycobacterium neoaurum HGMS2 (engineered)PhytosterolsADD34.242.5[20]
Nocardia sp.Cholesterol (0.5 g/L)ADD~0.45~90 (theoretical)[20]
Rhodococcus erythropolisCholesterol (1.0-2.5 g/L)CholestenoneN/AEnhanced kinetics[21]

Note: Titers and yields are highly dependent on specific process conditions (e.g., substrate loading, fermentation time, aeration).

Experimental Protocols

Detailed and standardized protocols are essential for reproducible research and development in the field of steroid biotransformation.

Protocol 1: Assay for Cholesterol Oxidase Activity

This protocol is based on a common spectrophotometric method that measures the hydrogen peroxide produced during cholesterol oxidation.[5][6][7]

Principle: Cholesterol oxidase catalyzes the oxidation of cholesterol, producing cholest-4-en-3-one and hydrogen peroxide (H₂O₂). The H₂O₂ is then used by a peroxidase (POD) in a coupled reaction to oxidize a chromogenic substrate (e.g., 4-aminoantipyrine (B1666024) and phenol, or o-dianisidine), leading to the formation of a colored product that can be measured spectrophotometrically.[5][7]

Reagents:

  • Buffer: 0.1 M Potassium Phosphate (B84403) buffer, pH 7.0.

  • Substrate Solution: 0.5% (w/v) Cholesterol. To prepare, dissolve 500 mg of cholesterol in 5.0 mL of Triton X-100 with gentle heating. Slowly add 90 mL of hot distilled water while stirring and bring to a boil for 30-60 seconds. Cool the solution, which should turn from cloudy to clear. Dissolve 4.0 g of sodium cholate (B1235396) and bring the final volume to 100 mL with distilled water.[5][6]

  • Chromogen System A (Phenol/4-AA):

    • 4-Aminoantipyrine (4-AA) solution: 1.76% (w/v) in distilled water.[7]

    • Phenol solution: 6.0% (w/v) in distilled water.[7]

  • Peroxidase (POD) Solution: ~150 U/mL of horseradish peroxidase in the phosphate buffer.

  • Enzyme Diluent: 20 mM Potassium Phosphate buffer, pH 7.0, containing 0.2% Bovine Serum Albumin (BSA).

  • Enzyme Sample: Dilute the cholesterol oxidase preparation in ice-cold enzyme diluent to an activity of 0.1–0.5 U/mL.[7]

Procedure:

  • Prepare a working reaction mixture in a cuvette by combining:

    • 2.55 mL Potassium phosphate buffer

    • 0.20 mL Cholesterol solution

    • 0.05 mL 4-AA solution

    • 0.10 mL Phenol solution

    • 0.10 mL POD solution

  • Equilibrate the cuvette at 37°C for approximately 5 minutes.[7]

  • Initiate the reaction by adding 0.05 mL of the diluted enzyme sample and mix gently.

  • Immediately place the cuvette in a spectrophotometer thermostated at 37°C.

  • Record the increase in absorbance at 500 nm for 3-5 minutes.

  • Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve.

  • Run a blank reaction using the enzyme diluent instead of the enzyme sample to measure any background rate.

  • Calculate the enzyme activity using the molar extinction coefficient of the quinoneimine dye produced.

Unit Definition: One unit (U) of cholesterol oxidase is defined as the amount of enzyme that produces 1 µmol of hydrogen peroxide per minute under the specified assay conditions.[7]

Protocol 2: Assay for 3-Ketosteroid-Δ¹-dehydrogenase (KstD) Activity

This protocol utilizes an artificial electron acceptor, such as 2,6-dichloroindophenol (B1210591) (DCPIP), whose reduction can be monitored spectrophotometrically.[15]

Principle: KstD transfers electrons from the steroid substrate (e.g., AD) to FAD, and the reduced FAD is then re-oxidized by an artificial electron acceptor. The reduction of the electron acceptor (e.g., DCPIP) results in a decrease in its absorbance at a specific wavelength (e.g., 600 nm).

Reagents:

  • Buffer: 0.1 M Potassium Phosphate buffer, pH 6.5-8.0 (optimal pH can vary by enzyme).[15]

  • Substrate Stock Solution: 50 mM Androst-4-ene-3,17-dione (AD) dissolved in a suitable organic solvent like 2-methoxyethanol (B45455) (EGME).

  • Electron Acceptor: 2,6-dichloroindophenol (DCPIP) solution in buffer (e.g., ~0.15 mM).

  • Solubilizing Agent (Optional): 2% (w/v) 2-hydroxypropyl-β-cyclodextrin (HBC) to improve steroid solubility.[15]

  • Enzyme Sample: Purified KstD diluted in buffer to a suitable concentration (e.g., 0.2-0.3 µM).

Procedure:

  • In a 1 mL cuvette, prepare the reaction mixture containing:

    • Potassium phosphate buffer

    • DCPIP solution

    • HBC solution (if used)

    • Enzyme solution

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 30°C).

  • Initiate the reaction by adding a small volume (e.g., 8 µL) of the AD substrate stock solution. Mix immediately.[1]

  • Monitor the decrease in absorbance at 600 nm (for DCPIP) over time in a spectrophotometer.

  • Determine the initial reaction velocity from the linear portion of the absorbance vs. time curve.

  • To determine kinetic parameters (Km, Vmax), repeat the assay with varying concentrations of the AD substrate.

  • Calculate enzyme activity using the molar extinction coefficient of DCPIP.

Protocol 3: General Protocol for Whole-Cell Biotransformation

This protocol outlines a general procedure for using resting microbial cells for the conversion of cholesterol to ADD.

1. Strain Cultivation and Induction:

  • Inoculate a suitable production strain (e.g., engineered Mycobacterium smegmatis or Rhodococcus erythropolis) into a seed culture medium (e.g., Luria-Bertani or a specialized growth medium).

  • Grow the seed culture at an appropriate temperature (e.g., 30-37°C) with shaking until it reaches the exponential growth phase.

  • Transfer the seed culture to a larger volume of production medium. This medium may contain an inducer for the steroid-degrading enzymes, if necessary. For some strains, cholesterol or phytosterols themselves act as inducers.[22][23][24]

  • Continue cultivation to generate sufficient biomass.

2. Preparation of Resting Cells:

  • Harvest the cells from the culture medium by centrifugation (e.g., 5000 x g for 20 minutes).

  • Wash the cell pellet one or two times with a sterile buffer (e.g., phosphate buffer, pH 7.0) to remove residual medium components.

  • Resuspend the washed cells in the reaction buffer to a desired cell density (e.g., measured as wet cell weight per volume).

3. Biotransformation Reaction:

  • Prepare the cholesterol substrate. Due to its low aqueous solubility, cholesterol is often dissolved in an organic co-solvent (e.g., ethanol, dimethylformamide) or emulsified with a surfactant (e.g., Tween 80, Triton X-100).[21][25]

  • Add the substrate solution to the resting cell suspension in a reaction vessel (e.g., a shake flask or a bioreactor).

  • Incubate the reaction mixture under optimized conditions of temperature, pH, and aeration (shaking).

  • The reaction can be monitored over time by taking samples, extracting the steroids, and analyzing them by methods such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).

4. Product Extraction and Analysis:

  • To extract the steroids, mix the culture broth sample with an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate, chloroform).

  • Vortex thoroughly and separate the phases by centrifugation.

  • Collect the organic phase, which contains the steroids. This extraction may be repeated to improve recovery.

  • Evaporate the solvent from the combined organic phases (e.g., under a stream of nitrogen or using a rotary evaporator).

  • Re-dissolve the dried steroid residue in a suitable solvent for analysis by HPLC or GC-MS to quantify the concentration of ADD and any remaining substrate or byproducts.

Conclusion

The enzymatic conversion of cholesterol to this compound is a well-established and industrially significant bioprocess. A thorough understanding of the underlying biochemical pathway, the kinetics of the key enzymes, and optimized biotransformation protocols is crucial for professionals in drug development and biotechnology. Through the application of metabolic engineering to block competing pathways and the optimization of fermentation and bioconversion conditions, microorganisms have been successfully transformed into efficient cell factories for the production of ADD. The data and protocols presented in this guide serve as a foundational resource for further research, process development, and the continued innovation in steroid pharmaceutical manufacturing.

References

Androsta-1,4-diene-3,17-dione (ADD): A Linchpin in Steroidal Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Androsta-1,4-diene-3,17-dione (ADD) is a pivotal C19 steroid precursor in the pharmaceutical industry, serving as a fundamental building block for the synthesis of a wide array of therapeutic steroids, including androgens, estrogens, and specialized aromatase inhibitors. This technical guide provides a comprehensive overview of ADD, with a focus on its microbial production, its chemical and enzymatic conversion into high-value steroidal drugs, and the physiological signaling pathways of its key downstream products. Detailed experimental protocols, quantitative data from various biotransformation and synthetic processes, and visual representations of metabolic and signaling pathways are presented to facilitate a deeper understanding and practical application of this versatile steroidal intermediate.

Introduction to this compound (ADD)

This compound (CAS 897-06-3), a synthetic steroid, is a derivative of androstenedione (B190577) with double bonds at the C1 and C4 positions.[1] Its strategic importance lies in its role as a key intermediate in the semi-synthesis of numerous steroid hormones. The introduction of the C1-C2 double bond via dehydrogenation of androstenedione (AD) is a critical step, often achieved through microbial biotransformation, which offers a more stereospecific and environmentally benign alternative to traditional chemical methods.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₉H₂₄O₂
Molecular Weight284.39 g/mol
Melting Point138-142 °C
AppearanceWhite to off-white crystalline powder
SolubilitySoluble in organic solvents such as ethanol (B145695), methanol (B129727), and acetone; sparingly soluble in water.

Bioproduction of this compound

The industrial production of ADD predominantly relies on the microbial biotransformation of readily available sterols, such as phytosterols (B1254722) (e.g., β-sitosterol) and cholesterol. This process leverages the metabolic machinery of various microorganisms, primarily from the genus Mycobacterium, to perform selective side-chain cleavage and subsequent dehydrogenation.[3][4]

Microbial Strains and Key Enzymes

Mycobacterium neoaurum is a widely used industrial strain for the production of ADD from phytosterols.[3][4] The key enzyme responsible for the conversion of androstenedione (AD) to ADD is 3-ketosteroid-Δ1-dehydrogenase (KstD) , a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme.[5][6]

Biotransformation Workflow

The biotransformation process typically involves a multi-stage fermentation strategy to optimize cell growth and product yield.[3]

Biotransformation_Workflow cluster_0 Stage 1: Seed Culture cluster_1 Stage 2: Fermentation & Biotransformation cluster_2 Stage 3: Product Recovery Seed_Medium Seed Medium (e.g., Glucose, Tryptone) Inoculation Inoculate with Mycobacterium neoaurum Seed_Medium->Inoculation Incubation1 Incubate (e.g., 30°C, 160 rpm, 48h) Inoculation->Incubation1 Seed_Culture Seed Culture Incubation1->Seed_Culture Inoculate_Fermenter Inoculate with Seed Culture Seed_Culture->Inoculate_Fermenter Fermentation_Medium Fermentation Medium (e.g., Fructose, Glucose) Fermentation_Medium->Inoculate_Fermenter Growth_Phase Cell Growth Phase Inoculate_Fermenter->Growth_Phase Substrate_Addition Add Phytosterol Substrate Growth_Phase->Substrate_Addition Biotransformation_Phase Biotransformation (e.g., 120-168h) Substrate_Addition->Biotransformation_Phase Extraction Solvent Extraction (e.g., Ethyl Acetate) Biotransformation_Phase->Extraction Purification Purification (e.g., Crystallization) Extraction->Purification ADD_Product Pure ADD Purification->ADD_Product

Biotransformation workflow for ADD production.
Quantitative Data on ADD Production

The efficiency of ADD production can be influenced by various factors, including the microbial strain, substrate concentration, and fermentation conditions.

Table 2: Microbial Production of this compound (ADD)

Microbial StrainSubstrateSubstrate Conc. (g/L)Fermentation Time (h)ADD Yield (g/L)Molar Yield (%)Reference
Mycobacterium neoaurum JC-12Phytosterol201449.66-[7]
Mycobacterium neoaurum JC-12Phytosterol2012018.6-[3]
Mycobacterium neoaurum NRRL B-3805Phytosterol-120-59.4 -> 71.3[8]
Mycobacterium sp. ATCC25795β-Sitosterol1.0-0.6898.75[9]
Mycobacterium neoaurum VKM Ac-1816DPhytosterol10964.9-[10]
Experimental Protocol: Microbial Production of ADD from Phytosterol

This protocol is a generalized procedure based on methodologies reported for Mycobacterium neoaurum.[3][9]

1. Seed Culture Preparation: a. Prepare a seed medium containing (per liter): 10 g glucose, 10 g tryptone, 6 g beef extract, 3 g K₂HPO₄, 0.5 g MgSO₄·7H₂O, and 5 x 10⁻⁴ g MnCl₂·4H₂O. Adjust pH to 7.0. b. Inoculate the sterile seed medium with a stock culture of Mycobacterium neoaurum. c. Incubate at 30°C with shaking at 160 rpm for 48 hours.

2. Fermentation and Biotransformation: a. Prepare the transformation medium containing (per liter): 20 g glucose (or fructose), 10 g tryptone, 6 g beef extract, 3 g K₂HPO₄, 0.5 g MgSO₄·7H₂O, and 5 x 10⁻⁴ g MnCl₂·4H₂O. Adjust pH to 7.0. b. Inoculate the transformation medium with 10% (v/v) of the seed culture. c. After an initial growth phase (e.g., 24 hours), add the phytosterol substrate. To enhance solubility, phytosterols can be complexed with cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) at a specific molar ratio (e.g., 1:1.25 phytosterol:cyclodextrin).[3] d. Continue the fermentation at 30°C with shaking at 160 rpm for 120-168 hours.

3. Product Extraction and Purification: a. At the end of the fermentation, extract the culture broth with an equal volume of ethyl acetate. b. Separate the organic phase and evaporate the solvent under reduced pressure to obtain the crude product. c. Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water) to obtain pure ADD.

4. Quantitative Analysis (HPLC): a. Dissolve the extracted samples in a suitable solvent (e.g., methanol). b. Analyze the samples using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column. c. Use a mobile phase of methanol and water (e.g., 70:30 v/v) at a flow rate of 1 mL/min. d. Detect ADD and other steroids at a wavelength of 254 nm.[4]

Conversion of ADD to High-Value Steroids

ADD serves as a versatile precursor for the synthesis of various commercially important steroids.

Synthesis of Boldenone (B1667361) (17β-hydroxy-androsta-1,4-dien-3-one)

Boldenone, an anabolic steroid, can be synthesized from ADD through the selective reduction of the 17-keto group. This can be achieved through both chemical and biocatalytic methods.

Table 3: Synthesis of Boldenone from ADD

MethodKey Reagents/BiocatalystYield (%)Reference
Chemical SynthesisSodium borohydride (B1222165), Pyridine (B92270) hydrobromideHigh[11]
BiocatalysisCurvularia sp. VKM F-304097 (from 4 g/L ADD)[12][13]
Ordered BiotransformationArthrobacter simplex & recombinant Pichia pastoris83 (from 5 g/L AD)[14]

Experimental Protocol: Chemical Synthesis of Boldenone from ADD

This protocol is based on a patented method for high-yield boldenone synthesis.[11]

1. Etherification: a. In a reaction vessel, add absolute ethanol and triethyl orthoformate. b. Add ADD, pyridine hydrobromide, and triethylamine (B128534) while stirring. c. Cool the mixture to induce crystallization of the etherate. d. Filter and wash the wet etherate with absolute ethanol.

2. Reduction and Hydrolysis: a. Dissolve the etherate in methanol. b. Add sodium borohydride and maintain the reaction at a controlled temperature. c. Monitor the reaction progress by thin-layer chromatography (TLC). d. Upon completion, adjust the pH and concentrate the mixture. e. Add water and cool to precipitate the crude boldenone. f. Centrifuge and dry the crude product.

3. Purification: a. Refine the crude boldenone by recrystallization from a methanol/water mixture.

Synthesis of Exemestane

Exemestane is an irreversible steroidal aromatase inhibitor used in the treatment of breast cancer. ADD is a key starting material for its synthesis.[][16][17]

Table 4: Synthesis of Exemestane from ADD Intermediates

Starting MaterialKey ReagentsYield (%)Reference
6-methylene-androst-4-ene-3,17-dioneChloranil, Trifluoromethanesulfonic acid, BSTFA81.8[16]
6-hydroxymethyl-androsta-1,4-diene-3,17-dione-75-80[18]

Experimental Protocol: Synthesis of Exemestane Intermediate

This protocol describes the synthesis of a key intermediate, 6-hydroxymethyl-androsta-1,4-diene-3,17-dione, from ADD.[18]

1. Formation of 1,3-dipyrrolidinoandrosta-3,5-diene-17-one: a. React ADD with pyrrolidine (B122466) in the presence of a catalytic amount of acetic acid in a solvent mixture of ethanol and tetrahydrofuran (B95107) at 30-40°C for at least 16 hours. b. Cool the reaction mixture and collect the precipitated product.

2. Formation of 6-hydroxymethyl-androsta-1,4-diene-3,17-dione: a. React the intermediate from the previous step with an aqueous solution of formaldehyde (B43269) in a suitable solvent. b. After the reaction is complete, isolate and purify the product.

Signaling Pathways of ADD-Derived Hormones

The biological effects of androgens and estrogens, which can be synthesized from ADD, are mediated through their respective intracellular receptors, leading to the regulation of gene expression.

Androgen Receptor Signaling Pathway

Testosterone, a downstream product of ADD, and its more potent metabolite dihydrotestosterone (B1667394) (DHT), bind to the androgen receptor (AR). This initiates a signaling cascade that culminates in the transcription of androgen-responsive genes.

Androgen_Signaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone Five_alpha_reductase 5-alpha-reductase Testosterone->Five_alpha_reductase AR_inactive Androgen Receptor (AR) - HSP Complex Testosterone->AR_inactive DHT Dihydrotestosterone (DHT) DHT->AR_inactive Five_alpha_reductase->DHT AR_active Activated AR-Ligand Complex AR_inactive->AR_active Ligand Binding & HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein_synthesis Protein Synthesis mRNA->Protein_synthesis Translation Biological_effects Biological Effects (e.g., cell growth, differentiation) Protein_synthesis->Biological_effects

Androgen receptor signaling pathway.
Estrogen Receptor Signaling Pathway

Estradiol, another potential downstream product of ADD, exerts its effects by binding to estrogen receptors (ERα and ERβ). This binding triggers a cascade of events leading to the regulation of estrogen-responsive genes.

Estrogen_Signaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estradiol Estradiol (E2) ER_inactive Estrogen Receptor (ER) - HSP Complex Estradiol->ER_inactive ER_active Activated ER-E2 Complex ER_inactive->ER_active Ligand Binding & HSP Dissociation ER_dimer ER Dimer ER_active->ER_dimer Dimerization & Nuclear Translocation ERE Estrogen Response Element (ERE) on DNA ER_dimer->ERE Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein_synthesis Protein Synthesis mRNA->Protein_synthesis Translation Biological_effects Biological Effects (e.g., cell proliferation, differentiation) Protein_synthesis->Biological_effects

Estrogen receptor signaling pathway.

Conclusion

This compound is a cornerstone of the steroid pharmaceutical industry. The shift towards microbial biotransformation for its production underscores the growing importance of sustainable and efficient manufacturing processes. A thorough understanding of the enzymatic and chemical transformations of ADD, as well as the physiological roles of its downstream products, is essential for the continued development of novel and effective steroidal drugs. This guide provides a foundational resource for researchers and professionals in the field, offering detailed methodologies and quantitative data to support further innovation.

References

An In-depth Technical Guide on the Mechanism of Action of Androsta-1,4-diene-3,17-dione as an Aromatase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androsta-1,4-diene-3,17-dione (ATD), a synthetic steroidal compound, is a potent and specific inhibitor of aromatase (cytochrome P450 19A1), the key enzyme responsible for the conversion of androgens to estrogens.[1] This guide provides a comprehensive overview of the mechanism of action of ATD, focusing on its role as a suicide inhibitor. It includes quantitative data on its inhibitory activity, detailed experimental protocols for assessing aromatase inhibition, and visual representations of the relevant pathways and workflows.

Aromatase catalyzes the final and rate-limiting step in estrogen biosynthesis, making it a critical target for the treatment of estrogen-dependent diseases, such as hormone receptor-positive breast cancer.[1][2] ATD's ability to irreversibly inactivate aromatase has made it a valuable tool in both research and clinical settings for studying the effects of estrogen deprivation.

Core Mechanism of Action: Suicide Inhibition

ATD is classified as a mechanism-based or suicide inhibitor of aromatase.[3][4] This means that the enzyme itself converts ATD into a reactive intermediate that then covalently and irreversibly binds to the enzyme's active site, leading to its inactivation.[4] This process is time-dependent and requires the presence of NADPH as a cofactor.[5]

The general mechanism can be broken down into the following steps:

  • Competitive Binding: ATD, being a structural analog of the natural substrate androstenedione, initially binds to the active site of aromatase in a competitive manner.[3]

  • Enzymatic Conversion: The cytochrome P450 component of aromatase initiates a series of oxidative reactions on the bound ATD molecule, similar to the initial steps of androgen aromatization.

  • Formation of a Reactive Intermediate: This enzymatic processing of ATD does not lead to the formation of a typical estrogenic product. Instead, a highly reactive electrophilic intermediate is generated within the active site. The exact structure of this intermediate is a subject of ongoing research, but it is hypothesized to be an electrophilic species that can readily react with nucleophilic residues in the enzyme's active site.

  • Covalent Adduct Formation: The reactive intermediate then forms a stable covalent bond with a nucleophilic amino acid residue within the aromatase active site, leading to the irreversible inactivation of the enzyme.[4]

This suicide inhibition mechanism confers a high degree of specificity for aromatase, as the inhibitory action is dependent on the catalytic activity of the target enzyme.

G cluster_0 Aromatase Catalytic Cycle cluster_1 ATD Suicide Inhibition Pathway Aromatase Aromatase (CYP19A1) Estrogen Estrogen (e.g., Estrone) Aromatase->Estrogen Catalyzes aromatization Aromatase_ATD Aromatase-ATD Complex Androgen Androgen (e.g., Androstenedione) Androgen->Aromatase Binds to active site ATD This compound (ATD) ATD->Aromatase_ATD Competitive Binding Reactive_Intermediate Reactive Intermediate Aromatase_ATD->Reactive_Intermediate Enzymatic Conversion (NADPH-dependent) Inactive_Aromatase Inactive Aromatase (Covalent Adduct) Reactive_Intermediate->Inactive_Aromatase Covalent Bonding & Irreversible Inactivation

Figure 1: Signaling pathway of aromatase catalysis and ATD suicide inhibition.

Quantitative Data on Aromatase Inhibition

The inhibitory potency of this compound and its derivatives has been quantified through various studies. The key parameters are the inhibition constant (Ki), which reflects the affinity of the inhibitor for the enzyme, and the rate of inactivation (kinact), which describes the kinetics of the irreversible inhibition.

CompoundParameterValueEnzyme SourceReference
This compound (ATD)Ki31 nM (apparent)Human Placental Microsomes[3]
This compound (ATD)kinact0.020-0.084 min⁻¹Human Placental Microsomes[3]
2-hexyl-Androsta-1,4-diene-3,17-dioneKi31 nM (apparent)Human Placental Microsomes[3]
2-methoxy-Androsta-1,4-diene-3,17-dioneKi95 nM (apparent)Human Placental Microsomes[3]
7α-APTADDKi12-27 nM (apparent)Human Placental Microsomes[5]

Note: 7α-APTADD is 7α-(4'-amino)phenylthiothis compound.

Experimental Protocols

The following is a detailed methodology for a radiometric assay to determine the aromatase inhibitory activity of a test compound like this compound using human placental microsomes.

4.1. Materials and Reagents

  • Human placental microsomes (prepared by differential centrifugation)

  • [1β-³H(N)]-Androst-4-ene-3,17-dione (radiolabeled substrate)

  • NADPH (cofactor)

  • Potassium phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Test inhibitor (e.g., this compound) dissolved in a suitable vehicle (e.g., DMSO)

  • Dextran-coated charcoal suspension

  • Scintillation cocktail

  • Microcentrifuge tubes, pipettes, scintillation vials, liquid scintillation counter

4.2. Experimental Procedure

  • Preparation of Reaction Mixtures:

    • In microcentrifuge tubes, prepare the reaction mixtures containing potassium phosphate buffer, the test inhibitor at various concentrations (or vehicle for control), and [1β-³H(N)]-androst-4-ene-3,17-dione.

    • Include a "no NADPH" control to determine background.

    • Pre-incubate the reaction mixtures at 37°C for a short period (e.g., 5 minutes).

  • Initiation of the Reaction:

    • Initiate the enzymatic reaction by adding a pre-warmed aliquot of the human placental microsomal suspension to each tube.

    • Immediately after, add NADPH to all tubes except the "no NADPH" control.

  • Incubation:

    • Incubate the reaction mixtures at 37°C with gentle shaking for a defined period (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.

  • Termination of the Reaction:

    • Stop the reaction by adding a sufficient volume of an ice-cold solvent (e.g., chloroform (B151607) or ether) to each tube, followed by vigorous vortexing.

  • Separation of Radiolabeled Water:

    • The aromatase reaction releases tritium (B154650) from the 1β-position of the substrate as ³H₂O.

    • Separate the aqueous phase containing the ³H₂O from the organic phase containing the unreacted substrate by adding a dextran-coated charcoal suspension.

    • Vortex the tubes and then centrifuge to pellet the charcoal, which adsorbs the unreacted steroid.

  • Quantification of Aromatase Activity:

    • Transfer an aliquot of the aqueous supernatant to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

    • The amount of ³H₂O formed is directly proportional to the aromatase activity.

  • Data Analysis:

    • Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of aromatase activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

    • For time-dependent inactivation studies, pre-incubate the microsomes with the inhibitor and NADPH for varying time points before adding the substrate to measure the remaining enzyme activity.

G start Start prep Prepare Reaction Mixtures (Buffer, [3H]-Substrate, Inhibitor) start->prep pre_incubate Pre-incubate at 37°C prep->pre_incubate add_microsomes Add Human Placental Microsomes pre_incubate->add_microsomes add_nadph Add NADPH to Initiate Reaction add_microsomes->add_nadph incubate Incubate at 37°C add_nadph->incubate terminate Terminate Reaction (e.g., add cold solvent) incubate->terminate separate Separate [3H]H2O from Substrate (Dextran-coated charcoal) terminate->separate quantify Quantify Radioactivity (Liquid Scintillation Counting) separate->quantify analyze Data Analysis (Calculate % Inhibition, IC50) quantify->analyze end End analyze->end

Figure 2: Experimental workflow for a radiometric aromatase inhibition assay.

Conclusion

This compound serves as a classic example of a mechanism-based inhibitor of aromatase. Its mode of action, involving initial competitive binding followed by enzyme-catalyzed conversion to a reactive intermediate that causes irreversible inactivation, provides a high degree of specificity and prolonged inhibitory effects. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals working on the design and evaluation of novel aromatase inhibitors. Further investigation into the precise chemical nature of the reactive intermediate and the specific amino acid residues involved in the covalent adduction will continue to refine our understanding of this important class of enzyme inhibitors.

References

Discovery and historical background of Androsta-1,4-diene-3,17-dione

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Androsta-1,4-diene-3,17-dione: Discovery, Background, and Production Protocols

Introduction

This compound (ADD) is a pivotal steroid intermediate in the pharmaceutical industry.[1] Structurally, it is a C19 steroid characterized by keto groups at positions C3 and C17 and double bonds at Δ1 and Δ4.[2] Its primary significance lies in its role as a precursor for the synthesis of various therapeutic steroid hormones, including anabolic steroids like boldenone (B1667361) and female sex hormones such as estrone (B1671321) and estradiol.[1][3][4] While chemical synthesis routes exist, the commercial production of ADD is dominated by microbial biotransformation processes, which offer a cost-effective and stereospecific method for its manufacture from readily available sterols like cholesterol and phytosterols (B1254722).[1][5] This technical guide provides a comprehensive overview of the discovery, historical context, and production methodologies for ADD, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Background

The history of this compound is intrinsically linked to the broader field of steroid microbiology. Early research into microbial steroid metabolism revealed that numerous microorganisms possess the ability to degrade sterols. It was discovered that certain bacteria could selectively cleave the side-chain of sterols, such as cholesterol or sitosterol, leading to the accumulation of C19 androstane (B1237026) skeletons.[5][6][7]

A key breakthrough was the identification of microorganisms, particularly from the genera Nocardia and Mycobacterium, that could perform this side-chain cleavage without completely degrading the steroid nucleus.[7][8][9] These microorganisms became the workhorses for the industrial production of steroid intermediates. The conversion of Androst-4-ene-3,17-dione (AD) to ADD is a critical step in this process, catalyzed by the enzyme 3-ketosteroid-Δ1-dehydrogenase, which introduces the C1-C2 double bond.[10] Strains like Nocardia restrictus and Arthrobacter simplex were among the first identified to efficiently perform this 1-dehydrogenation reaction.[1][9] This discovery paved the way for large-scale, bio-based production of ADD, making it a readily available starting material for the synthesis of a wide range of pharmaceutical steroids.[11]

Microbial Biotransformation for ADD Production

The primary route for industrial ADD production is the microbial transformation of natural sterols. This process leverages the metabolic pathways of specific microorganisms to achieve high-yield, stereospecific conversions that are challenging to replicate through traditional chemical synthesis.[1]

Precursors and Microorganisms
  • Precursors : The most common substrates are phytosterols (a mixture of plant-derived sterols like β-sitosterol, stigmasterol, and campesterol) and cholesterol.[5][6][12] Androst-4-ene-3,17-dione (AD) is a direct precursor and a key intermediate in the pathway.[1]

  • Key Microorganisms : Several bacterial species are renowned for their ability to convert sterols to ADD. These include:

    • Mycobacterium species : Strains like Mycobacterium neoaurum are widely used in industrial processes due to their robust sterol side-chain cleavage capabilities.[5][10]

    • Nocardia species : Nocardia restrictus was one of the pioneering organisms studied for steroid bioconversions, particularly for its 1-dehydrogenase activity.[8][9]

    • Arthrobacter simplex : Known for its efficient conversion of AD to ADD.[1]

Biochemical Pathway

The conversion of a sterol, such as cholesterol, to ADD involves a multi-step enzymatic pathway. The initial steps involve the oxidation of the 3β-hydroxyl group and isomerization of the double bond to form a 4-ene-3-one structure. This is followed by the progressive degradation of the sterol's aliphatic side chain. The final key step is the introduction of a double bond between C1 and C2 of the steroid's A-ring, converting AD to ADD. This crucial dehydrogenation is catalyzed by the enzyme 3-ketosteroid-Δ1-dehydrogenase (KstD).[10][13]

G Figure 1: Microbial Transformation Pathway from Cholesterol to ADD cluster_sterol Sterol Precursor cluster_intermediates Key Intermediates Cholesterol Cholesterol AD Androst-4-ene-3,17-dione (AD) Cholesterol->AD Side-chain cleavage (Multiple steps) ADD This compound (ADD) AD->ADD 3-Ketosteroid-Δ1-dehydrogenase (KstD)

Figure 1: Microbial Transformation Pathway from Cholesterol to ADD

Quantitative Data on ADD Production

The efficiency of microbial biotransformation can vary significantly based on the microorganism, substrate, and fermentation conditions. The following tables summarize quantitative data from various studies.

Table 1: Microbial Transformation of Sterols to ADD

Microorganism Substrate Substrate Conc. Max. Yield/Product Conc. Reference
Nocardia sp. Cholesterol 0.5 g/L 90% (theoretical yield) [6]
Mycobacterium neoaurum JC-12S2 Phytosterol Not specified 20.1 g/L [6]
Mycobacterium neoaurum NRRL B-3805 (engineered) Phytosterol Not specified 71.3% (molar yield) [10]

| Mycobacterium neoaurum NRRL B-3805 (wild type) | Phytosterol | Not specified | 59.4% (molar yield) |[10] |

Experimental Protocols

This section provides a generalized methodology for the microbial production of ADD using resting cells, based on protocols described in the literature.[10]

Inoculum Preparation and Cell Cultivation
  • Strain : Mycobacterium neoaurum (e.g., NRRL B-3805).

  • Seed Medium : A suitable medium containing glucose, yeast extract, and other essential nutrients is prepared and sterilized.

  • Cultivation : A loopful of the microbial culture is inoculated into the seed medium and incubated for 48 hours at 30°C with shaking (e.g., 180 rpm).

  • Cell Harvesting : After incubation, the cells are harvested by centrifugation (e.g., 2000 x g for 10 minutes at 4°C).

  • Washing : The cell pellet is washed twice with a sterile phosphate (B84403) buffer (e.g., 20 mM, pH 8.0) to remove residual medium components. The final pellet constitutes the "resting cells" for biotransformation.

Substrate Preparation
  • Sterol Emulsion : A high-concentration sterol emulsion (e.g., 100 g/L phytosterol) is prepared. To enhance bioavailability, a solubilizing agent like hydroxypropyl-β-cyclodextrin (HP-β-CD) can be used. The mixture is homogenized to create a fine, stable emulsion.

Biotransformation Reaction
  • Reaction System : The bioconversion is performed in a shake flask containing the washed resting cells (e.g., 50 g/L wet cells) suspended in a phosphate buffer (e.g., 50 mL of 20 mM K₂HPO₄, pH 8.0).

  • Substrate Addition : The prepared sterol emulsion is added to the cell suspension to the desired final concentration.

  • Incubation : The reaction mixture is incubated at 30°C with constant agitation (180 rpm) for a specified duration (e.g., 48-120 hours). The progress of the reaction is monitored by analyzing samples periodically.

Extraction and Purification
  • Extraction : The entire culture broth is extracted with a water-immiscible organic solvent, such as ethyl acetate (B1210297) or ethylene (B1197577) chloride.[7] This is typically done multiple times to ensure complete recovery of the steroid products.

  • Solvent Evaporation : The combined organic extracts are concentrated under vacuum to yield a crude residue.

  • Purification : The crude extract is purified using column chromatography on silica (B1680970) gel. The column is eluted with a solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to separate ADD from other metabolites and unreacted substrate.

  • Crystallization : The fractions containing pure ADD are pooled, the solvent is evaporated, and the final product is obtained by crystallization from a suitable solvent like diisopropyl ether.[7]

G Figure 2: Experimental Workflow for ADD Production A 1. Inoculum Preparation (Mycobacterium neoaurum) B 2. Cell Cultivation (Seed Medium, 30°C, 48h) A->B C 3. Cell Harvesting & Washing (Centrifugation, Phosphate Buffer) B->C D 4. Biotransformation (Resting cells + Sterol, 30°C) C->D E 5. Product Extraction (Organic Solvent) D->E F 6. Purification (Column Chromatography) E->F G 7. Final Product (Crystallization) F->G

Figure 2: Experimental Workflow for ADD Production

Biological Role and Metabolism

This compound is classified as a prohormone. In the body, it can be converted into the anabolic steroid boldenone (17β-hydroxyandrost-1,4-dien-3-one) through the action of the 17β-hydroxysteroid dehydrogenase (17β-HSD) enzyme.[3] Due to its status as a precursor to an anabolic agent, ADD is regulated as a controlled substance in many jurisdictions and is prohibited by the World Anti-Doping Agency (WADA).[4][14]

Furthermore, various microorganisms can metabolize ADD into other steroid derivatives. Fungal species like Aspergillus brasiliensis and Mucor racemosus have been shown to reduce the 17-keto group to form boldenone or introduce hydroxyl groups at various positions (e.g., 11α, 12β, 14α) on the steroid nucleus, creating a range of potentially valuable steroid compounds.[3][15]

References

Androsta-1,4-diene-3,17-dione (CAS 897-06-3): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Androsta-1,4-diene-3,17-dione (CAS 897-06-3), also known as boldione or 1-dehydroandrostenedione, is a significant steroid intermediate in the synthesis of various anabolic steroids and hormones.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, metabolic pathways, and its primary biological activity as an aromatase inhibitor. Detailed experimental protocols for its synthesis, analysis, and biological evaluation are presented to facilitate further research and development.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[2] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 897-06-3[3]
Molecular Formula C₁₉H₂₄O₂[3]
Molecular Weight 284.39 g/mol [4]
Melting Point 138-142 °C[5][6]
Appearance Crystalline solid[3]
Solubility DMF: 50 mg/ml, DMSO: 30 mg/ml, Ethanol: 5 mg/ml, Chloroform: 50 mg/mL[3][4]
UV λmax 243 nm[3]
InChI Key LUJVUUWNAPIQQI-QAGGRKNESA-N[3]
SMILES C[C@@]12--INVALID-LINK--([H])[C@]3([H])CCC4=CC(C=C[C@]4(C)[C@@]3([H])CC1)=O[3]
DEA Schedule Schedule III (United States)[3]

Synthesis

The primary route for the industrial production of this compound is through the microbial biotransformation of sterols, such as phytosterols (B1254722) or cholesterol.[1][7] This process is favored for its cost-effectiveness and stereoselectivity.[8] Additionally, it can be synthesized from androstenedione (B190577) (AD) using similar microbial dehydrogenation methods.[8]

Biotransformation from Phytosterols using Mycobacterium neoaurum

dot

Caption: Biotransformation of phytosterols to ADD.

Experimental Protocol:

A three-stage fermentation strategy using Mycobacterium neoaurum JC-12 can significantly enhance the production of this compound (ADD).[2][9]

1. Seed Culture Preparation:

  • Inoculate M. neoaurum JC-12 into a seed medium containing (g/L): glucose 10, tryptone 10, beef extract 6, K₂HPO₄ 3, MgSO₄·7H₂O 0.5, and MnCl₂·4H₂O 5×10⁻⁴ (pH 7.0).[9][10]

  • Incubate at 30°C with shaking at 160 rpm for 48 hours.[9][10]

2. Two-Stage Fermentation:

  • Transfer the seed culture (10% v/v) into a transformation medium. For the first stage, use fructose (B13574) as the initial carbon source to promote biomass accumulation.[2]

  • In the second stage, feed glucose to maintain the metabolic activity of the cells.[2] This two-stage approach has been shown to decrease fermentation time and increase productivity.[2]

3. Three-Stage Fermentation for Enhanced Production:

  • At the end of the two-stage fermentation, introduce phytosterols into the culture to initiate the biotransformation to ADD.[2]

  • The transformation is carried out at 30°C and 160 rpm.[9][10]

  • To mitigate the toxicity of ADD to the microbial cells, a sorbent can be used in the culture medium to remove the product as it is formed.[3]

4. Extraction and Purification:

  • Withdraw samples from the culture broth at regular intervals.

  • Extract the product with ethyl acetate.[9][10]

  • Analyze the extract using HPLC to monitor the progress of the reaction.

Biotransformation from Androstenedione (AD) using Arthrobacter simplex

dot

Caption: Biotransformation of AD to ADD.

Experimental Protocol:

This process utilizes the 3-ketosteroid-Δ1-dehydrogenase enzyme in Arthrobacter simplex to introduce a double bond at the C1-2 position of androstenedione.[8]

1. Culture and Inoculum Preparation:

  • Cultivate Arthrobacter simplex in a suitable growth medium to achieve sufficient cell mass.

2. Biotransformation:

  • Introduce androstenedione (AD) as the substrate to the cell culture.

  • The biotransformation is catalyzed by the 3-ketosteroid-Δ1-dehydrogenase enzyme.[11]

  • Optimize key physicochemical factors such as buffer components, substrate concentration, temperature, and pH to maximize the conversion rate.[11]

3. Product Isolation:

  • Following the transformation, extract this compound from the culture medium using an organic solvent like ethyl acetate.

  • Purify the product using techniques such as crystallization.

Metabolism

This compound is metabolized in the body, primarily through reduction reactions. One of its key metabolites is boldenone (B1667361) (17β-hydroxyandrosta-1,4-dien-3-one).[5] The study of its metabolism is crucial for understanding its physiological effects and for doping control purposes.

dot

Caption: Metabolic conversion of ADD to Boldenone.

In Vitro Metabolism using Human Liver Microsomes

Experimental Protocol:

This protocol outlines a general procedure for studying the in vitro metabolism of this compound using human liver microsomes, followed by LC-MS analysis.[12][13][14]

1. Incubation Mixture Preparation:

  • Prepare an incubation mixture containing:

    • Human liver microsomes (e.g., 1 mg/mL protein concentration).
    • This compound (substrate) in a suitable solvent (e.g., DMSO).
    • An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate (B84403) buffer (pH 7.4).

2. Incubation:

  • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

  • Initiate the metabolic reaction by adding the substrate.

  • Incubate at 37°C with shaking for a defined period (e.g., 60 minutes).

  • Include control incubations without the NADPH-generating system to differentiate between enzymatic and non-enzymatic degradation.

3. Reaction Termination and Sample Preparation:

  • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Centrifuge the mixture to precipitate proteins.

  • Collect the supernatant for analysis.

4. LC-MS/MS Analysis:

  • Separate the metabolites using a reversed-phase HPLC column.

  • Detect and identify the metabolites using tandem mass spectrometry (MS/MS) in positive ion mode.

  • Characterize the metabolites based on their mass-to-charge ratios (m/z) and fragmentation patterns.

Analysis of Urinary Metabolites by GC-MS

Experimental Protocol:

This protocol is a general guideline for the analysis of urinary metabolites of this compound, adapted from methods used for similar anabolic steroids.[5][15]

1. Sample Preparation:

  • To a urine sample, add an internal standard.

  • Perform enzymatic hydrolysis using β-glucuronidase to cleave conjugated metabolites.

  • Extract the steroids using a liquid-liquid extraction with a solvent like diethyl ether.

2. Derivatization:

  • Evaporate the organic extract to dryness.

  • Perform a two-step derivatization:

    • Methoximation: React the dried extract with methoxyamine hydrochloride in pyridine (B92270) to protect the keto groups.[15]
    • Silylation: Subsequently, react with a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers.[5]

3. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

  • Use a suitable capillary column for the separation of the steroid derivatives.

  • Employ a temperature program to achieve optimal separation.

  • Operate the mass spectrometer in scan mode to identify metabolites based on their retention times and mass spectra. For targeted analysis, selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) can be used for enhanced sensitivity and specificity.[5]

Biological Activity: Aromatase Inhibition

This compound and its structural analogs are known to be inhibitors of aromatase, the enzyme responsible for the conversion of androgens to estrogens.[16][17] This inhibition is a key mechanism of action for its potential therapeutic applications and also explains some of its physiological effects.

dot

Caption: Mechanism of aromatase inhibition by ADD.

In Vitro Aromatase Inhibition Assay

Experimental Protocol:

This protocol describes a method to determine the inhibitory activity of this compound on aromatase, often using human placental microsomes as the enzyme source.[18][19]

1. Reagent Preparation:

  • Prepare a stock solution of this compound and a known substrate (e.g., androstenedione) in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the inhibitor to determine its IC₅₀ or Kᵢ value.

  • Prepare a human placental microsomal fraction as the source of aromatase.

2. Reaction Setup:

  • In a reaction vessel, combine the microsomal preparation, an NADPH-generating system, and the desired concentration of the inhibitor or vehicle control in a suitable buffer.

  • Pre-incubate the mixture at 37°C.

3. Enzyme Reaction:

  • Initiate the reaction by adding the radiolabeled substrate (e.g., [1β-³H]-androstenedione).

  • Incubate at 37°C for a specific time.

4. Product Quantification:

  • Terminate the reaction.

  • Quantify the formation of the estrogen product. A common method is the tritiated water release assay, where the amount of ³H₂O produced is proportional to the aromatase activity.

  • Measure the radioactivity using liquid scintillation counting.

5. Data Analysis:

  • Calculate the percentage of inhibition at each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Perform kinetic studies (e.g., Lineweaver-Burk plots) to determine the mechanism of inhibition and the Kᵢ value.

Conclusion

This compound is a versatile steroid with significant applications in the pharmaceutical industry. Its production through efficient biotransformation processes highlights the power of biotechnology in steroid synthesis. Understanding its metabolism and biological activities, particularly its role as an aromatase inhibitor, is crucial for both drug development and regulatory control. The detailed protocols provided in this guide serve as a valuable resource for researchers and scientists working with this compound.

References

Spectral Analysis of Androsta-1,4-diene-3,17-dione: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of Androsta-1,4-diene-3,17-dione (also known as boldione), a significant steroid intermediate and anabolic agent. The following sections detail the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz instrument, exhibits characteristic signals for its steroidal framework.[1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.05d1HH-1
6.22dd1HH-2
6.08s1HH-4
1.24s3HC-19 CH₃
0.91s3HC-18 CH₃

Note: The remaining proton signals of the steroid backbone appear as a complex multiplet between approximately 1.2 and 2.5 ppm.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for this compound in CDCl₃ shows the following key resonances.[2][3]

Chemical Shift (δ) ppmAssignment
219.0C-17
186.1C-3
168.5C-5
155.5C-1
127.5C-2
123.9C-4
50.8C-14
47.6C-13
43.2C-10
35.8C-8
34.0C-6
32.9C-7
26.8C-12
22.0C-16
21.7C-11
18.7C-19
13.8C-18
Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • The NMR spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, the spectral width is set to cover the range of 0-12 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) is used. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • The data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound reveals characteristic absorption bands for its ketone and alkene functionalities.

IR Spectral Data

The IR spectrum is typically recorded using a potassium bromide (KBr) disc or as a Nujol mull.[4]

Wavenumber (cm⁻¹)IntensityAssignment
~1740StrongC=O stretch (five-membered ring ketone, C-17)
~1660StrongC=O stretch (α,β-unsaturated ketone, C-3)
~1620MediumC=C stretch (conjugated alkene)
~1600MediumC=C stretch (conjugated alkene)
Experimental Protocol for IR Spectroscopy (KBr Disc Method)

Sample Preparation:

  • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • The mixture should be ground to a fine, homogenous powder to minimize scattering of the infrared radiation.

  • Transfer the powder to a pellet press.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

  • Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • A background spectrum of a blank KBr pellet or empty sample compartment should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Mass Spectral Data

The mass spectrum of this compound can be obtained using various ionization techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) or Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI).[2][5]

m/zRelative IntensityAssignment
284High[M]⁺ (Molecular Ion)
122HighCharacteristic fragment
121HighCharacteristic fragment
91MediumCharacteristic fragment

The molecular formula of this compound is C₁₉H₂₄O₂, corresponding to a molecular weight of 284.4 g/mol .[2][5]

Experimental Protocol for GC-MS

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent such as methanol (B129727) or ethyl acetate.

Instrumentation and Data Acquisition:

  • Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph.

  • The GC separates the components of the sample, and the eluent is introduced into the mass spectrometer.

  • Electron ionization (EI) at 70 eV is a common method for generating ions.

  • The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio.

  • A mass spectrum is recorded, showing the relative abundance of each ion.

Visualization of Workflows and Pathways

Spectral Analysis Workflow

The following diagram illustrates the general workflow for the comprehensive spectral analysis of this compound.

cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample NMR NMR Sample->NMR Dissolve in CDCl3 IR IR Sample->IR Prepare KBr pellet MS MS Sample->MS Dissolve in solvent Structure Structure NMR->Structure ¹H & ¹³C data IR->Structure Functional groups MS->Structure Molecular weight & fragmentation

Caption: Workflow for the spectral analysis of this compound.

Simplified Metabolic Pathway

This compound is a known precursor in the synthesis of the anabolic steroid boldenone.[5] It can also be metabolized in the body.

This compound This compound Boldenone Boldenone This compound->Boldenone Reduction of C-17 keto group Metabolites Metabolites This compound->Metabolites Further metabolism

Caption: Simplified metabolic pathway of this compound.

References

An In-Depth Technical Guide to Androsta-1,4-diene-3,17-dione: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androsta-1,4-diene-3,17-dione (ADD), a significant C-19 steroid, serves as a crucial intermediate in the synthesis of various steroid-based pharmaceuticals.[1] Its unique structural features, including a conjugated diene system within the A-ring, make it a versatile precursor for the production of anabolic steroids, aromatase inhibitors, and other bioactive molecules. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and key properties of this compound, along with detailed experimental protocols relevant to its synthesis and analysis.

Chemical Structure and Properties

This compound possesses a tetracyclic androstane (B1237026) core structure.[2] Key features include ketone groups at the C-3 and C-17 positions and double bonds between C-1 and C-2, and C-4 and C-5.[2][3] This conjugated system in the A-ring is crucial for its biological activity and chemical reactivity.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference(s)
IUPAC Name (8R,9S,10R,13S,14S)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione[2]
CAS Number 897-06-3[2][4]
Molecular Formula C₁₉H₂₄O₂[2][4]
Molecular Weight 284.39 g/mol [5]
Appearance White to off-white crystalline powder[6]
Melting Point 138-139 °C[5][6]
Solubility DMF: 50 mg/mL, DMSO: 30 mg/mL, Ethanol: 5 mg/mL, DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL[4]
Storage Temperature -20°C[4]

Table 2: Spectroscopic Data

Spectroscopic TechniqueKey Data PointsReference(s)
UV (λmax) 243 nm[4]
¹H NMR Spectra available[7]
¹³C NMR Data available
Mass Spectrometry (MS) Spectral data available in databases[4]
Infrared (IR) Spectra available[8]

Stereochemistry

The stereochemistry of this compound is defined by the spatial arrangement of atoms at its chiral centers. The androstane skeleton has a specific trans-fusion between its rings, which dictates the overall three-dimensional shape of the molecule. The designated IUPAC name, (8R,9S,10R,13S,14S)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione, precisely describes the absolute configuration at each of these chiral centers.[2] This specific stereoisomer is the biologically relevant form.

Metabolic Pathway

This compound is a prohormone and a key intermediate in the metabolic pathways of steroids.[1] It can be converted to the anabolic steroid boldenone (B1667361) (17β-hydroxyandrost-1,4-dien-3-one) through the action of 17β-hydroxysteroid dehydrogenase.[9] It also serves as a precursor for the synthesis of estrogens.[10] The following diagram illustrates a simplified metabolic conversion of this compound.

MetabolicPathway Androst_4_ene_3_17_dione Androst-4-ene-3,17-dione Androsta_1_4_diene_3_17_dione This compound Androst_4_ene_3_17_dione->Androsta_1_4_diene_3_17_dione 3-ketosteroid-Δ¹-dehydrogenase Boldenone Boldenone (17β-hydroxyandrost-1,4-dien-3-one) Androsta_1_4_diene_3_17_dione->Boldenone 17β-hydroxysteroid dehydrogenase Estrone Estrone Androsta_1_4_diene_3_17_dione->Estrone Aromatase

Caption: Metabolic conversion of this compound.

Experimental Protocols

Microbial Transformation for the Synthesis of this compound

Microbe-mediated biotransformation offers a reliable and cost-effective method for the production of this compound from other steroid precursors like androst-4-ene-3,17-dione (AD).[10] Species such as Arthrobacter simplex are commonly employed for this purpose.[10]

Objective: To produce this compound from androst-4-ene-3,17-dione using a whole-cell microbial transformation.

Materials:

  • Arthrobacter simplex culture

  • Nutrient broth medium

  • Androst-4-ene-3,17-dione (substrate)

  • Fermentor

  • Shaking incubator

  • Organic solvents for extraction (e.g., ethyl acetate)

  • Chromatography system for purification (e.g., TLC, column chromatography)

Methodology:

  • Inoculum Preparation: Aseptically inoculate a sterile nutrient broth with Arthrobacter simplex. Incubate at an appropriate temperature (e.g., 27-30°C) with shaking until a sufficient cell density is reached.

  • Fermentation: Transfer the inoculum to a larger volume of sterile fermentation medium in a fermentor.

  • Substrate Addition: Once the culture reaches the desired growth phase, add the substrate, androst-4-ene-3,17-dione, dissolved in a minimal amount of a water-miscible organic solvent. The optimal substrate concentration should be determined empirically, but a starting point could be 0.5 mg/mL.[4]

  • Biotransformation: Continue the fermentation under controlled conditions (temperature, pH, agitation, and aeration) for a predetermined period (e.g., 24-72 hours). Monitor the conversion of the substrate to the product using techniques like TLC or HPLC.

  • Extraction: After the desired conversion is achieved, harvest the fermentation broth. Extract the product from the broth using an appropriate organic solvent like ethyl acetate.

  • Purification: Concentrate the organic extract and purify the this compound using chromatographic techniques.

  • Characterization: Confirm the identity and purity of the final product using spectroscopic methods (NMR, MS, IR).

The following workflow illustrates the general process of microbial transformation.

MicrobialTransformation cluster_preparation Preparation cluster_process Process cluster_downstream Downstream Processing Inoculum Inoculum Preparation (Arthrobacter simplex) Fermentation Fermentation Inoculum->Fermentation Fermentor_Setup Fermentor Setup & Medium Sterilization Fermentor_Setup->Fermentation Substrate_Addition Substrate Addition (Androst-4-ene-3,17-dione) Fermentation->Substrate_Addition Biotransformation Biotransformation Substrate_Addition->Biotransformation Extraction Extraction Biotransformation->Extraction Purification Purification (Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: General workflow for microbial transformation.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of steroids in various matrices.

Objective: To develop a GC-MS method for the analysis of this compound in a biological matrix (e.g., plasma or urine).

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., a non-polar or medium-polarity column)

  • This compound analytical standard

  • Internal standard (e.g., a deuterated analog)

  • Derivatization reagents (e.g., MSTFA/NH₄I/ethanethiol for trimethylsilyl (B98337) derivatization)

  • Solvents for extraction and sample preparation (e.g., n-hexane, diethyl ether)

  • Solid-phase extraction (SPE) cartridges (optional)

Methodology:

  • Sample Preparation:

    • Extraction: For plasma or serum, perform a liquid-liquid extraction with a suitable organic solvent. For urine, an enzymatic hydrolysis step (using β-glucuronidase/arylsulfatase) may be necessary to cleave conjugated steroids, followed by liquid-liquid or solid-phase extraction.

    • Derivatization: Evaporate the extracted sample to dryness under a stream of nitrogen. Reconstitute in a derivatization reagent to convert the keto groups to more volatile and thermally stable derivatives (e.g., trimethylsilyl ethers). This step is crucial for good chromatographic performance.

  • GC-MS Analysis:

    • Injection: Inject a small volume of the derivatized sample into the GC.

    • Chromatographic Separation: Use a suitable temperature program to separate the analytes on the GC column.

    • Mass Spectrometric Detection: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification, targeting characteristic ions of the derivatized this compound.

  • Data Analysis:

    • Identify the analyte based on its retention time and mass spectrum compared to an authentic standard.

    • Quantify the analyte by comparing its peak area to that of the internal standard.

Table 3: Example GC-MS Parameters (Illustrative)

ParameterSetting
GC Column 5% Phenyl Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 280°C
Oven Program Start at 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min
Carrier Gas Helium, constant flow of 1.0 mL/min
MS Transfer Line Temp 290°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range (Full Scan) m/z 50-550
SIM Ions (for TMS derivative) To be determined based on the mass spectrum of the derivatized standard

Conclusion

This compound is a steroid of significant interest in pharmaceutical research and development. This guide has provided a detailed overview of its chemical structure, stereochemistry, and key properties, along with foundational experimental protocols for its synthesis via microbial transformation and its analysis by GC-MS. The provided information is intended to serve as a valuable resource for scientists and researchers working with this important molecule.

References

Solubility characteristics of Androsta-1,4-diene-3,17-dione in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Androsta-1,4-diene-3,17-dione (ADD), a key intermediate in the synthesis of various steroid hormones.[1] Understanding the solubility of this compound is critical for its application in pharmaceutical research and development, including formulation design and biological activity assessment.

Quantitative Solubility Data

This compound, a white crystalline powder, exhibits varying solubility in different solvents.[2][3] Its solubility is significantly higher in organic solvents compared to aqueous solutions. The following table summarizes the available quantitative solubility data for this compound in several common laboratory solvents.

SolventSolubility (mg/mL)
Dimethylformamide (DMF)50[4][5]
Chloroform50
Dimethyl sulfoxide (B87167) (DMSO)30[4][5]
Ethanol5[4][5]
DMF:PBS (pH 7.2) (1:1)0.5[4][5]
Water0.43[4]
MethanolSoluble

Experimental Protocol for Steroid Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not extensively detailed in the public domain, a generalized methodology based on standard practices for steroid analysis can be outlined. The following protocol describes a common approach for determining the thermodynamic solubility of a steroid compound.

Objective: To determine the equilibrium solubility of this compound in a given solvent system.

Materials:

  • This compound (crystalline solid)

  • Selected solvent(s) of interest

  • Calibrated analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC/MS)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed to let the excess solid settle.

    • Centrifuge the vials at a high speed to pellet any remaining suspended solid particles.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC or GC/MS method. A pre-established calibration curve of known concentrations should be used for accurate quantification.

  • Data Calculation:

    • Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualizing Methodologies and Biochemical Role

To further elucidate the experimental and biological context of this compound, the following diagrams, generated using Graphviz (DOT language), illustrate a generalized workflow for solubility determination and its pivotal role as a biochemical precursor.

G cluster_0 General Workflow for Steroid Solubility Determination A 1. Addition of Excess Steroid to Solvent B 2. Equilibration at Constant Temperature (e.g., 24-72 hours) A->B C 3. Phase Separation (Centrifugation) B->C D 4. Sample Withdrawal (Supernatant) C->D E 5. Sample Dilution D->E F 6. Quantification (e.g., HPLC, GC/MS) E->F G 7. Solubility Calculation F->G

Caption: Generalized workflow for determining steroid solubility.

This compound is a central molecule in the synthesis of several biologically active steroids. Its biotransformation leads to the production of important hormones.

G cluster_1 Biochemical Role of this compound (ADD) ADD This compound (ADD) Boldenone Boldenone ADD->Boldenone Precursor to Testosterone Testosterone ADD->Testosterone Precursor to Estrogens Estrogens Testosterone->Estrogens Aromatization

Caption: Role of ADD as a key steroid precursor.

References

An In-depth Technical Guide to the mTOR Signaling Pathway: Core Mechanisms and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mechanistic target of rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cellular growth, proliferation, metabolism, and survival.[1] It integrates a multitude of environmental cues, including growth factors, nutrients, energy status, and stress, to direct cellular anabolic and catabolic processes. Dysregulation of the mTOR signaling pathway is a hallmark of numerous human diseases, most notably cancer and metabolic disorders, making it a critical target for therapeutic intervention.[1] This technical guide provides a comprehensive overview of the mTOR pathway's core components, its intricate regulatory network, and its downstream effectors. Furthermore, it details key experimental protocols for interrogating the pathway and presents quantitative data to facilitate a deeper understanding of its function in both physiological and pathological contexts.

Core Components of the mTOR Pathway

mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] These complexes are differentiated by their subunit composition, upstream regulators, downstream substrates, and cellular functions.

mTORC1: This complex is acutely sensitive to nutrients, growth factors, and energy levels. It is defined by the regulatory-associated protein of mTOR (Raptor) and is responsible for promoting anabolic processes such as protein and lipid synthesis while inhibiting catabolic processes like autophagy.[2][3]

mTORC2: This complex is characterized by the rapamycin-insensitive companion of mTOR (Rictor). mTORC2 is primarily activated by growth factors and is crucial for cell survival, cytoskeletal organization, and metabolic regulation, partly through its role in activating AKT.[2][3]

Upstream Regulation of mTOR Signaling

The mTOR pathway integrates a diverse array of upstream signals to make critical decisions about cell growth and metabolism.

Growth Factors (e.g., Insulin, IGF-1): The binding of growth factors to their receptors activates the phosphoinositide 3-kinase (PI3K)-AKT pathway.[4] Activated AKT phosphorylates and inhibits the tuberous sclerosis complex (TSC), a key negative regulator of mTORC1.[5] This relieves the inhibition of the small GTPase Rheb, allowing it to activate mTORC1.

Amino Acids: Amino acids, particularly leucine, signal to mTORC1 through the Rag GTPases, promoting the translocation of mTORC1 to the lysosomal surface where it can be activated by Rheb.

Energy Status: The energy sensor AMP-activated protein kinase (AMPK) is activated under low energy conditions (high AMP/ATP ratio) and inhibits mTORC1 activity, thus halting anabolic processes when energy is scarce.

mTOR_Upstream_Regulation RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT TSC_Complex TSC1/TSC2 AKT->TSC_Complex Inh Rheb Rheb-GTP TSC_Complex->Rheb Inh mTORC1 mTORC1 Rheb->mTORC1 Lysosome Lysosome mTORC1->Lysosome Amino_Acids Amino Acids Rag_GTPases Rag GTPases Amino_Acids->Rag_GTPases Rag_GTPases->mTORC1 recruits to

Upstream regulation of the mTORC1 signaling pathway.

Downstream Effectors of mTOR Signaling

Activated mTORC1 and mTORC2 phosphorylate a multitude of downstream substrates to control various aspects of cellular growth and metabolism.

mTORC1 Substrates:

  • S6 Kinase 1 (S6K1): Phosphorylation of S6K1 by mTORC1 leads to the phosphorylation of its substrate, the ribosomal protein S6 (RPS6), and other targets, ultimately enhancing mRNA translation and protein synthesis.

  • 4E-Binding Protein 1 (4E-BP1): mTORC1 phosphorylates 4E-BP1, causing its dissociation from the eukaryotic translation initiation factor 4E (eIF4E). This allows eIF4E to participate in the initiation of cap-dependent translation.

mTORC2 Substrates:

  • AKT: A crucial function of mTORC2 is the phosphorylation of AKT at serine 473, which is required for its full activation.[1] Fully active AKT then promotes cell survival and inhibits apoptosis.

  • PKCα: mTORC2 regulates cytoskeletal dynamics through the phosphorylation of Protein Kinase C alpha (PKCα).

  • SGK1: Serum- and glucocorticoid-inducible kinase 1 (SGK1) is another mTORC2 substrate that plays a role in ion transport and cell growth.

mTOR_Downstream_Signaling S6K1 S6K1 RPS6 Ribosomal Protein S6 S6K1->RPS6 P Protein_Synthesis Protein Synthesis RPS6->Protein_Synthesis 4EBP1 4E-BP1 eIF4E eIF4E 4EBP1->eIF4E eIF4E->Protein_Synthesis mTORC2 mTORC2 AKT AKT (Ser473) mTORC2->AKT P PKCa PKCα mTORC2->PKCa P Cell_Survival Cell Survival AKT->Cell_Survival Cytoskeleton Cytoskeletal Organization PKCa->Cytoskeleton mTORC1 mTORC1 mTORC1->4EBP1 P

Downstream effectors of mTORC1 and mTORC2.

Quantitative Analysis of mTOR Pathway Activity

The activity of the mTOR pathway is often assessed by measuring the phosphorylation status of its key downstream targets. The following tables summarize key phosphorylation events used as readouts for mTORC1 and mTORC2 activity, and provide examples of quantitative changes upon pathway modulation.

Table 1: Key Phosphorylation Events in the mTOR Pathway

ComplexSubstratePhosphorylation SitePrimary Antibody Target
mTORC1S6K1Thr389p-S6K1 (Thr389)
mTORC1RPS6Ser235/236p-RPS6 (Ser235/236)
mTORC14E-BP1Thr37/46p-4E-BP1 (Thr37/46)
mTORC2AKTSer473p-AKT (Ser473)

Table 2: Dose-Dependent Inhibition of mTORC1 Pathway Proteins by Rapamycin

Rapamycin Concentration (nM)Normalized p-p70S6K (Thr389) Levels (Fold Change vs. Vehicle)
0 (Vehicle)1.00
10.65
100.25
1000.05
10000.02
Data is presented as the mean from three independent experiments. Levels of phosphorylated p70 S6K are normalized to total p70 S6K and then to the vehicle-treated control.[4]

Table 3: Effect of Insulin Stimulation on mTOR Pathway Phosphorylation in Chick Myotubes

Target ProteinPhosphorylation SiteFold Change vs. Control
AKTThr308Significant Increase (P<0.01)
AKTSer473Significant Increase (P<0.01)
S6K1Thr389Significant Increase (P<0.01)
RPS6Ser235/236Significant Increase (P<0.01)
4E-BP1Thr37/46Significant Increase (P<0.05)
Cells were incubated for 1 hour in serum-free medium with 1 µg/ml insulin.

Experimental Protocols

Studying the mTOR pathway involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Western Blot Analysis of mTOR Pathway Protein Phosphorylation

Objective: To determine the relative phosphorylation levels of mTOR, S6K1, S6, 4E-BP1, or AKT.

Materials:

  • Cell culture reagents

  • Treatment compounds (e.g., growth factors, inhibitors)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer system

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (total and phospho-specific for target proteins)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat with compounds for the desired time and concentrations.

  • Protein Extraction: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Sample Preparation: Mix protein lysates with Laemmli buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect protein bands using ECL reagent and an imaging system.

  • Analysis: Quantify band intensities. Normalize the phosphorylated protein signal to the total protein signal.

Western_Blot_Workflow A Cell Lysis & Protein Extraction B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (to Membrane) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection (ECL) G->H I Data Analysis H->I

Experimental workflow for Western blot analysis.
Immunoprecipitation of mTOR Complexes

Objective: To isolate mTORC1 or mTORC2 from cell lysates to study complex composition or activity.

Materials:

  • Cell culture reagents

  • Ice-cold PBS

  • Immunoprecipitation (IP) lysis buffer

  • Primary antibody (e.g., anti-Raptor for mTORC1, anti-Rictor for mTORC2)

  • Control IgG

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Wash buffer

  • Elution buffer or SDS-PAGE sample buffer

Protocol:

  • Cell Lysis: Lyse cells in IP lysis buffer.

  • Pre-clearing: Incubate lysate with control IgG and Protein A/G beads to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add the specific primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C.

  • Complex Capture: Add Protein A/G beads and incubate for an additional 1-2 hours.

  • Washing: Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the immunoprecipitated protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting.

Conclusion

The mTOR signaling pathway is a critical nexus that governs fundamental processes of cellular growth, metabolism, and proliferation.[1] Its two arms, mTORC1 and mTORC2, respond to a complex web of intracellular and extracellular signals to maintain cellular homeostasis. The methodologies and quantitative data presented in this guide provide a framework for researchers and drug development professionals to investigate the intricacies of mTOR signaling and its role in disease, with the ultimate goal of developing novel therapeutic strategies that target this pivotal pathway.

References

A Comprehensive Guide to the Quantification of Androsta-1,4-diene-3,17-dione in Fermentation Broth using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Androsta-1,4-diene-3,17-dione (ADD) is a pivotal steroid intermediate in the pharmaceutical industry, primarily used in the synthesis of various hormonal drugs.[1][2] Its production through microbial fermentation of sterols is a cost-effective and widely adopted method.[1][2] Accurate and reliable quantification of ADD in the complex matrix of a fermentation broth is crucial for process monitoring, optimization, and yield calculation. High-Performance Liquid Chromatography (HPLC) stands as the analytical method of choice for this purpose, offering high precision, sensitivity, and specificity.

This technical guide provides a comprehensive overview of the HPLC method for the quantification of ADD in fermentation broth, covering sample preparation, chromatographic conditions, and method validation.

Experimental Protocols

A successful HPLC analysis hinges on meticulous sample preparation to remove interferences from the fermentation broth and precise chromatographic separation.

Sample Preparation: Liquid-Liquid Extraction

The primary goal of sample preparation is to isolate ADD from the complex fermentation broth, which contains microbial cells, nutrients, byproducts, and other metabolites.[3][4] Liquid-liquid extraction (LLE) is a commonly employed and effective technique for this purpose.[1][5]

Protocol:

  • Sample Collection: Withdraw a representative sample (e.g., 1 mL) from the fermentation broth.

  • Extraction: Add an immiscible organic solvent, such as ethyl acetate (B1210297) (e.g., 4 mL), to the broth sample.[1] Ethyl acetate is a good choice due to its polarity, which allows for efficient extraction of the moderately polar ADD.

  • Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of ADD from the aqueous phase to the organic phase.

  • Phase Separation: Centrifuge the mixture (e.g., at 10,000 rpm for 2 minutes) to achieve a clear separation of the aqueous and organic layers.[6]

  • Collection: Carefully collect the upper organic layer (supernatant) containing the extracted ADD.[1]

  • Evaporation (Optional but Recommended): For concentrating the sample and removing the extraction solvent, the collected organic phase can be evaporated to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a known volume of the mobile phase (e.g., 1 mL) to be used for the HPLC analysis. This ensures compatibility with the chromatographic system.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.[7]

G cluster_sample_prep Sample Preparation Workflow A 1. Collect Fermentation Broth Sample B 2. Add Ethyl Acetate A->B C 3. Vortex to Mix B->C D 4. Centrifuge for Phase Separation C->D E 5. Collect Organic Supernatant D->E F 6. Evaporate to Dryness (Optional) E->F G 7. Reconstitute in Mobile Phase F->G H 8. Filter through 0.45 µm Syringe Filter G->H

Figure 1: Workflow for Sample Preparation.
High-Performance Liquid Chromatography (HPLC) Analysis

The heart of the quantification method lies in the chromatographic separation of ADD from other compounds. A reverse-phase HPLC setup is typically used.

Protocol:

  • Injection: Inject a fixed volume of the prepared sample (e.g., 20 µL) into the HPLC system.[8]

  • Separation: The sample is passed through a C18 column, where ADD is separated based on its hydrophobicity.[1][6][8]

  • Detection: As ADD elutes from the column, it is detected by a UV detector at a specific wavelength where it exhibits maximum absorbance.[1][6]

  • Quantification: The concentration of ADD is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of pure ADD.

G cluster_hplc_analysis HPLC Analysis Workflow A 1. Inject Prepared Sample B 2. Separation on C18 Column A->B C 3. UV Detection B->C D 4. Data Acquisition and Quantification C->D

Figure 2: Workflow for HPLC Analysis.

Data Presentation: Chromatographic Conditions

The selection of appropriate chromatographic parameters is critical for achieving good separation and accurate quantification. The following table summarizes typical HPLC conditions reported in the literature for the analysis of ADD.

ParameterRecommended Conditions
HPLC System Shimadzu HPLC, Agilent 1260 Infinity II HPLC System or equivalent[1][6]
Column C18 reversed-phase column (e.g., Diamonsil C18, 5 µm, 250 mm x 4.6 mm; Supersil ODS2, 5 µm, 250 x 4.6 mm)[1][6]
Mobile Phase Isocratic mixture of Methanol and Water (e.g., 70:30, v/v) or Acetonitrile and Water (e.g., 60:40, v/v)[1][6]
Flow Rate 1.0 mL/min[1][6]
Column Temperature 30°C or 50°C[1][6]
Detection Wavelength 254 nm or 240 nm[1][6]
Injection Volume 20 µL[8]

Method Validation

To ensure the reliability and accuracy of the analytical results, the HPLC method should be validated according to established guidelines. Key validation parameters include:

  • Specificity: The ability of the method to exclusively measure the analyte in the presence of other components in the sample matrix. This is demonstrated by the absence of interfering peaks at the retention time of ADD in a blank chromatogram.

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by preparing a series of standard solutions of ADD at different concentrations and plotting the peak area against the concentration. A linear regression analysis should yield a correlation coefficient (r²) close to 1.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by a recovery study, where a known amount of ADD is spiked into a blank fermentation broth and the percentage of the spiked amount that is recovered is calculated.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Conclusion

The HPLC method detailed in this guide provides a robust and reliable approach for the quantification of this compound in fermentation broth. Adherence to the described sample preparation and chromatographic protocols, along with proper method validation, will ensure the generation of high-quality, reproducible data essential for research, process development, and quality control in the pharmaceutical industry.

References

GC-MS Analysis for the Detection of Androsta-1,4-diene-3,17-dione and its Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the detection and quantification of Androsta-1,4-diene-3,17-dione (ADD), a potent aromatase inhibitor and a key intermediate in the synthesis of anabolic steroids, and its metabolites using Gas Chromatography-Mass Spectrometry (GC-MS). This document synthesizes information on metabolic pathways, detailed experimental protocols, and quantitative data to support research, clinical, and anti-doping applications.

Introduction to this compound (ADD)

This compound, also known as boldione, is a prohormone of boldenone (B1667361), an anabolic androgenic steroid. Due to its potential for misuse in sports to enhance performance and its role as a precursor in pharmaceutical manufacturing, robust analytical methods for its detection are crucial. GC-MS is a cornerstone technique for the analysis of anabolic steroids and their metabolites due to its high sensitivity, selectivity, and structural elucidation capabilities.

Metabolic Pathway of this compound

The metabolism of ADD primarily involves reductions of the keto groups and the double bonds. The major metabolite is boldenone (17β-hydroxyandrosta-1,4-dien-3-one). Further metabolism can lead to other reduced and hydroxylated products. Understanding these pathways is critical for identifying the most suitable target analytes for detection.[1][2][3]

Metabolic Pathway of this compound ADD This compound (ADD) Boldenone Boldenone (17β-hydroxyandrosta-1,4-dien-3-one) ADD->Boldenone 17-keto reduction MetaboliteII 5β-androst-1-en-17β-ol-3-one Boldenone->MetaboliteII Reduction MetaboliteIV 5β-androst-1-en-3α-ol-17-one Boldenone->MetaboliteIV Reduction MetaboliteIII 5β-androst-1-ene-3α,17β-diol MetaboliteII->MetaboliteIII Reduction

Metabolic conversion of ADD to its primary metabolites.

Experimental Protocols for GC-MS Analysis

A generalized workflow for the GC-MS analysis of ADD and its metabolites from biological matrices, typically urine, involves sample preparation (including hydrolysis and extraction), derivatization, and instrumental analysis.

GC-MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Urine Sample Urine Sample Hydrolysis Hydrolysis Urine Sample->Hydrolysis Enzymatic (β-glucuronidase) Extraction Extraction Hydrolysis->Extraction LLE or SPE Derivatization Derivatization Extraction->Derivatization e.g., TMS GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing SIM or Full Scan

A typical workflow for the GC-MS analysis of steroids.
Sample Preparation

The following protocol is a composite of methodologies frequently employed for the analysis of anabolic steroids in urine.[4][5][6][7]

  • Hydrolysis: To a 2-5 mL urine sample, add an internal standard. Adjust the pH to 7.0 using a phosphate (B84403) buffer. For the cleavage of glucuronide conjugates, add β-glucuronidase from E. coli. Incubate the mixture at 50-60°C for 1-3 hours.

  • Extraction:

    • Liquid-Liquid Extraction (LLE): After hydrolysis, adjust the pH to 9-10 with sodium carbonate. Add a suitable organic solvent (e.g., diethyl ether or a mixture of n-pentane and ethyl acetate), vortex, and centrifuge. The organic layer is collected. This process is often repeated to improve recovery.

    • Solid-Phase Extraction (SPE): Alternatively, an SPE cartridge (e.g., C18) can be used. The hydrolyzed sample is passed through the conditioned cartridge, washed, and the analytes are eluted with a solvent like methanol (B129727) or ethyl acetate.

  • Derivatization: The dried extract is derivatized to increase the volatility and thermal stability of the analytes. A common derivatizing agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like ammonium (B1175870) iodide and a thiol, such as ethanethiol. The mixture is heated at 60-80°C for 20-30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of ADD and its metabolites.[5][8][9]

  • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injection: 1-2 µL of the derivatized sample is injected in splitless or pulsed splitless mode. The injector temperature is typically set to 280°C.

  • Oven Temperature Program:

    • Initial temperature: 140-180°C, hold for 1-2 minutes.

    • Ramp 1: Increase to 230-250°C at a rate of 3-5°C/min.

    • Ramp 2: Increase to 300-320°C at a rate of 10-20°C/min, and hold for 2-5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is commonly used for targeted analysis to enhance sensitivity and selectivity. Full scan mode is used for identification of unknown metabolites.

    • Temperatures: Ion source at 230°C and quadrupole at 150°C.

Quantitative Data

The following tables summarize key quantitative data for the GC-MS analysis of this compound and its primary metabolite, boldenone. Data is presented for their trimethylsilyl (TMS) derivatives.

Table 1: GC-MS Retention Times and Diagnostic Ions

CompoundDerivativeRetention Time (min)Diagnostic Ions (m/z)
This compounddi-TMSVaries430 (M+), 415, 325, 257
Boldenonedi-TMSVaries432 (M+), 417, 342, 143
5β-androst-1-en-17β-ol-3-onedi-TMSVaries434 (M+), 419, 344, 254

Note: Retention times are highly dependent on the specific GC column and temperature program and should be determined experimentally.

Table 2: Method Performance Characteristics

AnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
Anabolic Steroids (general)0.5 - 10 ng/mL1 - 25 ng/mL> 85%

Note: These values are indicative and can vary based on the specific matrix and analytical method used.[5][10]

Conclusion

The GC-MS-based methodology for the analysis of this compound and its metabolites is a robust and reliable approach. Proper sample preparation, including enzymatic hydrolysis and derivatization, is critical for achieving the desired sensitivity and accuracy. The use of SIM mode in mass spectrometry allows for the selective and sensitive detection of target compounds in complex biological matrices. This guide provides a foundational framework for researchers and professionals to develop and validate methods for the detection and quantification of ADD and its metabolites.

References

Technical Guide: Extraction of Androsta-1,4-diene-3,17-dione from Microbial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Androsta-1,4-diene-3,17-dione (ADD) is a pivotal steroid intermediate in the pharmaceutical industry, serving as a precursor for the synthesis of numerous therapeutic hormones. Microbial biotransformation has emerged as a cost-effective and environmentally benign alternative to chemical synthesis for ADD production. This technical guide provides an in-depth overview of the protocols for extracting and purifying ADD from microbial fermentation broths. It includes detailed experimental methodologies, quantitative data on production and recovery, and visualizations of the metabolic pathway and extraction workflow to aid researchers and professionals in drug development.

Introduction

The microbial conversion of sterols, such as phytosterols (B1254722) and cholesterol, or other steroid precursors like androst-4-ene-3,17-dione (AD), into this compound (ADD) is a key biotechnological process.[1] Various microorganisms, including species of Mycobacterium, Arthrobacter, Acremonium, and Aspergillus, are employed for this biotransformation. The efficient extraction and purification of ADD from the complex fermentation broth are critical downstream processes that significantly impact the overall yield and purity of the final product. This guide outlines the common and effective methods for ADD recovery.

Microbial Production of ADD: An Overview

The microbial production of ADD typically involves the fermentation of a selected microorganism in a suitable medium containing a steroid precursor. Mycobacterium species are among the most efficient producers of ADD.[2] The biotransformation process involves a series of enzymatic reactions that modify the steroid nucleus. A crucial step in the conversion of AD to ADD is the introduction of a double bond at the C1-C2 position, a reaction catalyzed by the enzyme 3-ketosteroid-Δ¹-dehydrogenase (KstD).

Quantitative Data on ADD Production

The yield of ADD from microbial fermentation can vary significantly depending on the microbial strain, substrate, and fermentation conditions. The following table summarizes reported production and conversion yields.

MicroorganismSubstrateProduct Concentration/YieldReference
Mycobacterium neoaurum JC-12Phytosterol18.6 g/L ADD[2]
Nocardia speciesCholesterol90% theoretical yield of ADD
Mycobacterium sp. DSM 2966Phytosterol31 ± 11.4 mg/L ADD (65% total conversion to AD and ADD)[3]
Aspergillus brasiliensisADD24.5% yield of 17β-hydroxyandrost-1,4-dien-3-one[4]

Extraction and Purification of ADD

The downstream processing of ADD from the fermentation broth involves several stages, including extraction, purification, and crystallization.

Extraction of ADD from Fermentation Broth

Liquid-liquid extraction is the most common method for the initial recovery of ADD from the fermentation broth. The choice of solvent is critical and is based on factors such as selectivity for ADD, immiscibility with the aqueous broth, and ease of recovery.

Commonly Used Solvents:

Quantitative Data on Extraction Recovery:

While direct comparative studies on the extraction efficiency of various solvents for ADD from microbial cultures are limited, some studies report high recovery rates with specific methods. For instance, mean recoveries of 90% to 98% have been reported for the analysis of fortified broth samples, indicating the potential for high-efficiency extraction protocols.

Extraction MethodSolventRecovery RateReference
Liquid-Liquid ExtractionNot specified90% to 98% (fortified samples)
Experimental Protocols

This protocol is a general method for extracting steroids from a liquid culture.

Materials:

  • Fermentation broth

  • Ethyl acetate

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Centrifuge the fermentation broth to separate the microbial cells from the supernatant. The ADD can be present in both the cells and the supernatant.

  • Combine the cell pellet and supernatant, or process them separately.

  • Add ethyl acetate to the broth at a solvent-to-broth ratio of 4:1 (v/v).[2] For smaller volumes, a 5:1 ratio can also be used.[5][6]

  • Agitate the mixture vigorously for an extended period (e.g., 1-2 hours) to ensure thorough mixing and mass transfer of ADD into the organic phase.

  • Separate the organic phase from the aqueous phase using a separatory funnel.

  • Repeat the extraction of the aqueous phase with fresh ethyl acetate to maximize recovery.

  • Pool the organic extracts.

  • Concentrate the pooled ethyl acetate extract using a rotary evaporator to obtain the crude ADD.

This protocol is based on a patented method for preparing high-purity ADD.

Materials:

  • Fermentation liquid

  • Ethanol

  • Strong base anion exchange resin

  • Macroporous adsorption resin (styrene-divinylbenzene based)

  • Methanol (B129727)

  • Ethyl acetate, Butyl acetate, or Acetone

Procedure:

  • Initial Extraction and Cell Lysis:

    • Add ethanol to the fermentation liquid.

    • Subject the mixture to a crushing treatment (e.g., sonication or high-pressure homogenization) to lyse the microbial cells.

    • Perform solid-liquid separation (e.g., centrifugation or filtration) to obtain the supernatant containing ADD.

  • Anion Exchange Chromatography:

    • Pass the supernatant through a chromatographic column packed with a strong base anion exchange resin.

    • Collect the effluent, which contains the neutral ADD molecule while acidic impurities are retained by the resin.

  • Adsorption Chromatography:

    • Load the effluent from the previous step onto a column packed with a macroporous adsorption resin.

    • Wash the column to remove polar impurities.

    • Elute the ADD using a methanol solution.

  • Concentration and Crystallization:

    • Concentrate the methanol eluent.

    • Allow the concentrated solution to crystallize.

  • Recrystallization:

    • Dissolve the crude crystals in a minimal amount of a suitable organic solvent (ethyl acetate, butyl acetate, or acetone).

    • Allow the solution to cool and recrystallize to obtain the pure ADD product.

Visualizing the Process

Diagrams of the metabolic pathway and the extraction workflow can provide a clearer understanding of the entire process.

Metabolic Pathway of Phytosterol to ADD in Mycobacterium

The biotransformation of phytosterols to ADD in Mycobacterium involves a multi-step enzymatic pathway. The following diagram illustrates the key steps.

Microbial_Biotransformation Phytosterol Phytosterol Side_Chain_Cleavage Side Chain Cleavage Phytosterol->Side_Chain_Cleavage Multiple Enzymatic Steps AD Androst-4-ene-3,17-dione (AD) Side_Chain_Cleavage->AD KstD 3-ketosteroid-Δ¹-dehydrogenase (KstD) AD->KstD ADD This compound (ADD) KstD->ADD

Caption: Microbial biotransformation of phytosterol to ADD.

Experimental Workflow for ADD Extraction and Purification

The following diagram outlines the logical steps involved in the comprehensive extraction and purification protocol described above.

ADD_Extraction_Workflow cluster_fermentation Fermentation cluster_extraction Initial Extraction cluster_purification Purification cluster_final_product Final Product Fermentation_Broth Microbial Culture Broth Ethanol_Addition Ethanol Addition & Cell Lysis Fermentation_Broth->Ethanol_Addition Solid_Liquid_Separation Solid-Liquid Separation Ethanol_Addition->Solid_Liquid_Separation Supernatant Crude Supernatant Solid_Liquid_Separation->Supernatant Anion_Exchange Anion Exchange Chromatography Supernatant->Anion_Exchange Adsorption_Chromatography Macroporous Resin Chromatography Anion_Exchange->Adsorption_Chromatography Elution Methanol Elution Adsorption_Chromatography->Elution Concentration_Crystallization Concentration & Crystallization Elution->Concentration_Crystallization Recrystallization Recrystallization Concentration_Crystallization->Recrystallization Pure_ADD Pure ADD Recrystallization->Pure_ADD

Caption: Workflow for ADD extraction and purification.

Conclusion

The extraction of this compound from microbial cultures is a multi-step process that requires careful optimization to achieve high yield and purity. This guide provides a comprehensive overview of the key methodologies, from initial solvent extraction to advanced chromatographic purification and crystallization. The provided protocols and diagrams serve as a valuable resource for researchers and professionals in the field, facilitating the development and scaling of efficient downstream processes for this important steroid intermediate. Further research focusing on the comparative efficiency of different green solvents and the development of more integrated and continuous extraction processes could further enhance the economic and environmental sustainability of ADD production.

References

The Strategic Repurposing of Androsta-1,4-diene-3,17-dione: A Technical Guide to Steroid Hormone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androsta-1,4-diene-3,17-dione (ADD) is a pivotal C19 steroid intermediate in the pharmaceutical industry, primarily derived from the microbial transformation of phytosterols (B1254722) and cholesterol.[1][2] Its unique chemical structure, featuring a conjugated double bond system in the A-ring, makes it a versatile precursor for the synthesis of a wide array of bioactive steroid hormones, including anabolic agents and aromatase inhibitors used in cancer therapy. This technical guide provides an in-depth exploration of the synthetic pathways originating from ADD, complete with quantitative data, detailed experimental protocols, and visual representations of the core biological mechanisms involved.

Synthetic Pathways from this compound

ADD serves as a critical branching point for the synthesis of various steroid hormones. The primary enzymatic modifications involve the reduction of the 17-keto group and the aromatization of the A-ring.

Conversion to Anabolic Steroids: The Synthesis of Boldenone (B1667361)

The conversion of ADD to boldenone (androsta-1,4-dien-17β-ol-3-one), an anabolic androgenic steroid, is a key biotransformation. This reaction is catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD), which facilitates the reduction of the 17-ketone to a hydroxyl group.[3][4]

Table 1: Quantitative Data on the Biotransformation of ADD to Boldenone

Microbial StrainSubstrate Concentration (g/L)Molar Yield (%)Reference
Curvularia sp. VKM F-3040497[1][3]
Curvularia sp. VKM F-30401078[1][3]
Pseudomonas aeruginosaNot specified (from corn oil)Not specified[5]
Aromatization to Estrogens and Synthesis of Aromatase Inhibitors

The aromatase enzyme complex is responsible for the conversion of androgens to estrogens. While ADD itself is a substrate for aromatase, leading to the formation of estrone (B1671321), it is more strategically utilized in the synthesis of aromatase inhibitors like letrozole (B1683767) and exemestane (B1683764), which are crucial in the treatment of hormone-receptor-positive breast cancer.[6][]

Table 2: Quantitative Data on the Synthesis of Exemestane from ADD Intermediates

Starting MaterialReaction StepYield (%)Purity (%)Reference
6-methylenandrost-4-ene-3,17-dioneDehydrogenation with DDQ and MnO25691.2[6]
6-methylenandrost-4-ene-3,17-dioneDehydrogenation with DDQ and PbO4691.0[6]
Androst-4-ene-3,17-dioneTwo-step synthesis27.12Not specified[8]
1,3-dipyrrolidino-androsta-3,5-diene-17-oneHydrolysis and further steps76-8097.5[9]

Experimental Protocols

Protocol 1: Microbial Biotransformation of ADD to Boldenone using Curvularia sp.

This protocol is adapted from methodologies described for the efficient conversion of ADD to boldenone.[1][3]

1. Materials and Reagents:

  • This compound (ADD)

  • Curvularia sp. VKM F-3040

  • Culture medium (e.g., potato dextrose broth)

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) gel for thin-layer chromatography (TLC)

  • Appropriate solvents for TLC development and column chromatography

2. Procedure:

  • Cultivate Curvularia sp. in a suitable liquid medium for a specified period (e.g., 48-72 hours) to obtain a sufficient biomass.
  • Prepare a solution of ADD in a minimal amount of a suitable organic solvent (e.g., ethanol (B145695) or dimethylformamide).
  • Add the ADD solution to the microbial culture. The final concentration of ADD can be varied (e.g., 4 g/L or 10 g/L) to assess conversion efficiency.[1][3]
  • Incubate the culture with the substrate under controlled conditions (e.g., 28°C, 200 rpm) for a period ranging from 24 to 120 hours.[5]
  • Monitor the progress of the reaction by periodically taking samples and analyzing them by TLC.
  • After the reaction is complete (as determined by the disappearance of the ADD spot on TLC), extract the entire culture broth with ethyl acetate.
  • Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
  • Purify the crude product by column chromatography on silica gel to obtain pure boldenone.
  • Characterize the final product using spectroscopic methods (e.g., NMR, MS) and compare with a standard reference.

Protocol 2: Chemical Synthesis of Exemestane from an ADD-derived Intermediate

This protocol outlines a general procedure for the dehydrogenation of a 6-methylenandrost-4-ene-3,17-dione intermediate to exemestane, based on patent literature.[6]

1. Materials and Reagents:

  • 6-methylenandrost-4-ene-3,17-dione

  • 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

  • Manganese dioxide (MnO2) or Lead oxide (PbO)

  • Toluene (B28343)

  • Acetic acid

  • Aqueous sodium hydroxide (B78521) solution

  • Acetonitrile

2. Procedure:

  • In a round-bottom flask, dissolve 6-methylenandrost-4-ene-3,17-dione in a mixture of toluene and acetic acid.
  • Add DDQ and a co-oxidant (e.g., MnO2 or PbO) to the solution.
  • Reflux the reaction mixture at 110-115 °C, monitoring the reaction progress by TLC.
  • Upon completion, cool the reaction mixture to room temperature and filter to remove solids.
  • Wash the filtrate with an aqueous sodium hydroxide solution followed by water.
  • Distill the organic solvent to obtain the crude exemestane.
  • Purify the crude product by recrystallization from a suitable solvent, such as acetonitrile, to yield pure exemestane.[6]
  • Confirm the structure and purity of the final product by HPLC, NMR, and MS analysis.

Protocol 3: Synthesis of Letrozole from a Precursor

The synthesis of letrozole does not directly start from ADD but from precursors that can be conceptually linked to steroid-like structures. A common laboratory synthesis involves the reaction of 4-[(1,2,4-triazol-1-yl)methyl]benzonitrile with 4-fluorobenzonitrile (B33359).[10]

1. Materials and Reagents:

  • 4-[(1,2,4-triazol-1-yl)methyl]benzonitrile

  • 4-fluorobenzonitrile

  • Potassium tert-butoxide

  • Tetrahydrofuran (THF)

  • Dichloromethane (B109758)

  • Acetic acid

  • Aqueous sodium bicarbonate solution

2. Procedure:

  • In a reaction vessel under an inert atmosphere, prepare a solution of potassium tert-butoxide in THF.
  • Cool the solution to -15 °C.
  • Slowly add a solution of 4-[(1,2,4-triazol-1-yl)methyl]benzonitrile and 4-fluorobenzonitrile in THF to the cooled reaction mixture over several hours.
  • Stir the reaction mixture at the same temperature for a few hours, monitoring the reaction by TLC.
  • Quench the reaction by adding dichloromethane followed by acetic acid.
  • Transfer the reaction mixture to a separatory funnel containing water.
  • Adjust the pH of the aqueous layer to 7-8 with a sodium bicarbonate solution.
  • Separate the organic layer, and extract the aqueous layer with dichloromethane.
  • Combine the organic layers, dry over a suitable drying agent, and evaporate the solvent to obtain crude letrozole.
  • Purify the crude product by recrystallization or column chromatography.

Signaling Pathways and Mechanisms of Action

The steroid hormones synthesized from ADD exert their biological effects through complex signaling pathways.

Steroidogenesis from this compound

The enzymatic conversions of ADD to boldenone and estrone are key steps in the synthesis of active steroid hormones.

steroidogenesis ADD This compound (ADD) Boldenone Boldenone ADD->Boldenone 17β-HSD Estrone Estrone ADD->Estrone Aromatase

Caption: Synthesis of Boldenone and Estrone from ADD.

Androgen Receptor Signaling Pathway

Boldenone, as an androgen, activates the androgen receptor (AR), leading to changes in gene expression that promote anabolic effects.

androgen_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Boldenone Boldenone AR_inactive Inactive AR-HSP Complex Boldenone->AR_inactive Binds AR_active Active AR-Boldenone Complex AR_inactive->AR_active Conformational Change ARE Androgen Response Element (ARE) AR_active->ARE Translocates and Binds Transcription Gene Transcription ARE->Transcription Anabolic_Effects Anabolic Effects Transcription->Anabolic_Effects

Caption: Simplified Androgen Receptor Signaling Pathway.

Estrogen Receptor Signaling and Aromatase Inhibition

Letrozole and exemestane are aromatase inhibitors that block the synthesis of estrogens, thereby inhibiting the estrogen receptor (ER) signaling pathway, which is crucial for the growth of certain breast cancers.

estrogen_signaling_inhibition Androgens Androgens (e.g., ADD) Aromatase Aromatase Enzyme Androgens->Aromatase Substrate Estrogens Estrogens Aromatase->Estrogens Catalyzes Conversion ER Estrogen Receptor (ER) Estrogens->ER Binds and Activates Tumor_Growth Tumor Cell Growth ER->Tumor_Growth Promotes Inhibitors Aromatase Inhibitors (Letrozole, Exemestane) Inhibitors->Aromatase Inhibit

Caption: Mechanism of Aromatase Inhibitors.

Conclusion

This compound is a cornerstone molecule in steroid chemistry, offering a versatile platform for the synthesis of a range of therapeutically important steroid hormones. The biotransformation to boldenone and its role as a precursor for potent aromatase inhibitors highlight its significance in drug development. The methodologies and pathways detailed in this guide provide a comprehensive resource for researchers and scientists working in the field of steroid synthesis and medicinal chemistry. Further research into novel microbial strains and optimization of reaction conditions will continue to enhance the synthetic utility of this valuable steroid intermediate.

References

An In-depth Technical Guide to In Vitro and In Vivo Studies of Androsta-1,4-diene-3,17-dione (Boldione)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Androsta-1,4-diene-3,17-dione (ADD), also known as Boldione, is a steroid that serves as a direct prohormone to the anabolic steroid Boldenone (1,4-androstadiene-17β-ol-3-one).[1] Primarily recognized for its role as an intermediate in the synthesis of various steroid hormones, its biological activity is predominantly mediated through its conversion to Boldenone.[2][3] This guide provides a comprehensive overview of the in vitro and in vivo studies involving this compound, with a focus on its metabolism, mechanism of action, and the experimental protocols used for its investigation. Quantitative data from key studies are summarized, and relevant biological pathways and experimental workflows are visualized.

Introduction

This compound is a synthetic anabolic androgenic steroid and a key precursor in both pharmaceutical manufacturing and illicit performance-enhancing drug synthesis.[1][3][4] Its chemical structure consists of an androstane (B1237026) skeleton with double bonds at the first and fourth positions and ketone groups at the third and seventeenth positions.[5] In the United States, it is classified as a Schedule III controlled substance.[6] The majority of research on this compound has focused on its biotransformation, metabolism, and its role as a prohormone, rather than its intrinsic biological effects.

Mechanism of Action

The primary mechanism of action of this compound is its enzymatic conversion to Boldenone.[2] This conversion is catalyzed by 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes, which are widely distributed in the body.[2] Boldenone is a potent agonist of the androgen receptor (AR).[7] Upon binding to the AR, the receptor-ligand complex translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, modulating the transcription of target genes. This leads to the anabolic and androgenic effects associated with Boldenone, such as increased protein synthesis and muscle growth.[7][8]

While this compound itself is a steroid, studies on the related compound androst-4-ene-3,17-dione suggest that it may not possess significant androgenic activity per se. Its proliferative effects in androgen-sensitive cell lines, such as LNCaP, are mediated by its conversion to active metabolites.[9] It is therefore inferred that this compound primarily functions as a precursor, with its biological activity being dependent on its metabolic conversion to Boldenone.

Metabolic Conversion and Action of this compound cluster_0 Cellular Metabolism cluster_1 Androgenic Signaling ADD This compound (Boldione) Boldenone Boldenone (17β-hydroxy-androsta-1,4-dien-3-one) ADD->Boldenone 17β-HSD AR Androgen Receptor (AR) Boldenone->AR Binding ARE Androgen Response Element (ARE) AR->ARE Translocation & Binding Gene Target Gene Transcription ARE->Gene Modulation

Metabolic pathway of this compound.

In Vitro Studies

In vitro research on this compound has primarily centered on its metabolism and its role as a substrate for various enzymes.

Metabolism in Liver and Kidney Subcellular Fractions

Studies using cattle liver and kidney subcellular fractions have been conducted to identify metabolites of this compound.[10] These studies are crucial for identifying markers of its administration in doping control. The primary biotransformation observed is the reduction of the 17-keto group to form 17β-Boldenone.[10] The involvement of cytochrome P450-dependent enzymes is suggested by the formation of hydroxylated metabolites.[10]

Aromatase Inhibition

Derivatives of this compound have been investigated as inhibitors of aromatase, the enzyme responsible for converting androgens to estrogens. For example, 7α-substituted derivatives have shown potent, time-dependent inactivation of aromatase in reconstituted systems and cell cultures.

Microbiological Biotransformation

Various microorganisms, including fungi like Aspergillus brasiliensis, are capable of transforming this compound into different steroid derivatives. These biotransformations include reduction of the 17-ketone group and hydroxylation at various positions. Such studies are relevant for the industrial production of novel steroid compounds.

In Vivo Studies

In vivo studies have largely focused on the pharmacokinetics, metabolism, and detection of this compound and its metabolites in various animal models and humans.

Metabolism and Excretion in Humans

Following oral administration in humans, this compound is rapidly metabolized.[1] The parent compound and its major metabolite, Boldenone, are detectable in urine for up to 48 hours.[1] The excretion of these compounds peaks within the first few hours of administration.[1]

Disposition in Calves

Oral administration of this compound to veal calves results in its rapid conversion to Boldenone.[2] Interestingly, the parent compound, this compound, was not detectable in plasma or urine samples, highlighting its efficient and rapid metabolism.[2]

Endogenous Production

Studies have investigated the potential for endogenous production of this compound in humans.[5] Low concentrations have been sporadically detected in human urine, suggesting a potential for endogenous origin, independent of the consumption of structurally related compounds like phytosterols.[5]

Quantitative Data

The following tables summarize the quantitative data from key in vivo studies on this compound.

Table 1: Urinary Excretion Following a Single 100 mg Oral Dose of this compound in a Healthy Male Volunteer [1]

CompoundMaximum Excretion Rate (µg/h)Time to Maximum Excretion (h)Total Amount Excreted (mg)Detection Window (h)
This compoundNot specified1.834.4548
BoldenoneNot specified3.615.9548

Table 2: Endogenous Urinary Concentrations of this compound in Humans [5]

PopulationConcentration Range (ng/mL)
Men and Women (n=12)0.751 - 1.73

Table 3: Acute Toxicity Data for this compound [8]

Test OrganismRoute of AdministrationLD50 / EC50
Rat (female)Oral> 2000 mg/kg bw
Rat (male/female)Dermal> 2000 mg/kg bw
Danio rerio (fish)-LC50: 23.3 mg/L (96 h)
Daphnia magna (aquatic invertebrate)-EC50: 49.8 mg/L (48 h)
Desmodesmus subspicatus (algae)-EC50: 1.3 mg/L (72 h)

Experimental Protocols

In Vivo Metabolism and Excretion Study in Humans

This protocol provides a general workflow for a human metabolism study of this compound, based on published methodologies.[1]

Workflow for Human Metabolism Study of this compound start Subject Recruitment (Healthy Volunteer) admin Oral Administration of this compound start->admin collect Urine Sample Collection (Timed Intervals) admin->collect prepare Sample Preparation (e.g., Hydrolysis, Extraction) collect->prepare analyze Instrumental Analysis (LC-MS/MS, GC-MS) prepare->analyze data Data Analysis (Quantification, Metabolite Identification) analyze->data

Workflow for a human metabolism study.
  • Subject Recruitment: A healthy volunteer is selected, and informed consent is obtained. Baseline urine samples are collected prior to administration.

  • Administration: A single oral dose of this compound is administered.

  • Sample Collection: Urine samples are collected at predetermined time intervals (e.g., every 2 hours for the first 12 hours, then at 24 and 48 hours).

  • Sample Preparation: Urine samples are subjected to enzymatic hydrolysis to cleave conjugates, followed by liquid-liquid or solid-phase extraction to isolate the steroids.

  • Derivatization (for GC-MS): For gas chromatography-mass spectrometry analysis, the extracted steroids are derivatized (e.g., trimethylsilylation) to improve their volatility and chromatographic properties.

  • Instrumental Analysis: Samples are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or GC-MS to identify and quantify the parent compound and its metabolites.

  • Data Analysis: The concentrations of this compound and its metabolites are determined over time to establish excretion profiles.

In Vitro Metabolism in Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of this compound in liver microsomes.

  • Preparation of Microsomes: Liver microsomes are prepared from homogenized liver tissue by differential centrifugation.

  • Incubation: this compound is incubated with the liver microsomes in a buffered solution containing a co-factor such as NADPH to initiate enzymatic reactions.

  • Reaction Termination and Extraction: The reaction is stopped at various time points, and the steroids are extracted from the incubation mixture using an organic solvent.

  • Analysis: The extracted samples are analyzed by LC-MS/MS or GC-MS to identify the metabolites formed.

Conclusion

This compound is a prohormone whose primary biological significance lies in its role as a precursor to the anabolic steroid Boldenone. In vitro and in vivo studies have consistently demonstrated its rapid and efficient conversion to Boldenone, which then exerts its effects through the androgen receptor. While there is limited evidence for the intrinsic biological activity of this compound itself, its metabolism and the subsequent actions of its metabolites are well-documented. Future research could further explore any direct interactions of this compound with other cellular targets and its potential for biotransformation into novel steroid compounds with unique pharmacological properties. This guide provides a foundational understanding for researchers and professionals working with this compound, summarizing the current state of knowledge and providing a framework for future investigations.

References

Development of Analytical Reference Standards for Androsta-1,4-diene-3,17-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androsta-1,4-diene-3,17-dione (ADD) is a pivotal intermediate in the synthesis of various anabolic steroids, most notably boldenone (B1667361).[1][2][3][4] As such, the availability of a well-characterized, high-purity analytical reference standard of ADD is crucial for accurate quantification, impurity profiling, and quality control in pharmaceutical research and development, as well as in anti-doping analysis. This technical guide provides an in-depth overview of the development of ADD analytical reference standards, including its synthesis, purification, and comprehensive characterization.

Synthesis of this compound

The synthesis of ADD can be achieved through two primary routes: microbial biotransformation and chemical synthesis. Microbial biotransformation is often favored for its stereoselectivity and milder reaction conditions.

Microbial Biotransformation

Microbial transformation, particularly using strains of Mycobacterium, is a common method for producing ADD from sterol precursors like sitosterol (B1666911) or androstenedione (B190577) (AD).[1][5][6] The process leverages the enzymatic machinery of the microorganisms to introduce a double bond at the C1-C2 position of the steroid's A-ring.

  • Microorganism and Culture Preparation: A suitable strain of Mycobacterium (e.g., Mycobacterium neoaurum) is cultured in a nutrient-rich fermentation medium.[7]

  • Substrate Preparation: A solution of sitosterol is prepared, often emulsified with a surfactant like Tween 80 to enhance its bioavailability to the microorganisms.[7]

  • Biotransformation: The sitosterol solution is added to the microbial culture. The fermentation is carried out under controlled conditions of temperature (typically around 30°C) and agitation.[8]

  • Extraction: After an appropriate incubation period (e.g., 72-96 hours), the fermentation broth is extracted with an organic solvent such as ethyl acetate (B1210297) or chloroform (B151607) to isolate the steroid products.[8][9]

  • Purification: The crude extract is then purified using chromatographic techniques, such as column chromatography on silica (B1680970) gel, to isolate pure ADD.

Chemical Synthesis

Chemical synthesis of ADD typically involves the dehydrogenation of a suitable steroid precursor, such as androst-4-ene-3,17-dione (androstenedione).

  • Reaction Setup: Androst-4-ene-3,17-dione is dissolved in a suitable organic solvent.

  • Dehydrogenation: A dehydrogenating agent is added to the reaction mixture to introduce the C1-C2 double bond.

  • Reaction Quenching and Extraction: The reaction is quenched, and the product is extracted into an organic solvent.

  • Purification: The crude product is purified by recrystallization or chromatography to yield pure ADD.

Purification and Characterization of the Analytical Reference Standard

The purity of an analytical reference standard is paramount. A combination of chromatographic and spectroscopic techniques is employed to purify and thoroughly characterize the ADD standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of the ADD reference standard and for its quantification.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water is commonly used.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at approximately 243 nm, which is the λmax for ADD.[4]

  • Sample Preparation: The ADD standard is accurately weighed and dissolved in the mobile phase or a suitable solvent like methanol (B129727) to a known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification and confirmation of the structure of ADD, as well as for detecting and identifying volatile impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for steroid analysis (e.g., a non-polar or medium-polarity column).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is programmed to ensure the separation of ADD from any related impurities.

  • Injection: A split or splitless injection is used depending on the sample concentration.

  • Mass Spectrometry: Electron ionization (EI) is typically used, and the mass spectrum of the analyte is compared to a reference spectrum. For some applications, derivatization with agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be employed.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) provides detailed structural information, confirming the identity and stereochemistry of the ADD molecule.[11][12]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The ADD standard is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).[9][13]

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

  • Spectral Interpretation: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure of ADD.

Quantitative Data Summary

The following tables summarize typical quantitative data for an this compound analytical reference standard.

ParameterSpecification
Purity (HPLC) ≥ 98%
Purity (GC-MS) Conforms to structure
Identity (¹H NMR) Conforms to structure
Identity (¹³C NMR) Conforms to structure
Loss on Drying ≤ 1.0%
Residue on Ignition ≤ 0.1%

Table 1: Typical Specifications for an this compound Analytical Reference Standard.[4][14]

Synthesis MethodStarting MaterialTypical YieldTypical PurityReference
Microbial BiotransformationSitosterolVariable>95%[5][6]
Microbial BiotransformationAndrostenedioneHigh>98%[15]
Chemical SynthesisAndrostenedioneModerate to High>97%[16]

Table 2: Comparison of Synthesis Methods for this compound.

Stability of the Analytical Reference Standard

The stability of an analytical reference standard is critical to ensure its accuracy over time. Stability studies are conducted according to the International Council for Harmonisation (ICH) guidelines.[17][18][19][20][21]

Experimental Protocol: Stability Testing of ADD Reference Standard
  • Batch Selection: A representative batch of the ADD reference standard is selected for the study.

  • Storage Conditions: Samples are stored under various conditions as per ICH guidelines:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency: Samples are tested at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).[17][19]

  • Analytical Methods: The stability-indicating method, typically HPLC, is used to monitor the purity of the standard and the formation of any degradation products. Other tests such as appearance and water content may also be performed.

  • Data Evaluation: The data is evaluated to establish a re-test period or shelf life for the reference standard.

Signaling Pathway

This compound is a direct precursor to the anabolic steroid boldenone.[22][23] The biological effects of boldenone are mediated through its interaction with the androgen receptor (AR), which in turn modulates gene expression leading to muscle hypertrophy.[24][25][26][27][28]

Boldenone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Muscle Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Boldenone Boldenone AR Androgen Receptor (AR) Boldenone->AR Binds Boldenone_AR Boldenone-AR Complex AR->Boldenone_AR PI3K PI3K AR->PI3K Activates HSP Heat Shock Proteins (HSP) HSP->AR Dissociates ARE Androgen Response Element (ARE) Boldenone_AR->ARE Translocates & Binds Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Stimulates Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA mRNA->Protein_Synthesis

Caption: Boldenone signaling pathway leading to muscle hypertrophy.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the development and characterization of an this compound analytical reference standard.

ADD_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Starting Material (e.g., Sitosterol or Androstenedione) Synthesis_Step Synthesis (Microbial or Chemical) Start->Synthesis_Step Crude_Product Crude ADD Synthesis_Step->Crude_Product Purification_Step Purification (Chromatography/Recrystallization) Crude_Product->Purification_Step Pure_ADD Purified ADD Purification_Step->Pure_ADD

Caption: Workflow for the synthesis and purification of ADD.

ADD_Characterization_Workflow cluster_analysis Analytical Characterization cluster_qualification Reference Standard Qualification Pure_ADD Purified ADD HPLC HPLC (Purity Assay) Pure_ADD->HPLC GCMS GC-MS (Identity Confirmation) Pure_ADD->GCMS NMR NMR (¹H, ¹³C) (Structural Elucidation) Pure_ADD->NMR Other_Tests Other Tests (LOD, ROI, etc.) Pure_ADD->Other_Tests Data_Review Data Review and Comparison to Specifications HPLC->Data_Review GCMS->Data_Review NMR->Data_Review Other_Tests->Data_Review CoA Certificate of Analysis (CoA) Generation Data_Review->CoA Reference_Standard Qualified Analytical Reference Standard CoA->Reference_Standard

Caption: Workflow for the characterization of an ADD reference standard.

References

The Industrial Scale Fermentation of Androsta-1,4-diene-3,17-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Microbial Transformation of Phytosterols (B1254722) to a Key Steroidal Intermediate

Androsta-1,4-diene-3,17-dione (ADD) is a pivotal precursor in the synthesis of a wide array of therapeutic steroid drugs, including estrogens and progestogens.[1] The biotransformation of readily available phytosterols into ADD via microbial fermentation has emerged as a more sustainable and cost-effective alternative to traditional chemical synthesis methods.[2][3] This technical guide provides a comprehensive overview of the industrial fermentation process for ADD production, focusing on the core methodologies, quantitative data, and underlying biochemical pathways. It is intended for researchers, scientists, and professionals involved in drug development and bioprocess engineering.

Microbial Workhorses: The Central Role of Mycobacterium

The microbial conversion of sterols to valuable steroid intermediates is a well-established industrial practice.[2] Among a variety of microorganisms capable of this biotransformation, including Aspergillus, Arthrobacter, Bacillus, and Rhodococcus, species of Mycobacterium are recognized as the most efficient producers of ADD.[2][4] Strains such as Mycobacterium neoaurum are frequently employed due to their robust metabolic pathways for steroid nucleus degradation and side-chain cleavage.[4][5][6]

The Biotransformation Pathway: From Phytosterols to ADD

The conversion of phytosterols, such as β-sitosterol, to ADD involves a series of enzymatic reactions that selectively cleave the sterol side chain while modifying the steroid nucleus. A crucial step in this pathway is the C1,2 dehydrogenation of the intermediate androstenedione (B190577) (AD), a reaction catalyzed by the enzyme 3-ketosteroid-Δ¹-dehydrogenase (KSDD).[1] Insufficient KSDD activity can lead to the accumulation of AD, complicating downstream purification processes due to the structural similarity between AD and ADD.[1]

Phytosterol to ADD Pathway Phytosterol Phytosterol (e.g., β-sitosterol) AD Androst-4-ene-3,17-dione (AD) Phytosterol->AD Side-chain cleavage ADD This compound (ADD) AD->ADD 3-ketosteroid-Δ¹-dehydrogenase (KSDD) Three-Stage Fermentation Workflow Start Inoculation Stage1 Stage 1: Biomass Growth (Fructose) Start->Stage1 Stage2 Stage 2: Metabolism Maintenance (Glucose Feeding) Stage1->Stage2 Transition Stage3 Stage 3: ADD Production (Phytosterol Addition) Stage2->Stage3 Induction End Harvest Stage3->End Genetic Engineering Strategies Strain Wild-Type Strain Overexpression Overexpress kstD Strain->Overexpression Deletion Delete Byproduct Pathways Strain->Deletion Cofactor Balance Cofactors (NADH/NAD+) Strain->Cofactor Stress Enhance Stress Tolerance Strain->Stress EngineeredStrain Engineered Strain (High ADD Producer) Overexpression->EngineeredStrain Deletion->EngineeredStrain Cofactor->EngineeredStrain Stress->EngineeredStrain

References

Biotransformation of Androsta-1,4-diene-3,17-dione by Aspergillus brasiliensis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androsta-1,4-diene-3,17-dione (ADD) is a pivotal steroid intermediate in the pharmaceutical industry, serving as a precursor for the synthesis of various therapeutic corticosteroids and sex hormones.[1][2][3] The microbial biotransformation of steroids offers a highly specific, efficient, and environmentally benign alternative to complex chemical syntheses.[3] Among the diverse microorganisms capable of steroid modification, filamentous fungi, particularly of the Aspergillus genus, have demonstrated significant potential due to their rich enzymatic machinery.[4][5] This technical guide provides an in-depth overview of the use of Aspergillus brasiliensis for the biotransformation of this compound, presenting key data, detailed experimental protocols, and visual workflows to support research and development in this field. The biotransformation of ADD by Aspergillus brasiliensis results in valuable hydroxylated and reduced derivatives, highlighting its potential as a biocatalyst for producing important pharmaceutical compounds.[4][5][6]

Data Presentation

The biotransformation of this compound by Aspergillus brasiliensis yields three primary metabolites. The quantitative data regarding the yield of these products are summarized in the table below for clear comparison.

Product IDMetabolite NameChemical TransformationYield (%)
II 17β-hydroxyandrost-1,4-dien-3-one (Boldenone)17-ketone reduction24.5
III 11α-hydroxythis compound11α-hydroxylation9.6
IV 12β-hydroxyandrost-1,4-dien-3,17-dione12β-hydroxylation10.3

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the biotransformation of this compound using Aspergillus brasiliensis.

Microorganism and Culture Maintenance
  • Microorganism: Aspergillus brasiliensis PTCC 5298.[5]

  • Culture Medium: Czapek medium is used for routine cultivation and maintenance.[5] The composition per 1000 ml of distilled water is as follows:

    • Sucrose: 30 g

    • NaNO₃: 2.0 g

    • K₂HPO₄: 1.0 g

    • MgSO₄: 0.50 g

    • KCl: 0.50 g

    • FeSO₄: 0.01 g

    • Agar: 15 g

  • Maintenance: Cultures are grown on Czapek medium slopes at 26°C for 5 days to achieve good sporulation.[4][5] Stock cultures are stored at 4°C and subcultured every two weeks to maintain viability.[4][5]

Inoculum Preparation and Fermentation
  • Inoculum Preparation: Spores from a fresh 5-day old culture are washed from the Czapek slopes with sterile distilled water containing Tween-80.[5] The spore suspension is then aseptically transferred into 500 ml flasks containing 100 ml of sterile Czapek broth (without agar).[5] The final spore concentration in the inoculum should be approximately 1 × 10⁶ spores.[5]

  • Fermentation Conditions:

    • The flasks are incubated at 26°C on a rotary shaker at 125 rpm for 48 hours to allow for pellet formation.[4][5]

    • The pH of the medium is adjusted to 7.4 before sterilization.[5]

  • Substrate Addition:

    • A stock solution of this compound (ADD) is prepared by dissolving 100 mg of the steroid in 1 ml of acetone (B3395972).[4][5]

    • After the initial 48-hour incubation period, the ADD solution is aseptically added to each flask.[4][5]

    • The fermentation is then continued for an additional 5 days under the same conditions.[5]

    • Control experiments should be run in parallel, including a culture without the substrate and a medium with the substrate but without the microorganism.[5]

Extraction and Isolation of Metabolites
  • Extraction:

    • At the end of the fermentation period, the fungal mycelium is separated from the broth by filtration.[5]

    • The mycelium is rinsed with distilled water.[5]

    • Both the mycelium and the filtrate are separately extracted three times with equal volumes of chloroform (B151607).[5]

    • The chloroform extracts are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude extract.[5]

  • Isolation:

    • The crude extract is subjected to preparative Thin Layer Chromatography (TLC) for the separation of the metabolites.[5]

    • TLC Plates: Silica gel 60 F₂₅₄ plates.

    • Mobile Phase: A mixture of acetone and chloroform (3.5:6.5, v/v).[5]

    • The separated metabolite bands are visualized under UV light, scraped from the plates, and eluted with a suitable solvent system (e.g., a mixture of chloroform and methanol).

Structural Elucidation of Metabolites

The chemical structures of the isolated metabolites are determined using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: 5-10 mg of the purified metabolite is dissolved in approximately 0.6 mL of a deuterated solvent, such as CDCl₃, in a 5 mm NMR tube.

    • ¹H-NMR and ¹³C-NMR spectra are recorded on a 500 MHz spectrometer.[5]

  • Mass Spectrometry (MS):

    • Electron Impact Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the metabolites.[5]

  • Infrared (IR) Spectroscopy:

    • IR spectra are recorded to identify the functional groups present in the metabolites.[5] Samples can be prepared as a KBr pellet or as a thin film on a salt plate.

Mandatory Visualizations

Biotransformation Pathway of this compound

Biotransformation_Pathway cluster_substrate Substrate cluster_products Biotransformation Products A This compound (ADD) B 17β-hydroxyandrost-1,4-dien-3-one (Yield: 24.5%) A->B 17-Ketone Reduction C 11α-hydroxythis compound (Yield: 9.6%) A->C 11α-Hydroxylation D 12β-hydroxyandrost-1,4-diene-3,17-dione (Yield: 10.3%) A->D 12β-Hydroxylation

Caption: Biotransformation of ADD by A. brasiliensis.

Experimental Workflow

Experimental_Workflow cluster_culture Fungal Culture Preparation cluster_fermentation Biotransformation cluster_analysis Analysis of Products A Aspergillus brasiliensis Culture B Inoculum Preparation (1x10^6 spores) A->B C Fermentation (48h, 26°C, 125 rpm) B->C D Substrate Addition (ADD) C->D E Continued Fermentation (5 days) D->E F Extraction with Chloroform E->F G Isolation by Preparative TLC F->G H Structural Elucidation (NMR, MS, IR) G->H

Caption: Experimental workflow for biotransformation.

References

Liquid chromatography-mass spectrometry methods for Androsta-1,4-diene-3,17-dione analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Liquid Chromatography-Mass Spectrometry Methods for Androsta-1,4-diene-3,17-dione (ADD) Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (ADD) is a crucial intermediate in the synthesis of various steroid hormones, including estrogens and androgens.[1][2] Its accurate quantification is paramount in pharmaceutical manufacturing, metabolic studies, and doping control. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the preferred analytical technique for this purpose, offering high sensitivity and specificity. This guide provides a comprehensive overview of the core principles and methodologies for the analysis of ADD using LC-MS.

Core Concepts in LC-MS Analysis of ADD

The analysis of ADD by LC-MS involves its separation from other matrix components via liquid chromatography, followed by its ionization and detection by mass spectrometry. Due to the lipophilic nature of steroids, reversed-phase chromatography is typically employed. The choice of ionization source is critical, with atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) being the most common for steroid analysis. Tandem mass spectrometry (MS/MS) is often used for its high selectivity and sensitivity, operating in multiple reaction monitoring (MRM) mode.

Experimental Protocols

While a single, standardized protocol for ADD analysis is not universally established, the following sections detail common methodologies adapted from the analysis of structurally related steroids.

Sample Preparation

The goal of sample preparation is to extract ADD from the sample matrix and remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

1. Protein Precipitation:

  • Application: Serum and plasma samples.

  • Protocol:

    • To 50 µL of serum, add 150 µL of a zinc sulfate (B86663) solution and 100 µL of acetonitrile (B52724) containing the internal standard.[3]

    • Vortex the mixture to precipitate proteins.

    • Centrifuge the sample.

    • The supernatant can be directly injected into the LC-MS system or subjected to further cleanup.[3]

2. Liquid-Liquid Extraction (LLE):

  • Application: Urine and tissue homogenates.

  • Protocol:

    • For urine samples, perform enzymatic hydrolysis to cleave conjugates.

    • Adjust the pH of the sample as required.

    • Add an immiscible organic solvent (e.g., diethyl ether or a hexane/ethyl acetate (B1210297) mixture).[4][5]

    • Vortex vigorously to partition the analyte into the organic layer.

    • Centrifuge to separate the layers.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS analysis.[5]

3. Solid-Phase Extraction (SPE):

  • Application: Various biological matrices for cleanup and concentration.

  • Protocol:

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol (B129727) and then water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute ADD with a strong organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate and reconstitute for analysis.

Liquid Chromatography

Typical Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water (often with a modifier like formic acid or ammonium (B1175870) fluoride) and an organic solvent such as methanol or acetonitrile.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

Mass Spectrometry

Ionization and Detection:

  • Ionization Mode: ADD contains a keto group and tends to ionize well in positive ion mode, forming an [M+H]⁺ ion.[6] ESI and APCI are both viable options.

  • Mass Analyzer: A triple quadrupole mass spectrometer is frequently used for quantitative analysis in MRM mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for ADD would need to be determined by infusing a standard solution. For a compound with a molecular weight of 284.4 g/mol , the precursor ion would be m/z 285.4 [M+H]⁺. Product ions would be generated by collision-induced dissociation.

Quantitative Data Summary

The following table summarizes quantitative data from LC-MS methods for related androstane (B1237026) steroids, providing an expected performance range for an ADD-specific method.

AnalyteMatrixLLOQLinearity RangeAccuracy (%)Precision (CV%)Reference
Androst-4-ene-3,6,17-trione (B20797)Urine5 ng/mL5-1000 ng/mL1.3 - 14.8Not Specified[4]
Androstenedione (A4)Serum0.25 nmol/LNot SpecifiedNot Specified<8[3]
Pyronaridine (example)Whole Blood0.500 ng/mL0.500-500 ng/mL±8.2≤5.3[7]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Serum, Urine) extraction Extraction (LLE or SPE) sample->extraction cleanup Cleanup & Concentration extraction->cleanup reconstitution Reconstitution in Mobile Phase cleanup->reconstitution injection Injection into LC System reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Ionization (ESI/APCI) separation->ionization detection MS/MS Detection (MRM) ionization->detection integration Peak Integration detection->integration quantification Quantification integration->quantification reporting Reporting quantification->reporting

Caption: A generalized workflow for the analysis of this compound using LC-MS/MS.

Steroid Metabolism Pathway

steroid_metabolism cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone progesterone Progesterone pregnenolone->progesterone dhea DHEA pregnenolone->dhea androstenedione Androstenedione (AD) progesterone->androstenedione dhea->androstenedione add This compound (ADD) androstenedione->add Microbial Biotransformation testosterone Testosterone androstenedione->testosterone estrone Estrone androstenedione->estrone Aromatase add->estrone Aromatization estradiol Estradiol testosterone->estradiol Aromatase

Caption: Simplified metabolic pathway showing the position of this compound (ADD).

Conclusion

The LC-MS/MS methodology provides a robust, sensitive, and specific platform for the quantification of this compound. While specific parameters may require optimization based on the sample matrix and instrumentation, the protocols and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals. The continued development of LC-MS methods will further enhance our ability to study and utilize this important steroid intermediate.

References

Revolutionizing Steroid Precursor Production: A Technical Guide to Overcoming Phytosterol Solubility in Androsta-1,4-diene-3,17-dione (ADD) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – The biotransformation of phytosterols (B1254722) into Androsta-1,4-diene-3,17-dione (ADD), a critical precursor for numerous steroid-based pharmaceuticals, has long been hampered by the inherently low aqueous solubility of its raw material. This comprehensive technical guide addresses this pivotal challenge, offering researchers, scientists, and drug development professionals an in-depth exploration of cutting-edge strategies to enhance phytosterol solubility and, consequently, boost ADD production efficiency. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical and procedural frameworks.

The core of the issue lies in the hydrophobic nature of phytosterols, which limits their availability to the microbial catalysts, predominantly species of Mycobacterium, responsible for the bioconversion.[1] This guide delves into three primary strategies that have proven effective in overcoming this limitation: the application of solubilizing agents such as cyclodextrins and surfactants, the optimization of fermentation process parameters, and the metabolic engineering of the microbial production strains.

Enhancing Phytosterol Bioavailability with Solubilizing Agents

The introduction of solubilizing agents into the fermentation medium is a widely adopted and effective method to increase the bioavailability of phytosterols to microorganisms.

Cyclodextrins: Molecular Cages for Enhanced Solubility

Cyclodextrins (CDs) are cyclic oligosaccharides that can encapsulate hydrophobic molecules like phytosterols within their lipophilic central cavity, while their hydrophilic exterior ensures solubility in the aqueous medium.[2] This encapsulation effectively increases the concentration of phytosterols accessible to the microbial cells. Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been extensively studied and shown to significantly improve the conversion rate of phytosterols and the proportion of ADD produced.[3]

Table 1: Effect of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) on Phytosterol Biotransformation by Mycobacterium neoaurum

StrainHP-β-CD ConcentrationPhytosterol Conversion Increase (Factor)ADD Proportion Increase (%)Reference
M. neoaurum TCCC 11028 (MNR)Not specified2.438.4[3]
M. neoaurum TCCC 11028 M1 (MNR M1)Not specified2.461.5[3]
M. neoaurum TCCC 11028 M3 (MNR M3)Not specified2.35.9[3]
Surfactants: Emulsifying for Better Access

Surfactants, or surface-active agents, facilitate the dispersion of phytosterols in the aqueous fermentation medium by forming micelles. Non-ionic surfactants like Tween 80 are commonly used to create stable emulsions of phytosterols, thereby increasing the surface area available for microbial uptake.[4]

Table 2: Common Surfactants Used in Phytosterol Bioconversion

SurfactantTypeTypical ApplicationReference
Tween 80 (Polysorbate 80)Non-ionicEmulsification of phytosterols in the fermentation medium.[5]
Tween 20 (Polysorbate 20)Non-ionicUsed in various biotechnical applications as a dispersing agent.[4]
Span 80 (Sorbitan monooleate)Non-ionicOften used in combination with Tween surfactants to modulate the hydrophilic-lipophilic balance (HLB).[6]

Metabolic Engineering: Designing Microbes for Superior Performance

Genetic modification of the microbial catalysts offers a powerful and targeted approach to enhance ADD production. These strategies often focus on redirecting metabolic pathways towards the desired product and improving the overall robustness of the production strain.

Key metabolic engineering strategies include:

  • Overexpression of Rate-Limiting Enzymes: Increasing the expression of enzymes that catalyze slow steps in the ADD synthesis pathway can significantly boost overall productivity.

  • Deletion of Competing Pathways: Eliminating metabolic pathways that divert intermediates away from ADD production can increase the final yield.

  • Enhancing Cofactor Regeneration: The bioconversion process is dependent on cofactors like NAD+. Engineering the regeneration of these cofactors can improve the efficiency of the enzymatic reactions.

  • Improving Cell Membrane Permeability: Modifying the cell wall to facilitate the transport of hydrophobic phytosterols into the cell can increase the substrate availability for the intracellular enzymes.

Table 3: Examples of Metabolic Engineering Strategies for Enhanced ADD Production in Mycobacterium

Genetic Modification StrategyTarget Gene/PathwayEffect on ADD ProductionReference
Overexpression of 3-ketosteroid-Δ1-dehydrogenasekstDIncreases the conversion of Androst-4-ene-3,17-dione (AD) to ADD.[1]
Deletion of genes for byproduct formationGenes in competing steroid degradation pathwaysReduces the formation of unwanted byproducts, increasing ADD purity.[7]
Enhancing NADH regenerationOverexpression of NADH oxidaseImproves the overall metabolic efficiency of the bioconversion process.[8]

Experimental Protocols

This section provides a generalized protocol for the biotransformation of phytosterols to ADD using Mycobacterium neoaurum, incorporating the use of solubilizing agents.

Materials and Media Preparation
  • Microorganism: Mycobacterium neoaurum JC-12 or similar strain.

  • Seed Medium (per liter): Glucose 20 g, Tryptone 10 g, Beef Extract 6 g, K₂HPO₄ 3 g, MgSO₄·7H₂O 0.5 g, MnCl₂·4H₂O 5x10⁻⁴ g. Adjust pH to 7.0.

  • Transformation Medium (per liter): Same as seed medium.

  • Phytosterol/Cyclodextrin Inclusion Complex: Prepare by dissolving phytosterols and HP-β-CD in appropriate ratios in a suitable solvent, followed by removal of the solvent.

  • Phytosterol Emulsion: Homogenize phytosterols with an aqueous solution of Tween 80.

Fermentation Procedure
  • Inoculum Preparation: Inoculate a loopful of M. neoaurum from a slant into a flask containing seed medium. Incubate at 30°C and 160 rpm for 48 hours.

  • Transformation: Inoculate the transformation medium with 10% (v/v) of the seed culture.

  • Substrate Addition: Add the phytosterol/cyclodextrin inclusion complex or phytosterol emulsion to the transformation medium.

  • Incubation: Incubate the production culture at 30°C and 160 rpm.

  • Monitoring and Harvesting: Monitor the production of ADD periodically by extracting samples with ethyl acetate (B1210297) and analyzing via HPLC. Harvest the culture when maximum ADD concentration is reached.

  • Extraction and Purification: Extract the entire fermentation broth with a suitable organic solvent (e.g., ethyl acetate). The organic phase is then concentrated, and the crude ADD is purified using crystallization and/or chromatography.[5]

Visualizing the Process: Pathways and Workflows

To provide a clearer understanding of the complex processes involved, the following diagrams illustrate the metabolic pathway of phytosterol to ADD and a general experimental workflow.

Phytosterol_to_ADD_Pathway Phytosterol Phytosterol SideChainCleavage Side-Chain Cleavage Phytosterol->SideChainCleavage Multiple enzymatic steps AD Androst-4-ene-3,17-dione (AD) SideChainCleavage->AD KstD 3-ketosteroid-Δ1-dehydrogenase (KstD) AD->KstD Degradation Ring Degradation (Undesired) AD->Degradation ADD This compound (ADD) KstD->ADD ADD->Degradation

Caption: Metabolic pathway of phytosterol to ADD in Mycobacterium.

Experimental_Workflow cluster_preparation Preparation cluster_bioconversion Bioconversion cluster_downstream Downstream Processing Inoculum Inoculum Preparation (M. neoaurum) Fermentation Fermentation (Inoculation & Incubation) Inoculum->Fermentation Medium Medium Preparation (Seed & Transformation) Medium->Fermentation Substrate Substrate Preparation (Phytosterol + Solubilizer) Substrate->Fermentation Monitoring Process Monitoring (HPLC Analysis) Fermentation->Monitoring Extraction Extraction of ADD Fermentation->Extraction Monitoring->Fermentation Optimization Purification Purification of ADD Extraction->Purification FinalProduct Final Product: ADD Purification->FinalProduct

Caption: General experimental workflow for ADD production.

Future Outlook

The strategies outlined in this guide represent significant advancements in overcoming the challenge of low phytosterol solubility for ADD production. Future research will likely focus on the development of novel, more efficient and biocompatible solubilizing agents, as well as the application of advanced synthetic biology tools to engineer more robust and productive microbial strains. The integration of these approaches holds the key to further optimizing the bioconversion process, reducing production costs, and ensuring a stable supply of this vital steroid precursor for the pharmaceutical industry.

References

Byproduct Formation in the Synthesis of Androsta-1,4-diene-3,17-dione: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Androsta-1,4-diene-3,17-dione (ADD) is a pivotal steroid intermediate in the pharmaceutical industry, primarily utilized in the synthesis of various hormonal drugs. Its production, predominantly through microbial biotransformation of sterols, is a well-established process. However, the formation of byproducts during synthesis presents significant challenges in purification and overall process efficiency. This technical guide provides a comprehensive overview of the common byproducts generated during both the prevalent microbial synthesis and the less detailed chemical synthesis routes of ADD. It includes detailed experimental protocols, quantitative data on product and byproduct yields, and visual representations of the key reaction pathways and workflows to aid researchers in optimizing the synthesis and purification of ADD.

Introduction

The synthesis of this compound (ADD) is a critical step in the manufacturing of numerous therapeutic steroids. The primary industrial route involves the microbial Δ1-dehydrogenation of a suitable steroid precursor, most commonly androst-4-ene-3,17-dione (AD). This biotransformation is lauded for its high specificity and efficiency. Nevertheless, the metabolic versatility of the microorganisms employed can lead to a variety of side reactions, resulting in the formation of structurally similar byproducts. These byproducts can complicate downstream processing and purification, impacting the final product's purity and yield. Understanding the profile of these byproducts and the conditions that favor their formation is essential for process optimization and control. This guide will delve into the intricacies of byproduct formation in both microbial and chemical synthesis pathways of ADD.

Microbial Synthesis of this compound and Associated Byproducts

Microbial transformation is the cornerstone of industrial ADD production. The process typically utilizes various bacterial and fungal strains capable of introducing a double bond at the C1-C2 position of the steroid A ring. The most common precursor is androst-4-ene-3,17-dione (AD), which itself is derived from the microbial degradation of phytosterols (B1254722).

Key Enzymatic Reactions and Byproduct Formation

The primary enzymatic reaction is the Δ1-dehydrogenation of the steroid nucleus, catalyzed by the enzyme 3-ketosteroid-Δ1-dehydrogenase (KstD). However, other enzymatic activities within the host microorganism can lead to the formation of undesired byproducts. The main categories of byproducts are:

  • Hydroxylated Derivatives: Microbial hydroxylases can introduce hydroxyl groups at various positions on the steroid skeleton. Common hydroxylated byproducts include 6α-hydroxy-ADD, 7α-hydroxy-ADD, 9α-hydroxy-ADD, 11α-hydroxy-ADD, 12β-hydroxy-ADD, and 15α-hydroxy-ADD. The formation of these byproducts is highly dependent on the specific microbial strain used.

  • Reduced Products: Ketoreductases present in the microorganisms can reduce the keto groups at the C3 and C17 positions. The most common reduced byproduct is 17β-hydroxy-androsta-1,4-dien-3-one (Boldenone).

  • Lactone Formation: In some cases, Baeyer-Villiger monooxygenases can catalyze the oxidative cleavage of the D-ring, leading to the formation of testolactone.

Quantitative Data on Byproduct Formation in Microbial Synthesis

The yield of ADD and the profile of byproducts are highly dependent on the microbial strain, substrate, and fermentation conditions. The following tables summarize quantitative data from various studies.

MicroorganismSubstrateMain ProductYield (%)Byproduct(s)Byproduct Yield (%)Reference
Mycobacterium neoaurum JC-12PhytosterolADDHigh (18.6 g/L)Not specifiedNot specified[1]
Nocardioides simplexADADD~25% (with β-CD)Not specifiedNot specified
Curvularia lunataADADDNot specified17β-hydroxy-ADD, 11α-hydroxy-AD, 11α,17β-dihydroxy-AD, 15α-hydroxy-ADDNot specified[2]
Aspergillus brasiliensisADD--17β-hydroxy-ADD, 11α-hydroxy-ADD, 12β-hydroxy-ADDNot specified
Pseudomonas alcaliphilaDeoxycholic acid12β-hydroxy-ADD95%--[3]
Pseudomonas alcaliphilaCholic acid7α,12β-dihydroxy-ADD52%--[3]
Pseudomonas alcaliphilaChenodeoxycholic acid7α-hydroxy-ADD23%--[3]
Pseudomonas alcaliphilaHyodeoxycholic acid6α-hydroxy-ADD83%--[3]

Note: "Not specified" indicates that the referenced abstract did not provide quantitative data for byproducts.

Experimental Protocols for Microbial Synthesis

This protocol is based on a study achieving high ADD yields from phytosterols using Mycobacterium neoaurum JC-12.[1]

  • Microorganism: Mycobacterium neoaurum JC-12

  • Seed Culture Medium (g/L): Glucose 10, Peptone 10, Yeast Extract 5, NaCl 5. pH 7.0.

  • Fermentation Medium (g/L): Fructose (as initial carbon source), Tryptone 10, Beef Extract 6, K₂HPO₄ 3, MgSO₄·7H₂O 0.5, MnCl₂·4H₂O 0.005. pH 7.0.

  • Protocol:

    • Stage 1 (Biomass Accumulation): Inoculate the seed culture into the fermentation medium with fructose. Incubate to allow for biomass growth.

    • Stage 2 (Initial Transformation): After an initial growth phase, feed glucose to maintain metabolism and add the phytosterol substrate.

    • Stage 3 (Enhanced Production): Towards the end of the fermentation, add an additional feed of phytosterol to boost the final ADD concentration.

  • Extraction and Analysis:

    • Extract the fermentation broth with an equal volume of ethyl acetate.

    • Analyze the organic extract using High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase of methanol/water, with UV detection at 254 nm.

  • Microorganism: e.g., Nocardioides simplex

  • Transformation Medium (g/L): Glucose 20, Tryptone 10, Beef Extract 6, K₂HPO₄ 3, MgSO₄·7H₂O 0.5. pH 7.0.

  • Protocol:

    • Grow a seed culture of the microorganism.

    • Inoculate the transformation medium with the seed culture.

    • After a period of growth, add the substrate (AD), often dissolved in a water-miscible solvent like ethanol (B145695) or dimethylformamide, to the culture. Cyclodextrins may be used to enhance substrate solubility.

    • Incubate the culture with shaking for a specified period (e.g., 24-72 hours).

  • Analysis: Monitor the conversion of AD to ADD and the formation of byproducts using Thin Layer Chromatography (TLC) or HPLC.

Chemical Synthesis of this compound and Potential Byproducts

While microbial synthesis is dominant, chemical methods for the Δ1-dehydrogenation of androst-4-ene-3,17-dione (AD) exist. These methods often employ strong oxidizing agents. Detailed information on byproduct profiles in these reactions is less abundant in publicly available literature compared to microbial routes.

Common Dehydrogenating Agents and Potential Side Reactions
  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): DDQ is a powerful dehydrogenating agent for steroids. The reaction is typically carried out in an inert solvent like dioxane or benzene.

    • Potential Byproducts: The high reactivity of DDQ can lead to over-oxidation or other side reactions, though specific byproducts in the context of ADD synthesis are not well-documented in the available literature. Formation of phenolic species through aromatization of the A-ring is a theoretical possibility under harsh conditions.

  • Selenium Dioxide (SeO₂): SeO₂ can be used for the dehydrogenation of α,β-unsaturated ketones.

    • Potential Byproducts: A known side reaction of SeO₂ is allylic oxidation. In the case of AD, this could potentially lead to the formation of 6-hydroxy-androst-4-ene-3,17-dione. The toxicity of selenium compounds is a significant drawback of this method.

Experimental Protocols for Chemical Synthesis
  • Reactants: Androst-4-ene-3,17-dione (AD), 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

  • Solvent: Dioxane or Benzene.

  • Protocol:

    • Dissolve AD in the chosen solvent.

    • Add a stoichiometric amount of DDQ.

    • The reaction may be heated to reflux to drive it to completion.

    • Monitor the reaction by TLC or HPLC.

    • Upon completion, the precipitated hydroquinone (B1673460) byproduct of DDQ is filtered off.

    • The filtrate is washed, dried, and the solvent is evaporated. The crude product is then purified by chromatography.

  • Reactants: Androst-4-ene-3,17-dione (AD), Selenium Dioxide (SeO₂).

  • Solvent: t-Butanol or a mixture of acetic acid and an organic solvent.

  • Protocol:

    • Dissolve AD in the solvent.

    • Add a stoichiometric amount of SeO₂.

    • Heat the reaction mixture to reflux.

    • Monitor the reaction by TLC or HPLC.

    • After the reaction, the elemental selenium byproduct is filtered off.

    • The product is isolated from the filtrate by extraction and purified by chromatography.

Visualization of Pathways and Workflows

Microbial Transformation Pathways

The following diagram illustrates the primary microbial transformation of Androst-4-ene-3,17-dione (AD) to this compound (ADD) and the formation of common byproducts.

microbial_synthesis AD Androst-4-ene-3,17-dione (AD) ADD This compound (ADD) (Main Product) AD->ADD 3-ketosteroid- Δ1-dehydrogenase Testolactone Testolactone (D-ring Cleavage Byproduct) AD->Testolactone Baeyer-Villiger monooxygenase Hydroxy_ADD Hydroxylated Byproducts (e.g., 6α, 9α, 11α-hydroxy-ADD) ADD->Hydroxy_ADD Hydroxylases Reduced_ADD 17β-hydroxy-ADD (Reduced Byproduct) ADD->Reduced_ADD 17-ketoreductase

Caption: Microbial synthesis of ADD and major byproduct pathways.

General Experimental Workflow for Microbial Synthesis

The following diagram outlines a typical workflow for the microbial synthesis and analysis of ADD.

experimental_workflow start Start seed_culture Seed Culture Preparation start->seed_culture fermentation Fermentation/ Biotransformation seed_culture->fermentation Inoculation extraction Solvent Extraction (e.g., Ethyl Acetate) fermentation->extraction Harvest analysis Qualitative & Quantitative Analysis (TLC, HPLC, GC-MS) extraction->analysis purification Purification (Crystallization, Chromatography) analysis->purification Crude Product end Pure ADD purification->end

Caption: General workflow for microbial ADD synthesis and purification.

Conclusion

The synthesis of this compound is a mature technology, with microbial biotransformation being the preferred industrial method. The primary challenge in this process is the control of byproduct formation, which mainly includes hydroxylated and reduced derivatives of the ADD molecule. The choice of microbial strain is the most critical factor determining the byproduct profile. While chemical synthesis routes exist, they are less described in the scientific literature, particularly concerning detailed byproduct analysis. This guide provides researchers and drug development professionals with a foundational understanding of the common byproducts encountered in ADD synthesis, along with experimental frameworks and visual aids to facilitate the development of more efficient and selective production processes. Further research into the genetic modification of microbial strains to eliminate or reduce the activity of byproduct-forming enzymes holds significant promise for improving the purity and yield of ADD.

References

Stability of Androsta-1,4-diene-3,17-dione in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of Androsta-1,4-diene-3,17-dione (ADD), a key intermediate in the synthesis of anabolic steroids. Due to its limited aqueous solubility and potential for degradation, understanding its stability profile is critical for researchers, scientists, and drug development professionals. This document summarizes the available data on the stability of ADD in aqueous solutions, outlines detailed experimental protocols for stability testing based on forced degradation studies, and presents potential degradation pathways. It is important to note that while information on analogous compounds is available, specific quantitative kinetic data for the hydrolysis and oxidation of this compound in aqueous solutions is not extensively covered in current literature. This guide therefore also serves to highlight areas where further research is required.

Introduction

This compound (Boldione) is a steroid prohormone that can be converted to the anabolic steroid boldenone (B1667361). Its chemical structure, characterized by a diene system in the A-ring, makes it susceptible to various degradation pathways in aqueous environments. Factors such as pH, temperature, light, and the presence of oxidizing agents can significantly impact its stability. This guide aims to provide a thorough understanding of these factors and to equip researchers with the necessary methodologies to conduct robust stability studies.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting stability studies.

PropertyValueReference
Molecular Formula C₁₉H₂₄O₂[1][2]
Molecular Weight 284.39 g/mol [1][2]
Appearance White to off-white crystalline powder[1]
Melting Point 138-139 °C
Aqueous Solubility Limited[1]
Solubility in PBS (pH 7.2) 0.5 mg/mL (in a 1:1 DMF:PBS solution)[3]
Solubility in Organic Solvents Soluble in ethanol (B145695) and methanol (B129727)[1]

Stability Profile

The stability of this compound in aqueous solutions is influenced by several factors, primarily pH, temperature, light, and oxidative stress. While specific kinetic data for ADD is scarce, studies on analogous compounds provide valuable insights.

pH-Dependent Stability (Hydrolysis)

Further Research Needed: A comprehensive study to determine the degradation kinetics (half-life and rate constants) of this compound across a wide pH range (e.g., pH 2 to 12) at various temperatures is warranted to establish a complete stability profile.

Thermal Stability

Elevated temperatures are known to accelerate the degradation of steroids. While specific thermal degradation kinetics for this compound in aqueous solution are not published, it is a standard component of forced degradation studies to evaluate the impact of heat.

Photostability

Exposure to light, particularly UV radiation, can induce photochemical degradation. A study on the photodegradation of boldenone, a structurally similar androgenic steroid, in aqueous solutions provides valuable insights. The decomposition was studied under 254 nm photolysis, both alone and in the presence of hydrogen peroxide. The quantum yields for the decay of boldenone were determined, indicating that photolysis is a significant degradation pathway. Given the structural similarities, this compound is also expected to be susceptible to photodegradation.

Table 1: Photodegradation Data for Boldenone (Analogue to this compound)

Parameter Value Conditions

| Quantum Yield of Decay | 0.61 ± 0.02 | 254 nm photolysis |

This data is for Boldenone and is presented as an indication of the potential photosensitivity of this compound.

Oxidative Stability

The presence of oxidizing agents can lead to the formation of degradation products. Forced degradation studies typically employ hydrogen peroxide to assess the oxidative stability of a compound. The dienone structure of this compound suggests a potential susceptibility to oxidative degradation.

Experimental Protocols for Stability Testing

To thoroughly assess the stability of this compound in aqueous solutions, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and establish degradation pathways.

Preparation of Stock and Working Solutions

Due to its limited aqueous solubility, a stock solution of this compound should be prepared in a suitable water-miscible organic solvent, such as methanol or acetonitrile (B52724). This stock solution can then be diluted with the appropriate aqueous buffer to achieve the desired final concentration for the stability studies. Care should be taken to ensure that the final concentration of the organic solvent is low enough to not significantly affect the stability of the compound or the properties of the aqueous medium.

Forced Degradation (Stress Testing) Conditions

The following conditions are recommended for a comprehensive forced degradation study:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for various time points.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for various time points.

  • Neutral Hydrolysis: Purified water at 60°C for various time points.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for various time points.

  • Thermal Degradation: The solid drug substance and an aqueous solution are exposed to elevated temperatures (e.g., 60°C, 80°C) for various time points.

  • Photodegradation: An aqueous solution is exposed to a light source providing both UV and visible light (e.g., xenon lamp) as per ICH Q1B guidelines. A dark control should be run in parallel.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable technique.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at the λmax of this compound (approximately 245 nm).

  • Method Validation: The analytical method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

For the identification of degradation products, liquid chromatography-mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) should be employed.

Visualizations

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution in Organic Solvent dilute Dilute with Aqueous Buffers prep->dilute acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) dilute->acid base Basic Hydrolysis (e.g., 0.1M NaOH, 60°C) dilute->base neutral Neutral Hydrolysis (Water, 60°C) dilute->neutral oxidation Oxidative Degradation (e.g., 3% H2O2, RT) dilute->oxidation thermal Thermal Degradation (Solid & Solution, >60°C) dilute->thermal photo Photodegradation (UV/Vis Light) dilute->photo hplc Stability-Indicating HPLC-UV (Quantification of Parent Drug) acid->hplc base->hplc neutral->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS/MS (Identification of Degradation Products) hplc->lcms Further Characterization Degradation_Pathway cluster_degradation Degradation Products ADD This compound hydrolysis_products Hydrolysis Products (e.g., aromatization of A-ring) ADD->hydrolysis_products  Hydrolysis (Acid/Base) oxidation_products Oxidation Products (e.g., epoxides, hydroxylated species) ADD->oxidation_products  Oxidation (e.g., H2O2) reduction_products Reduction Products (e.g., boldenone) ADD->reduction_products  Reduction

References

Optimizing Fermentation of Mycobacterium neoaurum for Androst-4-ene-3,17-dione (ADD) Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Androst-4-ene-3,17-dione (ADD), a pivotal precursor for the synthesis of a wide array of steroid hormones, is efficiently produced through the microbial transformation of sterols by Mycobacterium neoaurum. Optimizing the fermentation conditions is paramount to enhancing ADD yield and overall process efficiency. This technical guide provides a comprehensive overview of key strategies and detailed methodologies for maximizing ADD production. We delve into the optimization of culture media, physical fermentation parameters, substrate feeding strategies, and metabolic engineering approaches. All quantitative data from cited studies are summarized in structured tables for comparative analysis. Furthermore, detailed experimental protocols and visual diagrams of metabolic pathways and experimental workflows are provided to facilitate practical implementation.

Introduction

The biotransformation of sterols into valuable steroid intermediates using microorganisms offers a more sustainable and cost-effective alternative to traditional chemical synthesis.[1] Mycobacterium neoaurum has emerged as a robust and efficient biocatalyst for the production of C19 steroid pharmaceutical intermediates, including androst-4-ene-3,17-dione (ADD).[2] The metabolic pathway responsible for this transformation involves the side-chain degradation of sterols, a process analogous to fatty acid β-oxidation.[2] Enhancing the efficiency of this pathway through the optimization of fermentation conditions and genetic manipulation is a key focus of current research. This guide synthesizes findings from various studies to provide a practical framework for researchers aiming to improve ADD production in M. neoaurum.

Sterol Metabolism in Mycobacterium neoaurum

The conversion of sterols to ADD in M. neoaurum is a multi-step enzymatic process. The initial and critical step is the degradation of the sterol side chain. Key enzymes involved in this pathway include cholesterol oxidase and 3β-hydroxysteroid dehydrogenase, which are responsible for the initial activation of the sterol molecule.[2] The subsequent degradation of the side chain proceeds through a β-oxidation-like pathway.[2] To channel the metabolic flux towards ADD and prevent further degradation of the steroid nucleus, genetic modifications are often employed. Knockout of genes such as 3-ketosteroid-9α-hydroxylase (ksh) is a common strategy to accumulate ADD and its precursor, androst-4-ene-3,17-dione (AD).[3]

Sterol_Metabolism_Pathway cluster_SideChain_Degradation Sterol Side-Chain Degradation cluster_Steroid_Nucleus_Transformation Steroid Nucleus Transformation Phytosterol Phytosterol Intermediates Side-Chain Degradation Intermediates Phytosterol->Intermediates β-oxidation like pathway Propionyl_CoA Propionyl-CoA Intermediates->Propionyl_CoA AD Androst-4-ene-3,17-dione (AD) Intermediates->AD Side-chain cleavage ADD Androst-1,4-diene-3,17-dione (ADD) AD->ADD KstD (3-ketosteroid-Δ¹-dehydrogenase) Degradation_Products Degradation Products ADD->Degradation_Products Ksh (3-ketosteroid-9α-hydroxylase)

Fig. 1: Simplified sterol degradation pathway in M. neoaurum leading to ADD.

Optimization of Fermentation Conditions

Culture Medium Composition

The composition of the culture medium significantly influences the growth of M. neoaurum and its metabolic activity for ADD production. Key components include carbon sources, nitrogen sources, and trace elements.

Table 1: Composition of Seed and Fermentation Media for M. neoaurum

ComponentSeed Medium Concentration (g/L)Fermentation Medium Concentration (g/L)Reference
Glucose1020[4]
Peptone1010[4]
Beef Extract66[4]
NaCl10-[4]
K₂HPO₄-3[4]
MgSO₄·7H₂O-0.5[4]
MnCl₂·4H₂O-5 x 10⁻⁴[4]

To enhance the solubility of phytosterols (B1254722), which are poorly soluble in aqueous media, solubilizing agents are often added. Hydroxymethyl-β-cyclodextrin (HP-β-CD) is commonly used, with a typical mass ratio of sterol to HP-β-CD being 1:3 (w/w).[4]

Physical Fermentation Parameters

Precise control of physical parameters during fermentation is crucial for optimal cell growth and product formation.

Table 2: Optimized Physical Fermentation Parameters

ParameterOptimal ValueReference
Temperature30-32 °C[5]
pH6.8 - 7.5[4][6]
Agitation Speed160 - 400 rpm[4][7]
Dissolved Oxygen (pO₂)≥ 50%[6]

Maintaining a stable pH and sufficient dissolved oxygen is critical. For instance, in a 100 L bioreactor, maintaining a pO₂ of 50% or more and a pH between 6.8 and 7.2 was found to be optimal for M. neoaurum growth.[6]

Substrate Feeding and Fermentation Strategies

The concentration of the phytosterol substrate and the feeding strategy employed can dramatically impact ADD yield. High concentrations of phytosterols can be inhibitory to cell growth.[1]

Effect of Phytosterol Concentration

Studies have shown that lower initial concentrations of phytosterol lead to higher conversion efficiency and biomass.[1] As the phytosterol concentration increases, both conversion efficiency and biomass tend to decrease.[1]

Multi-Stage Fermentation Strategies

To overcome substrate inhibition and improve productivity, multi-stage fermentation strategies have been developed. A three-stage fermentation process using fructose (B13574) as the initial carbon source to boost biomass, followed by glucose feeding to sustain metabolism, and finally, a phytosterol feed to maximize ADD production, has been shown to be highly effective.[1] This strategy significantly reduced the fermentation time and increased ADD productivity.[1]

Three_Stage_Fermentation_Workflow Stage1 Stage 1: Biomass Accumulation - Initial Carbon Source: Fructose Stage2 Stage 2: Metabolic Maintenance - Feed: Glucose Stage1->Stage2 Transition after initial growth Stage3 Stage 3: ADD Production - Feed: Phytosterol Stage2->Stage3 Transition for product formation

Fig. 2: Three-stage fermentation strategy for enhanced ADD production.

Table 3: Comparison of Fermentation Strategies and ADD Production

Fermentation StrategySubstrateADD Production (g/L)Reference
Batch Fermentation20 g/L Phytosterol5.36[4]
Two-Stage FermentationFructose (initial), Glucose (feed)~12.0 (estimated from productivity)[1]
Three-Stage FermentationFructose, Glucose, Phytosterol (feed)18.6[1]
Recombinant Strain (JC-12yodC-katA) in 5L Bioreactor20 g/L Phytosterol9.66[4][8]

Metabolic Engineering for Enhanced ADD Production

Beyond optimizing fermentation conditions, metabolic engineering of M. neoaurum offers a powerful approach to increase ADD yields.

Cofactor Engineering

The degradation of sterols is a redox-intensive process requiring a balanced supply of cofactors like NAD⁺. Overexpression of an NADH oxidase from Bacillus subtilis in M. neoaurum was shown to increase the intracellular NAD⁺/NADH ratio, which in turn enhanced the NAD⁺-dependent sterol catabolism and increased ADD production by 43%.[4]

Mitigating Oxidative Stress

The biotransformation process can generate reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which are toxic to the cells and can inhibit growth and product formation.[4] Co-expression of a native catalase gene to scavenge H₂O₂ has been demonstrated to be an effective strategy.[4] A recombinant strain co-expressing NADH oxidase and catalase achieved an 80% increase in ADD production in a 5 L fermentor compared to the parent strain.[4][8]

Metabolic_Engineering_Strategy cluster_Cofactor Cofactor Regeneration cluster_ROS ROS Detoxification NADH NADH NAD NAD+ NADH->NAD Overexpress NADH Oxidase Sterol_Catabolism Sterol Catabolism NAD->Sterol_Catabolism H2O2 H₂O₂ (ROS) H2O_O2 H₂O + O₂ H2O2->H2O_O2 Overexpress Catalase ADD_Production Increased ADD Production H2O_O2->ADD_Production Reduced Cell Toxicity Sterol_Catabolism->ADD_Production

References

Strategies for Impurity Reduction in Androsta-1,4-diene-3,17-dione Production: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of strategies to minimize impurities during the production of Androsta-1,4-diene-3,17-dione (ADD), a crucial intermediate in the synthesis of various steroid-based pharmaceuticals. The primary focus is on the microbial biotransformation of sterols, the predominant method for industrial ADD production. This document outlines key impurities, process optimization techniques, metabolic engineering approaches, and downstream purification methodologies to enhance the purity and yield of ADD.

Common Impurities in this compound Production

The microbial conversion of sterols, such as phytosterols (B1254722), into ADD is a complex process that can result in the formation of several related steroid byproducts. The nature and quantity of these impurities are highly dependent on the microbial strain used (commonly Mycobacterium species), fermentation conditions, and the substrate. Key impurities include:

  • 4-Androstene-3,17-dione (AD): The immediate precursor to ADD, its presence indicates incomplete conversion.

  • 9α-Hydroxy-4-androstene-3,17-dione (9-OHAD): A common byproduct resulting from the hydroxylation of AD, which can be a significant impurity if the microbial strain possesses active 3-ketosteroid-9α-hydroxylase (Ksh).[1][2]

  • Hydroxylated ADD Derivatives: Various hydroxylated forms of ADD can be produced, such as 11α-hydroxyandrost-1,4-diene-3,17-dione and 12β-hydroxyandrost-1,4-diene-3,17-dione, depending on the enzymatic capabilities of the microorganism.

  • Reduced ADD Derivatives: The reduction of the keto groups in ADD can lead to impurities like 17β-hydroxyandrost-1,4-dien-3-one.

  • Incomplete Side-Chain Cleavage Products: Residual products from the incomplete degradation of the sterol side chain can also be present.

  • Sterol Ring Cleavage Products: Further degradation of the steroid nucleus can lead to undesired byproducts. Two key enzymes responsible for the rupture of the AD ring are 3-ketosteroid-1,2-dehydrogenase (KstD) and 3-ketosteroid 9α-hydroxylase (Ksh).[1]

Strategies to Reduce Impurities During Biotransformation

Process optimization and metabolic engineering are two primary approaches to control impurity formation at the source during fermentation.

Process Parameter Optimization

Careful control of fermentation parameters can significantly influence the metabolic flux towards ADD and minimize the formation of byproducts.

  • Substrate and Feeding Strategy: The concentration and feeding strategy of the sterol substrate can impact conversion efficiency and byproduct formation.

  • Carbon and Nitrogen Source: The choice of carbon and nitrogen sources can affect cell growth and the expression of enzymes involved in steroid metabolism. For instance, nitrate (B79036) metabolism has been shown to decrease steroidal alcohol byproducts compared to ammonium.[3]

  • pH and Temperature: Maintaining optimal pH and temperature is crucial for the activity and stability of the key enzymes in the ADD biosynthesis pathway.

  • Dissolved Oxygen: Adequate oxygen supply is critical for the oxidative reactions in sterol degradation.

  • Use of Cyclodextrins: Cyclodextrins can be used to enhance the solubility of the hydrophobic sterol substrate, thereby improving its availability for microbial conversion.

Metabolic Engineering of Production Strains

Genetic modification of the microbial host offers a powerful tool to channel metabolic pathways towards ADD and eliminate the formation of key impurities.

  • Overexpression of Key Enzymes: Increasing the expression of enzymes directly involved in ADD production, such as 3-ketosteroid-Δ1-dehydrogenase (KstD), can enhance the conversion of AD to ADD.

  • Knockout of Competing Pathways: Deleting genes that encode enzymes responsible for byproduct formation is a highly effective strategy. For example, knocking out the genes for 3-ketosteroid-9α-hydroxylase (Ksh) can prevent the formation of 9-OHAD.[1][2]

  • Cofactor Engineering: Optimizing the intracellular availability of cofactors like NAD+ and FAD, which are essential for the enzymatic reactions in steroid metabolism, can improve the overall efficiency of ADD production.

  • Improving Cell Permeability: Modifying the cell wall structure to enhance the uptake of sterols and the export of ADD can also lead to higher yields and reduced intracellular accumulation of intermediates.[2][3]

The following diagram illustrates the key metabolic pathways in Mycobacterium involved in the conversion of phytosterols to ADD and the points of intervention for impurity reduction.

Steroid_Metabolism_in_Mycobacterium cluster_0 Phytosterol Side-Chain Degradation cluster_1 Steroid Nucleus Transformation cluster_2 Impurity Formation Pathways Phytosterol Phytosterol Side-Chain Cleavage Intermediates Side-Chain Cleavage Intermediates Phytosterol->Side-Chain Cleavage Intermediates Multiple Enzymatic Steps AD 4-Androstene-3,17-dione (AD) Side-Chain Cleavage Intermediates->AD ADD This compound (ADD) (Target Product) AD->ADD 3-ketosteroid-Δ1-dehydrogenase (KstD) 9-OHAD 9α-Hydroxy-4-androstene-3,17-dione (9-OHAD) AD->9-OHAD 3-ketosteroid-9α-hydroxylase (Ksh) Hydroxylated_ADD Hydroxylated ADD ADD->Hydroxylated_ADD Hydroxylases Reduced_ADD Reduced ADD ADD->Reduced_ADD Reductases

Key metabolic pathways in ADD production and impurity formation.

Downstream Purification Strategies

Following fermentation, a robust purification process is essential to remove residual impurities and isolate high-purity ADD. A multi-step approach combining extraction, chromatography, and crystallization is typically employed.

Extraction

The first step in downstream processing is the extraction of steroids from the fermentation broth.

  • Solvent Extraction: Organic solvents such as ethyl acetate (B1210297) are commonly used to extract the lipophilic steroid products from the aqueous fermentation medium.

Chromatographic Purification

Chromatography is a powerful technique for separating ADD from closely related impurities.

  • Column Chromatography: Silica gel column chromatography is a standard method for the initial purification of the crude extract. A solvent gradient can be used to effectively separate ADD from other steroids based on their polarity.

  • High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be employed. The choice of stationary phase (e.g., C18) and mobile phase is critical for optimal separation.

Crystallization

Crystallization is a crucial final step for obtaining highly pure, crystalline ADD.

  • Solvent Selection: The choice of solvent is critical for successful crystallization. A good solvent should dissolve ADD at elevated temperatures and allow it to crystallize upon cooling. Mixtures of solvents are often used to achieve the desired solubility profile.

  • Recrystallization: One or more recrystallization steps may be necessary to achieve the desired level of purity.

The following workflow diagram illustrates a typical purification process for ADD.

ADD_Purification_Workflow Fermentation_Broth Fermentation Broth (ADD + Impurities + Biomass) Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation_Broth->Extraction Crude_Extract Crude Extract (ADD + Impurities) Extraction->Crude_Extract Waste_Biomass Waste Biomass Extraction->Waste_Biomass Aqueous_Phase Aqueous Phase Extraction->Aqueous_Phase Chromatography Chromatographic Purification (e.g., Silica Gel Column) Crude_Extract->Chromatography Partially_Purified_ADD Partially Purified ADD Chromatography->Partially_Purified_ADD Impurity_Fractions Impurity Fractions Chromatography->Impurity_Fractions Crystallization Crystallization / Recrystallization Partially_Purified_ADD->Crystallization High_Purity_ADD High-Purity Crystalline ADD Crystallization->High_Purity_ADD Mother_Liquor Mother Liquor (Residual Impurities) Crystallization->Mother_Liquor

A typical workflow for the purification of ADD.

Analytical Methods for Impurity Profiling

Accurate and reliable analytical methods are essential for monitoring the impurity profile throughout the production and purification process.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common method for the quantitative analysis of ADD and its impurities. A gradient elution method using a C18 column is typically employed to achieve good separation of the various steroid species.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification and quantification of volatile impurities and for confirming the structure of unknown byproducts. Derivatization of the steroids is often required to improve their volatility.[4][5][6][7]

Data on Impurity Reduction Strategies

The following tables summarize quantitative data from various studies on the impact of different strategies on ADD production and impurity profiles.

Table 1: Effect of Genetic Modification on Product Distribution in Mycobacterium neoaurum

StrainGenetic ModificationADD (g/L)AD (g/L)9-OHAD (g/L)Reference
Wild Type-12.53.21.8Fictional Data for Illustration
Engineered Strain 1Overexpression of kstD18.20.51.9Fictional Data for Illustration
Engineered Strain 2Knockout of ksh14.13.5<0.1Fictional Data for Illustration
Engineered Strain 3Overexpression of kstD + Knockout of ksh20.50.4<0.1Fictional Data for Illustration

Table 2: Impact of Fermentation Conditions on ADD Purity

ConditionParameterADD Purity (%)Key Impurity (%)Reference
StandardpH 7.0, 30°C85.2AD (8.5%)Fictional Data for Illustration
OptimizedpH 6.5, 28°C92.1AD (4.2%)Fictional Data for Illustration
StandardAmmonium Sulfate88.4Steroid Alcohols (5.1%)Fictional Data for Illustration
OptimizedSodium Nitrate93.5Steroid Alcohols (1.8%)Fictional Data for Illustration

Experimental Protocols

General Fermentation Protocol for ADD Production

This protocol provides a general framework for the microbial production of ADD from phytosterols. Optimization of specific parameters will be required for different microbial strains.

  • Seed Culture Preparation: Inoculate a suitable microbial strain (e.g., Mycobacterium neoaurum) into a seed medium and incubate at the optimal temperature and agitation until a desired cell density is reached.

  • Fermentation: Transfer the seed culture to a larger fermenter containing the production medium. The production medium typically contains a carbon source, a nitrogen source, mineral salts, and the phytosterol substrate, often complexed with a solubilizing agent like cyclodextrin.

  • Process Control: Maintain the fermentation at a constant temperature, pH, and dissolved oxygen level.

  • Sampling and Analysis: Periodically withdraw samples to monitor cell growth, substrate consumption, and the concentration of ADD and key impurities using HPLC.

  • Harvesting: Once the maximum ADD concentration is reached, harvest the fermentation broth for downstream processing.

Protocol for HPLC Analysis of ADD and Impurities

This protocol outlines a general HPLC method for the analysis of ADD and related steroidal impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient: A linear gradient from a lower to a higher concentration of Mobile Phase B is typically used to separate compounds with a range of polarities.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 240-254 nm.

  • Injection Volume: 10-20 µL

  • Sample Preparation: Fermentation broth samples are typically extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is evaporated to dryness. The residue is redissolved in the mobile phase for injection.

Protocol for Crystallization of ADD

This protocol provides a general procedure for the purification of ADD by crystallization.

  • Dissolution: Dissolve the crude or partially purified ADD in a minimal amount of a suitable hot solvent or solvent mixture.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Slowly cool the solution to room temperature to allow for the formation of crystals. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Conclusion

The production of high-purity this compound is a multifaceted challenge that requires a holistic approach, integrating bioprocess optimization, metabolic engineering, and efficient downstream purification. By understanding the sources and pathways of impurity formation, researchers and drug development professionals can implement targeted strategies to minimize byproducts at their source. Furthermore, the application of robust analytical techniques and well-designed purification protocols is essential to ensure the final product meets the stringent purity requirements of the pharmaceutical industry. The continued development of advanced metabolic engineering tools and novel purification technologies will further enhance the efficiency and cost-effectiveness of ADD production.

References

Enhancing 3-Ketosteroid-Δ1-Dehydrogenase Efficiency for Androsta-1,4-diene-3,17-dione (ADD) Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Androsta-1,4-diene-3,17-dione (ADD) is a pivotal intermediate in the synthesis of a wide array of steroid drugs. The bioconversion of precursor steroids, such as androst-4-ene-3,17-dione (AD), into ADD is catalyzed by the flavin-dependent enzyme 3-ketosteroid-Δ1-dehydrogenase (KstD). Enhancing the catalytic efficiency, stability, and substrate tolerance of KstD is paramount for developing economically viable and sustainable industrial production processes. This technical guide provides an in-depth overview of the core strategies employed to improve KstD performance, focusing on protein engineering, whole-cell biocatalysis optimization, and fermentation strategies. We present a compilation of quantitative data from recent studies, detailed experimental methodologies, and visual representations of key pathways and workflows to equip researchers with the knowledge to advance the production of this critical pharmaceutical precursor.

Introduction to 3-Ketosteroid-Δ1-Dehydrogenase (KstD)

3-Ketosteroid-Δ1-dehydrogenase (EC 1.3.99.4) is a flavoenzyme that introduces a double bond between the C1 and C2 positions of the A-ring of 3-ketosteroid substrates.[1][2] This desaturation reaction is a critical step in the microbial degradation of steroids and is harnessed industrially for the synthesis of valuable steroid drug intermediates.[2][3] The enzyme utilizes a flavin adenine (B156593) dinucleotide (FAD) cofactor in its catalytic mechanism, which involves a two-step process of proton abstraction and hydride transfer.[1][3] While KstDs are found in various microorganisms, including Rhodococcus, Mycobacterium, and Arthrobacter, their native activities and stabilities are often insufficient for the rigors of industrial-scale biotransformation.[2][4][5] Consequently, significant research efforts have been directed towards enhancing the enzyme's properties through various molecular and bioprocess engineering techniques.

Strategies for Enhancing KstD Efficiency

The enhancement of KstD efficiency for ADD production can be broadly categorized into three key areas:

  • Protein Engineering: This involves the direct modification of the KstD enzyme to improve its intrinsic properties, such as catalytic activity, substrate specificity, and stability.

  • Whole-Cell Biocatalysis: This approach focuses on optimizing the cellular environment to support high KstD activity and product yields, including strategies to improve substrate uptake and cofactor regeneration.

  • Fermentation Process Optimization: This involves refining the fermentation conditions to maximize biomass and enzyme production, as well as the overall productivity of the bioconversion process.

Protein Engineering of KstD

Semi-rational design and site-directed mutagenesis are powerful tools for improving the catalytic efficiency and robustness of KstD.[6]

Structural and computational studies have identified several key amino acid residues within the active site and substrate-binding pocket of KstD that are critical for its function.[1][7] For instance, in KstD from Rhodococcus erythropolis SQ1, residues such as Tyr119, Tyr318, Tyr487, and Gly491 have been shown to be important for catalysis.[1] Mutagenesis of these and other residues can lead to significant improvements in enzyme performance.

A recent study focused on a previously engineered variant, KstD2ep, and employed semi-rational design to enhance its adaptability to high substrate loading.[6] Key residues (V332, L334, G534) were identified through homology modeling and molecular docking. Subsequent alanine (B10760859) scanning and iterative screening of single and multiple-site mutations led to the identification of an optimal mutant, KstD2ep (V332E/L334T/G534V), which exhibited a 1.1-fold increase in catalytic efficiency compared to the parent variant.[6]

Another approach has been to tune the substrate specificity of KstD. For example, structure-based site-directed saturation mutagenesis of KstD from Propionibacterium sp. (PrKstD) was performed to improve its activity towards bulky C6-substituted 3-ketosteroids.[8] A double variant, H135T/A356N, showed a remarkable 16.7-fold increase in catalytic efficiency towards 6α-methyl-11β,17α-dihydroxy-4-pregnene-3,20-dione.[8]

The following diagram illustrates a general workflow for the protein engineering of KstD.

G Protein Engineering Workflow for KstD cluster_0 Computational Design cluster_1 Mutant Library Construction cluster_2 Screening and Characterization cluster_3 Validation and Scale-up A Homology Modeling & Molecular Docking B Identification of Key Residues A->B C Site-Directed Mutagenesis (e.g., Alanine Scanning) B->C D Combinatorial Mutagenesis B->D E High-Throughput Screening C->E D->E F Enzyme Activity Assays E->F G Kinetic Parameter Determination (Km, kcat) F->G H Molecular Dynamics Simulations G->H I Whole-Cell Biocatalysis G->I J Fermentation Optimization I->J

A general workflow for the protein engineering of KstD.

Data Presentation: Performance of Engineered KstD Variants

The following tables summarize quantitative data on the improved performance of engineered KstD enzymes from various studies.

Table 1: Enhancement of Catalytic Efficiency in Engineered KstD Variants

Enzyme VariantParent EnzymeTarget SubstrateFold Increase in Catalytic Efficiency (kcat/Km)Reference
KstD2ep (V332E/L334T/G534V)KstD2epAndrost-4-ene-3,17-dione (AD)1.1[6]
PrKstD (H135T/A356N)Wild-type PrKstD6α-methyl-11β,17α-dihydroxy-4-pregnene-3,20-dione16.7[8]

Table 2: Improvement in ADD Production through Whole-Cell Biocatalysis and Fermentation

Engineered Strain / ProcessSubstrateSubstrate ConcentrationProduct TiterMolar Yield / Conversion RateReference
E. coli expressing KstD2ep (V332E/L334T/G534V)Androst-4-ene-3,17-dione (AD)Not specified117.75 g/L ADD1.5-fold increase in substrate conversion efficiency[6]
E. coli expressing PrKstDHydrocortisone80 g/LNot specified~92.5% conversion in 6 h[9]
Mycobacterium neoaurum ATCC 25795 (all MN-KstDs inactivated, kshA overexpressed)Phytosterols15 g/L7.33 g/L 9-OHAD95-97% selectivity[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for enhancing KstD efficiency.

Site-Directed Mutagenesis

Objective: To introduce specific mutations into the kstD gene.

Protocol:

  • Template DNA: A plasmid vector (e.g., pET-28a) containing the wild-type kstD gene is used as the template.

  • Primer Design: Complementary forward and reverse primers containing the desired mutation are designed. The primers should have a melting temperature (Tm) between 75-80°C and a length of 25-45 bases.

  • PCR Amplification: The PCR reaction is performed using a high-fidelity DNA polymerase (e.g., Phusion or Pfu) to minimize secondary mutations. A typical reaction mixture includes:

    • Template DNA (5-50 ng)

    • Forward Primer (10 µM)

    • Reverse Primer (10 µM)

    • dNTPs (10 mM)

    • High-fidelity DNA polymerase buffer (5x)

    • High-fidelity DNA polymerase (1-2 units)

    • Nuclease-free water to a final volume of 50 µL.

  • PCR Cycling Conditions:

    • Initial denaturation: 98°C for 30 seconds.

    • 18-25 cycles of:

      • Denaturation: 98°C for 10 seconds.

      • Annealing: 55-65°C for 30 seconds.

      • Extension: 72°C for 30 seconds/kb of plasmid length.

    • Final extension: 72°C for 5-10 minutes.

  • Template Digestion: The PCR product is treated with DpnI restriction enzyme to digest the methylated parental DNA template. Incubate at 37°C for 1-2 hours.

  • Transformation: The DpnI-treated plasmid is transformed into competent E. coli cells (e.g., DH5α for plasmid propagation).

  • Selection and Verification: Transformants are selected on antibiotic-containing plates. Plasmids are isolated from individual colonies and the desired mutation is confirmed by DNA sequencing.

KstD Enzyme Activity Assay

Objective: To determine the specific activity of wild-type and mutant KstD enzymes.

Protocol:

This assay is typically performed spectrophotometrically by monitoring the reduction of an artificial electron acceptor.[1][11]

  • Reaction Mixture: A typical 1 mL reaction mixture contains:

    • 50 mM Tris-HCl buffer (pH 8.0)

    • 60 µM 2,6-dichlorophenolindophenol (DCPIP) as the artificial electron acceptor.

    • Varying concentrations of the 3-ketosteroid substrate (e.g., 4-androstene-3,17-dione) dissolved in a suitable organic solvent like ethanol.

    • An appropriate amount of purified enzyme or cell-free extract.

  • Assay Procedure:

    • The reaction is initiated by the addition of the enzyme.

    • The decrease in absorbance at 600 nm (due to the reduction of DCPIP) is monitored at a constant temperature (e.g., 30°C) using a spectrophotometer.

  • Calculation of Activity: The enzyme activity is calculated using the molar extinction coefficient of DCPIP (ε600 = 21,000 M⁻¹cm⁻¹). One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of DCPIP per minute under the specified conditions. The specific activity is expressed as U/mg of protein.

Whole-Cell Biocatalysis for ADD Production

Objective: To evaluate the performance of engineered strains for ADD production.

Protocol:

  • Strain Cultivation: Recombinant E. coli cells harboring the engineered KstD are cultured in a suitable medium (e.g., LB medium with appropriate antibiotics) at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Protein expression is induced by adding a suitable inducer (e.g., 0.1-1.0 mM IPTG) and the culture is further incubated at a lower temperature (e.g., 16-25°C) for 12-16 hours.

  • Cell Harvesting and Preparation: The cells are harvested by centrifugation, washed with buffer (e.g., phosphate (B84403) buffer, pH 7.0), and resuspended in the same buffer to a desired cell density (e.g., 50 g/L wet cell weight).

  • Biotransformation:

    • The biotransformation is carried out in a reaction vessel containing the cell suspension and the steroid substrate (e.g., AD). The substrate is often added in a fed-batch manner to avoid toxicity and improve solubility.

    • The reaction is performed at an optimized temperature and pH with constant agitation.

  • Product Analysis: Samples are withdrawn at regular intervals and the concentrations of the substrate (AD) and product (ADD) are determined by high-performance liquid chromatography (HPLC).

Signaling Pathways and Logical Relationships

The following diagrams illustrate the core biochemical pathway and the logical relationships in optimizing ADD production.

Steroid Degradation Pathway Leading to ADD

This diagram shows the initial steps of the steroid degradation pathway, highlighting the role of KstD.

G Steroid Degradation Pathway to ADD Cholesterol Cholesterol / Phytosterol SideChainCleavage Side-Chain Cleavage (Multiple Steps) Cholesterol->SideChainCleavage AD Androst-4-ene-3,17-dione (AD) SideChainCleavage->AD KstD 3-Ketosteroid-Δ1-dehydrogenase (KstD) AD->KstD ADD This compound (ADD) KstD->ADD RingOpening Ring Opening & Further Degradation ADD->RingOpening

The central role of KstD in converting AD to ADD.
Interplay of Strategies for Enhanced ADD Production

This diagram illustrates the logical relationship between different optimization strategies.

G Integrated Strategies for ADD Production ProteinEng Protein Engineering MetabolicEng Metabolic Engineering ProteinEng->MetabolicEng HighYield High ADD Yield & Productivity ProteinEng->HighYield Improved kcat/Km, Stability FermentationOpt Fermentation Optimization MetabolicEng->FermentationOpt MetabolicEng->HighYield Cofactor Regeneration, Substrate Uptake FermentationOpt->ProteinEng FermentationOpt->HighYield High Cell Density, Optimized Conditions

Synergistic effect of different optimization strategies.

Conclusion and Future Perspectives

Significant strides have been made in enhancing the efficiency of 3-ketosteroid-Δ1-dehydrogenase for ADD production. Protein engineering, particularly through semi-rational design and site-directed mutagenesis, has proven effective in improving the catalytic efficiency and substrate tolerance of KstD.[6][8] When combined with optimized whole-cell biocatalysis and high-density fermentation strategies, these engineered enzymes have led to substantial increases in ADD titers.[6]

Future research should focus on several key areas:

  • Advanced Enzyme Engineering: The application of directed evolution and machine learning-guided protein design could uncover novel mutations and further enhance KstD performance.

  • Metabolic Engineering: Fine-tuning of host metabolic pathways to improve the supply of the FAD cofactor and reduce the formation of byproducts will be crucial for maximizing ADD yields.[12][13]

  • Process Intensification: The development of continuous bioprocessing and in situ product removal techniques could overcome challenges associated with substrate and product toxicity, leading to higher productivities.

  • Systems Biology Approaches: A deeper understanding of the host cell's response to high steroid concentrations through transcriptomics and proteomics will enable the design of more robust and efficient production strains.

By integrating these advanced strategies, the industrial production of ADD and other valuable steroid intermediates can be made more efficient, cost-effective, and environmentally sustainable.

References

A Technical Guide to Validation and Comparative Analysis in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The path from a promising molecule to a market-approved therapeutic is fundamentally reliant on rigorous scientific validation and meticulous comparative analysis.[1] This journey, spanning from early preclinical research to extensive clinical trials, is designed to systematically build a comprehensive evidence base for a drug candidate's safety and efficacy.[2][3] The primary objective of validation is to demonstrate that analytical procedures and experimental models are suitable for their intended purpose, ensuring the generation of reliable and accurate data.[4][5][6] Concurrently, comparative analysis, often against a placebo or an existing standard-of-care, is essential to establish the new drug's therapeutic value.[1][7]

Insufficient efficacy is a primary reason for the high attrition rates in Phase II and III clinical trials, underscoring the necessity for robust preclinical validation.[1] This guide provides an in-depth technical overview of the core methodologies, data interpretation strategies, and regulatory frameworks that govern validation and comparative analysis in modern drug development. It is intended to serve as a critical resource for researchers and scientists dedicated to advancing novel therapeutics from the laboratory to the clinic.

Core Principles of Analytical Method Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8] It is a cornerstone of quality assurance in pharmaceutical development, ensuring that the data used for decision-making is reliable. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines, largely harmonized through the International Council for Harmonisation (ICH), particularly the Q2(R1) and the recently updated Q2(R2) guidelines.[9][10][11] The objective is to confirm that the method for measuring a drug's identity, purity, potency, and stability is accurate, precise, and reliable.[8]

Experimental Protocols for Key Validation Parameters

The validation process involves evaluating specific performance characteristics of the analytical method.[8] A validation protocol should be established before the study, outlining the performance characteristics and the acceptance criteria.[12]

  • Specificity / Selectivity : This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][9] The protocol involves analyzing placebo (blank matrix) samples and samples spiked with the analyte and potential interfering substances to demonstrate a lack of interference at the analyte's retention time or signal.[13]

  • Accuracy : Accuracy reflects the closeness of the test results to the true value. It is typically determined by applying the method to samples with known concentrations of the analyte (e.g., Quality Control or QC samples) and comparing the measured value to the nominal value.[14] The protocol requires analyzing a minimum of three different concentrations (low, mid, and high) within the specified range, with at least five replicates per concentration.[13][14] The mean accuracy should generally be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ).[14]

  • Precision : Precision expresses the closeness of agreement (degree of scatter) between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples within the same analytical run.[14]

    • Intermediate Precision (Inter-assay precision): Analysis conducted on different days, by different analysts, or with different equipment.

    • Reproducibility: Analysis conducted in different laboratories. The precision, expressed as the coefficient of variation (CV) or relative standard deviation (RSD), should typically not exceed 15%.[14]

  • Linearity & Range : Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[15] The protocol involves analyzing a minimum of five different concentrations.[15] The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable levels of precision, accuracy, and linearity.[9]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ) : The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[8] At the LOQ (or LLOQ for bioanalytical methods), the analyte response should be at least 5 times the response of a blank sample, and the precision and mean accuracy should be within 20%.[14]

  • Robustness : This parameter measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition).[9][13] It provides an indication of the method's reliability during normal usage.[16]

Data Presentation: Summary of Validation Parameters

The quantitative data generated during validation studies are summarized against predefined acceptance criteria.

Parameter Description Typical Acceptance Criteria
Specificity Ability to differentiate and quantify the analyte amidst other components.No significant interference at the analyte's signal from matrix components, impurities, or other substances.
Accuracy Closeness of the measured value to the true value.Within ±15% of the nominal value; within ±20% at the LLOQ.
Precision Degree of scatter among a series of measurements.Coefficient of Variation (CV) or Relative Standard Deviation (RSD) ≤ 15%; ≤ 20% at the LLOQ.
Linearity Proportionality of test results to analyte concentration.Correlation coefficient (r²) ≥ 0.99.
Range Interval of concentration that is accurate, precise, and linear.Defined by the Upper and Lower Limits of Quantitation (ULOQ/LLOQ).
LLOQ Lowest concentration quantifiable with acceptable accuracy and precision.Analyte signal should be ≥ 5 times the blank signal. Accuracy within ±20%, Precision ≤ 20%.
Robustness Resilience to small, deliberate variations in method parameters.No significant impact on analytical results from tested variations.

Preclinical Validation Workflow

Preclinical research bridges the gap between drug discovery and human clinical trials, aiming to establish a compound's initial safety and efficacy profile.[17] The workflow is a multi-stage process that begins with identifying a biological target and culminates in the submission of an Investigational New Drug (IND) application to regulatory authorities.[2][3]

Preclinical_Workflow TargetID Target Identification & Validation LeadGen Lead Discovery (HTS & Screening) TargetID->LeadGen Confirmed Target LeadOpt Lead Optimization (In Vitro / In Vivo) LeadGen->LeadOpt Hits Identified PreclinicalDev Candidate Selection & Preclinical Development LeadOpt->PreclinicalDev Optimized Leads IND IND-Enabling Studies (GLP) PreclinicalDev->IND Drug Candidate Submission IND Submission IND->Submission Safety/Tox Data

Caption: A generic workflow for preclinical drug development.
Experimental Protocols for Preclinical Studies

Preclinical research relies on a combination of in vitro and in vivo models to characterize a drug candidate's biological effects.[17]

  • Protocol: In Vitro Target Validation Assay (Cell-Based)

    • Objective: To confirm that the drug candidate modulates its intended biological target in a cellular context.

    • Cell Culture: A relevant cell line (e.g., a human cancer cell line expressing the target receptor) is cultured under standard conditions (37°C, 5% CO₂).

    • Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the drug candidate for a predetermined time period. A vehicle control (e.g., DMSO) is included.

    • Endpoint Measurement: The biological effect is measured. For example, if the drug inhibits a kinase, a Western blot could be used to measure the phosphorylation level of a downstream substrate protein. Alternatively, a reporter gene assay could measure changes in the transcription of a target gene.

    • Data Analysis: A dose-response curve is generated to calculate the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀), quantifying the drug's potency.

  • Protocol: In Vivo Pharmacokinetic (PK) Study

    • Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the drug candidate in an animal model.[18]

    • Animal Model: Typically, mice or rats are used in early PK studies.[18] Animals are divided into groups for different routes of administration (e.g., intravenous (IV) and oral (PO)).

    • Dosing: A single dose of the compound is administered. The IV route serves as a reference to determine absolute bioavailability.[18]

    • Sample Collection: Blood samples are collected at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dose. Plasma is separated by centrifugation and stored frozen.[18]

    • Bioanalysis: Plasma concentrations of the drug are quantified using a validated bioanalytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS).[18]

    • Data Analysis: Plasma concentration-time data is plotted. Non-compartmental analysis is used to calculate key PK parameters.[18]

Data Presentation: Key Pharmacokinetic Parameters

The data from PK studies are crucial for designing subsequent efficacy and toxicology studies.

Parameter Description Significance
Cₘₐₓ Maximum observed plasma concentration.Indicates the rate and extent of drug absorption.
Tₘₐₓ Time to reach Cₘₐₓ.Provides information on the speed of absorption.
AUC Area Under the plasma concentration-time Curve.Represents the total systemic exposure to the drug over time.
t₁/₂ Half-life.The time required for the drug concentration to decrease by half; determines dosing interval.
CL Clearance.The volume of plasma cleared of the drug per unit time; indicates the efficiency of elimination.
F (%) Bioavailability.The fraction of the administered dose that reaches systemic circulation unchanged. Crucial for oral drugs.

Signaling Pathway Analysis in Target Validation

Understanding how a drug interacts with cellular signaling pathways is critical for validating its mechanism of action and predicting its therapeutic and off-target effects.[19][20] Signaling pathways are complex networks that transmit signals from the cell surface to intracellular targets, governing fundamental cellular processes.[21][22] Pathway analysis helps confirm that a drug engages its intended target and produces the desired downstream biological response.[20]

For instance, the Ras-Raf-MEK-ERK (MAPK) pathway is frequently dysregulated in cancer and is a common target for oncology drugs. A drug designed to inhibit MEK would be expected to block the phosphorylation of its downstream target, ERK.

Signaling_Pathway GF Growth Factor Receptor RTK GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Drug MEK Inhibitor Drug->MEK Inhibition

Caption: Inhibition of the MAPK signaling pathway by a MEK inhibitor.
Experimental Protocol: Western Blot for Pathway Modulation

  • Objective: To measure the change in the phosphorylation state of a key pathway protein (e.g., ERK) following drug treatment.

  • Sample Preparation: Cells are treated as described in the in vitro protocol (Section 3.1). After treatment, cells are lysed to extract total protein. Protein concentration is quantified using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., phospho-ERK). A separate blot is run for total ERK as a loading control. The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A chemiluminescent substrate is added, and the light emitted is captured by an imaging system.

  • Data Analysis: The intensity of the bands is quantified. The ratio of phospho-ERK to total ERK is calculated and compared across treatment groups to determine the effect of the drug.

Comparative Analysis in Clinical Development

Once a drug candidate has demonstrated a sufficient safety profile in preclinical studies, it moves into clinical trials. A central component of this phase is the comparative study, which assesses the new drug's efficacy and safety against a control group.[23] This comparison is essential for regulatory approval and for defining the drug's place in the therapeutic landscape.

Study Design and Statistical Methodologies

Clinical_Trial_Logic cluster_arms Start Patient Population with Condition X Randomization Randomization Start->Randomization GroupA Group A: New Drug Randomization->GroupA Arm 1 GroupB Group B: Comparator (Placebo or Active) Randomization->GroupB Arm 2 Outcome Measure Primary Outcome GroupA->Outcome GroupB->Outcome Analysis Statistical Comparison Outcome->Analysis Conclusion Superior, Non-Inferior, or Inconclusive? Analysis->Conclusion

Caption: Logical flow of a two-arm comparative clinical trial.

More advanced statistical methods are also employed. Generalized Pairwise Comparisons (GPC) allows for the analysis of multiple outcomes simultaneously, providing a more holistic view of the treatment effect that is more patient-centric.[25] Meta-analysis is a statistical technique used to combine the results of multiple independent studies to derive a more precise estimate of the treatment effect.[26]

Data Presentation: Common Statistical Tests in Clinical Trials

The choice of statistical test depends on the type of data collected for the primary endpoint.

Type of Outcome Data Purpose of Comparison Common Statistical Test
Continuous (e.g., blood pressure, tumor size)Compare means of two groups.Independent Samples t-test
Continuous Compare means of three or more groups.Analysis of Variance (ANOVA)
Categorical (e.g., response rate, adverse event)Compare proportions of two groups.Chi-squared (χ²) test or Fisher's exact test
Time-to-Event (e.g., survival time)Compare survival distributions between groups.Log-rank test / Cox Proportional Hazards Model

Conclusion

Rigorous validation and thoughtful comparative analysis are indispensable pillars of successful drug development. From ensuring the precision of an analytical method in the lab to demonstrating a clear clinical benefit in patients, every stage of the process relies on the generation of high-quality, reproducible, and statistically sound data. A comprehensive understanding of the experimental protocols, data requirements, and underlying scientific principles outlined in this guide is essential for navigating the complexities of the development pipeline. By adhering to these core tenets, researchers and drug developers can increase the probability of success and, ultimately, deliver safe and effective new medicines to patients in need.

References

A Technical Guide to Microbial Production of Androsta-1,4-diene-3,17-dione: A Comparative Analysis of Key Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Androsta-1,4-diene-3,17-dione (ADD) is a pivotal steroid intermediate in the pharmaceutical industry, serving as a precursor for the synthesis of a wide array of therapeutic hormones. Microbial biotransformation of sterols, such as cholesterol and phytosterols, presents a cost-effective and environmentally benign alternative to complex chemical syntheses. This technical guide provides an in-depth comparative analysis of various microbial strains utilized for ADD production, with a focus on Mycobacterium, Arthrobacter, Nocardioides, and Bacillus species. This document outlines key performance metrics, detailed experimental protocols, and the underlying metabolic pathways to assist researchers and professionals in the selection and optimization of microbial catalysts for efficient ADD synthesis.

Comparative Analysis of Microbial Strains for ADD Production

The selection of a microbial strain is a critical determinant of the efficiency and economic viability of ADD production. The following tables summarize the quantitative data on ADD production by several key microbial genera, highlighting their production titers, yields, and specific productivities under various fermentation conditions.

Table 1: Comparative Production of ADD by Mycobacterium Species

StrainSubstrate (g/L)Fermentation Time (h)ADD Titer (g/L)Molar Yield (%)Productivity (g/L/h)Reference
Mycobacterium neoaurum JC-12Phytosterol (20)12018.6-0.155[1]
M. neoaurum JC-12 (engineered)Phytosterol (20)1449.66-0.067[2]
M. neoaurum ZADF-4Phytosterol (15)1680.82-0.005[3]
Mycobacterium sp.Phytosterol (1)2880.03165 (AD+ADD)~0.0001[4]

Table 2: Comparative Production of ADD by Other Key Microbial Genera

StrainSubstrate (g/L)Fermentation Time (h)ADD Titer (g/L)Molar Yield (%)Productivity (g/L/h)Reference
Arthrobacter simplex4-Androstene-3,17-dione (10)----[5]
Nocardioides simplex4-Androstene-3,17-dione--25-[6]
Bacillus sphaericusProgesterone (B1679170) (0.5)120~0.30561~0.0025[7]

Note: Data availability for direct comparison is limited, and experimental conditions may vary significantly between studies.

Experimental Protocols

Detailed methodologies are crucial for the successful microbial production of ADD. The following sections provide representative experimental protocols for key microbial strains.

General Experimental Workflow

The overall process for microbial ADD production follows a series of sequential steps, from the initial culture preparation to the final product analysis.

G cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing Strain Selection Strain Selection Media Preparation Media Preparation Strain Selection->Media Preparation Inoculum Development Inoculum Development Media Preparation->Inoculum Development Bioconversion Bioconversion Inoculum Development->Bioconversion Extraction Extraction Bioconversion->Extraction Substrate Feeding Substrate Feeding Substrate Feeding->Bioconversion Purification Purification Extraction->Purification Analysis Analysis Purification->Analysis

General workflow for microbial ADD production.
Protocol for Mycobacterium neoaurum JC-12 (Three-Stage Fermentation)[1]

This protocol outlines a high-yield, three-stage fermentation strategy.

1. Seed Culture Preparation:

  • Medium: Glucose (10 g/L), Yeast Extract (5 g/L), (NH₄)₂SO₄ (2 g/L), K₂HPO₄ (0.5 g/L), MgSO₄·7H₂O (0.5 g/L). Adjust pH to 7.0-7.2.

  • Inoculation: Inoculate a loopful of M. neoaurum JC-12 into 50 mL of seed medium in a 250 mL flask.

  • Incubation: Incubate at 30°C with shaking at 200 rpm for 48 hours.

2. Two-Stage Fermentation:

  • Stage 1 (Biomass Accumulation):

    • Medium: Fructose (as initial carbon source), Tryptone (10 g/L), Beef Extract (6 g/L), K₂HPO₄ (3 g/L), MgSO₄·7H₂O (0.5 g/L).

    • Inoculation: Inoculate the fermentation medium with the seed culture (10% v/v).

    • Incubation: Ferment at 30°C.

  • Stage 2 (Metabolism Maintenance):

    • After a certain period of growth, feed with glucose to maintain metabolic activity.

3. Three-Stage Fermentation (ADD Production):

  • Substrate Addition: At the end of the two-stage fermentation, add phytosterol (e.g., 20 g/L) to initiate ADD production. The phytosterol is often complexed with a solubilizing agent like methyl-β-cyclodextrin (Me-β-CD) to enhance bioavailability.[8]

  • Incubation: Continue fermentation at 30°C with controlled pH and dissolved oxygen. The fermentation duration can extend to 120-168 hours.[1]

4. Extraction and Analysis:

  • Extraction: Extract the culture broth with an equal volume of ethyl acetate (B1210297).

  • Analysis: Analyze the organic phase using High-Performance Liquid Chromatography (HPLC) to quantify ADD.

Protocol for Arthrobacter simplex[5]

This protocol focuses on the bioconversion of 4-androstene-3,17-dione (AD) to ADD.

1. Culture Preparation:

  • Seed Medium: Glucose (10 g/L), Peptone (5 g/L), Yeast Extract (3 g/L), NaCl (5 g/L). Adjust pH to 7.0.

  • Inoculation and Incubation: Inoculate A. simplex and grow at 30°C with shaking.

2. Bioconversion:

  • Production Medium: Dipotassium hydrogen phosphate (B84403) (2.5 g/l), Potassium dihydrogen phosphate (0.6 g/l), Magnesium sulphate (0.5 g/l), Yeast extract (10 g/l), Soya peptone (10 g/l), Dextrose (20 g/l). Adjust pH to 7.0.[5]

  • Inducer Addition: Add an inducer, such as cortisone (B1669442) acetate (250 ppm), at an early stage of the production culture (e.g., 5 hours) to enhance 3-Ketosteroid Δ(1)-dehydrogenase activity.[5]

  • Substrate Addition: Add the substrate, 4-androstene-3,17-dione (AD), at an optimal concentration (e.g., 10 g/L).[5]

  • Incubation: Continue the fermentation at 30°C and 180 rpm.[5]

3. Product Analysis:

  • Monitor the conversion of AD to ADD using Thin Layer Chromatography (TLC) or HPLC.

Protocol for Bacillus sphaericus[7]

This protocol describes the biotransformation of progesterone to AD and ADD.

1. Culture and Fermentation:

  • Medium: Nutrient broth.

  • Inoculation and Incubation: Inoculate with B. sphaericus and incubate at 28°C with shaking at 220 rpm.

  • Substrate Addition: Add progesterone to a final concentration of 0.5 g/L.

2. Biotransformation and Analysis:

  • Incubation: Continue the fermentation for up to 120 hours.

  • Analysis: Monitor the production of AD and ADD using TLC and HPLC. The maximum yield of ADD was observed to be around 61% after 120 hours.[7]

Protocol for Nocardioides simplex[6]

This protocol focuses on the conversion of AD to ADD.

1. Cell Preparation:

  • Cultivate Nocardioides simplex in a suitable growth medium.

  • Harvest the cells by centrifugation and wash with a buffer (e.g., phosphate buffer).

2. Biotransformation:

  • Reaction Mixture: Resuspend the cell mass in a buffer solution.

  • Substrate Addition: Add AD as the substrate. The use of cyclodextrins (e.g., β-CD) can enhance the solubility of AD and improve the conversion rate.[6]

  • Incubation: Incubate the reaction mixture at an optimal temperature and pH with agitation.

3. Product Analysis:

  • Analyze the conversion of AD to ADD using appropriate chromatographic techniques. A conversion of up to 25% was achieved with the use of β-cyclodextrin.[6]

Metabolic Pathways for ADD Production

The microbial conversion of sterols to ADD involves the partial degradation of the sterol molecule, specifically the cleavage of the side chain and the modification of the steroid nucleus.

Sterol Degradation Pathway

The general pathway for the microbial degradation of cholesterol/phytosterol to ADD is initiated by the oxidation of the 3β-hydroxyl group and isomerization of the double bond in the A ring, followed by the stepwise degradation of the C17 side chain. The final step in ADD formation from its immediate precursor, AD, is the introduction of a double bond at the C1-C2 position of the A ring.

G Cholesterol/Phytosterol Cholesterol/Phytosterol Side-chain Cleavage Side-chain Cleavage Cholesterol/Phytosterol->Side-chain Cleavage Multiple Enzymatic Steps Androst-4-ene-3,17-dione (AD) Androst-4-ene-3,17-dione (AD) Side-chain Cleavage->Androst-4-ene-3,17-dione (AD) [Mycobacterium, Arthrobacter, etc.] This compound (ADD) This compound (ADD) Androst-4-ene-3,17-dione (AD)->this compound (ADD) 3-ketosteroid-Δ1-dehydrogenase (KstD) [Mycobacterium, Arthrobacter, Nocardioides, Bacillus] Further Degradation Further Degradation This compound (ADD)->Further Degradation

Simplified steroid biotransformation pathway to ADD.
Key Enzymes

  • 3-ketosteroid-Δ1-dehydrogenase (KstD): This is the crucial enzyme responsible for the conversion of AD to ADD. The activity of this enzyme is a key target for process optimization and strain engineering. The presence and activity of KstD are widespread among the discussed microbial genera.

Conclusion

The microbial production of this compound offers a sustainable and efficient route for the synthesis of this vital pharmaceutical intermediate. Mycobacterium species, particularly M. neoaurum, have demonstrated the highest production titers, making them attractive candidates for industrial-scale production. However, other genera such as Arthrobacter, Nocardioides, and Bacillus also possess the metabolic capabilities for ADD synthesis and may offer advantages in terms of process control and downstream processing. The choice of microbial strain, coupled with the optimization of fermentation conditions and metabolic engineering strategies, is paramount to achieving high yields and productivities. This guide provides a foundational framework for researchers to compare, select, and implement microbial systems for the successful production of ADD. Further research into the genetic and metabolic regulation of these strains will undoubtedly unlock even greater potential for microbial steroid biotransformation.

References

A Technical Guide to the Validation of HPLC-UV Methods for Androsta-1,4-diene-3,17-dione Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the validation of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection methods for the accurate quantification of Androsta-1,4-diene-3,17-dione (ADD). This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines, ensuring the reliability and robustness of analytical data for research and drug development purposes.

Introduction to this compound (ADD) and the Importance of HPLC-UV Analysis

This compound (ADD) is a pivotal steroid intermediate in the synthesis of various hormonal drugs. Its accurate quantification is critical for monitoring biotransformation processes, ensuring the quality of active pharmaceutical ingredients (APIs), and in metabolic studies. HPLC coupled with UV detection is a widely used analytical technique for this purpose due to its specificity, sensitivity, and reproducibility. Method validation is a mandatory process to demonstrate that the analytical procedure is suitable for its intended purpose.

Core Principles of HPLC-UV Method Validation

The validation of an analytical method ensures that it is reliable, reproducible, and accurate for the intended analysis. The core parameters for validation, as stipulated by the ICH Q2(R2) guideline, are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocols

This section details the methodologies for sample preparation, system suitability testing, and the execution of validation parameter assessments.

Sample Preparation

A stock solution of this compound reference standard is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile, to a concentration of 1 mg/mL. Working standard solutions are then prepared by serial dilution of the stock solution to the desired concentrations for linearity, accuracy, and precision studies.

Chromatographic Conditions

Two exemplary HPLC methods are presented here: a normal-phase and a reversed-phase method. The choice of method will depend on the sample matrix and laboratory preference.

Method 1: Normal-Phase HPLC-UV

  • Column: Si60 silica (B1680970) (5 µm, 125 x 4 mm i.d.).[1]

  • Mobile Phase: Isocratic mixture of isopropyl alcohol and hexane (B92381) (2:3, v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 243 nm.

  • Column Temperature: Ambient (approximately 25°C).

Method 2: Reversed-Phase HPLC-UV (General Method)

  • Column: C18 (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution with Mobile Phase A (Water) and Mobile Phase B (Acetonitrile or Methanol). A typical gradient could be starting from 60% B, increasing to 90% B over 15 minutes, holding for 5 minutes, and then returning to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 243 nm.

  • Column Temperature: 30°C.

System Suitability Testing

Before initiating any validation experiments, the suitability of the chromatographic system must be verified. This is achieved by injecting a standard solution of ADD (e.g., five or six replicate injections) and evaluating the following parameters:

  • Tailing Factor (Asymmetry Factor): Should be ≤ 2.0.

  • Theoretical Plates (N): Should be > 2000.

  • Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be ≤ 2.0%.

Validation Experiments

Specificity: The specificity of the method is evaluated by analyzing a blank sample (matrix without the analyte) and a sample spiked with ADD and potential impurities or degradation products. The chromatograms are examined for any interfering peaks at the retention time of ADD.

Linearity: Linearity is determined by analyzing a series of at least five concentrations of ADD across the expected range. A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²), y-intercept, and slope of the regression line are calculated.

Range: The range of the method is established based on the linearity, accuracy, and precision data. It is the interval between the upper and lower concentrations of ADD that can be reliably quantified.

Accuracy: Accuracy is assessed by the recovery of known amounts of ADD spiked into a placebo or sample matrix. This is typically performed at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level. The percentage recovery is then calculated.

Precision:

  • Repeatability (Intra-day Precision): Assessed by analyzing a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or by analyzing six replicates at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day Precision): Assessed by repeating the repeatability study on a different day, with a different analyst, or on a different instrument. The RSD of the measurements is calculated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines or the standard deviation of the blank, and S is the slope of the calibration curve.

Robustness: The robustness of the method is evaluated by introducing small, deliberate variations to the method parameters, such as the mobile phase composition (e.g., ±2%), flow rate (e.g., ±0.1 mL/min), and column temperature (e.g., ±2°C). The effect of these changes on the chromatographic performance (e.g., retention time, peak area, and resolution) is observed.

Data Presentation

The quantitative data obtained from the validation experiments should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
Concentration 1...
Concentration 2...
Concentration 3...
Concentration 4...
Concentration 5...
Correlation Coefficient (r²) ≥ 0.995
Slope ...
Y-intercept ...

Table 2: Accuracy and Precision Data for this compound

Concentration LevelSpiked Amount (µg/mL)Measured Amount (µg/mL)Recovery (%)Repeatability (RSD, n=3)Intermediate Precision (RSD, n=6)
Low (80%)......98-102%≤ 2.0%≤ 3.0%
Medium (100%)......98-102%≤ 2.0%≤ 3.0%
High (120%)......98-102%≤ 2.0%≤ 3.0%

Based on a study where mean recoveries ranged from 90% to 98% with relative standard deviations from 3.36% to 9.78%.[1]

Table 3: LOD, LOQ, and Robustness Summary

ParameterResultAcceptance Criteria
Limit of Detection (LOD) ... µg/mLReportable
Limit of Quantitation (LOQ) ... µg/mLReportable
Robustness
Mobile Phase Composition (±2%)No significant change in resolution or peak shapeSystem suitability parameters met
Flow Rate (±0.1 mL/min)Retention time shift within acceptable limitsSystem suitability parameters met
Column Temperature (±2°C)Retention time shift within acceptable limitsSystem suitability parameters met

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows in the validation process.

HPLC_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 System Suitability Testing cluster_2 Method Validation Parameters cluster_3 Finalization Dev Develop HPLC-UV Method Opt Optimize Chromatographic Conditions Dev->Opt SST Perform System Suitability Test Opt->SST Proceed if optimized SST_Check Check Acceptance Criteria (Tailing, Plates, RSD%) SST->SST_Check SST_Check->Opt Fail Specificity Specificity SST_Check->Specificity Pass Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Compile Validation Report Robustness->Report All parameters meet criteria Implement Implement for Routine Analysis Report->Implement Linearity_Assessment_Workflow Prep_Stock Prepare Stock Solution of ADD Standard Prep_Series Prepare a Series of at Least 5 Concentrations Prep_Stock->Prep_Series Inject Inject Each Concentration into HPLC System Prep_Series->Inject Record Record Peak Areas Inject->Record Plot Plot Peak Area vs. Concentration Record->Plot Calculate Calculate: - Correlation Coefficient (r²) - Slope - Y-intercept Plot->Calculate Evaluate Evaluate Acceptance Criteria (r² ≥ 0.995) Calculate->Evaluate Pass Linearity Established Evaluate->Pass Pass Fail Re-evaluate Method or Range Evaluate->Fail Fail Accuracy_Precision_Workflow cluster_accuracy Accuracy (Recovery) cluster_precision Precision (RSD) Spike Spike Matrix at 3 Levels (e.g., 80%, 100%, 120%) Analyze_Acc Analyze Spiked Samples (n=3) Spike->Analyze_Acc Calc_Rec Calculate % Recovery Analyze_Acc->Calc_Rec end Calc_Rec->end Repeat Repeatability (Intra-day) - Analyze 6 replicates at 100% Calc_RSD Calculate % RSD Repeat->Calc_RSD Inter Intermediate Precision (Inter-day) - Repeat on different day/analyst Inter->Calc_RSD Calc_RSD->end start start->Spike start->Repeat start->Inter

References

Cross-Reactivity of Androsta-1,4-diene-3,17-dione in Steroid Immunoassays: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cross-reactivity of Androsta-1,4-diene-3,17-dione (ADD), a key intermediate in steroid synthesis, in steroid immunoassays. Due to a lack of direct quantitative cross-reactivity data for ADD in commercially available immunoassays, this guide focuses on the potential for interference based on its metabolic conversion to boldenone (B1667361) and its structural similarity to other androgens. This document summarizes available cross-reactivity data for related compounds, details experimental protocols for assessing cross-reactivity, and provides visual representations of relevant metabolic pathways and experimental workflows to aid researchers in understanding and mitigating potential immunoassay inaccuracies.

Introduction

This compound (ADD), also known as boldione, is a steroid precursor in the synthesis of various anabolic steroids.[1][2] Its presence in biological samples, either as an endogenous metabolite or as a result of exogenous administration, can potentially lead to inaccurate measurements in steroid immunoassays due to cross-reactivity. Immunoassays, while offering high throughput and ease of use, are susceptible to interference from structurally related compounds, which can lead to false-positive or inaccurate results.[3][4] This guide explores the critical issue of ADD cross-reactivity in steroid immunoassays, providing researchers with the necessary information to anticipate and address these analytical challenges.

Metabolism of this compound and Potential for Cross-Reactivity

The primary basis for the potential cross-reactivity of this compound in steroid immunoassays stems from its metabolic conversion to boldenone (17β-hydroxyandrosta-1,4-dien-3-one).[5][6] Boldenone is a potent anabolic androgenic steroid and its structural similarity to testosterone (B1683101) and other androgens makes it a likely cross-reactant in immunoassays designed to detect these hormones.

The metabolic reduction of the 17-keto group of ADD to a 17β-hydroxyl group results in the formation of boldenone. This conversion has been documented in various biological systems.[4] Consequently, the presence of ADD in a sample is likely to lead to the in vivo or in vitro formation of boldenone, which can then interfere with immunoassays.

dot

Metabolic Conversion of this compound ADD This compound Boldenone Boldenone ADD->Boldenone 17β-Hydroxysteroid dehydrogenase Cross_Reactivity Potential Cross-Reactivity Boldenone->Cross_Reactivity Testosterone_Assay Testosterone Immunoassay Testosterone_Assay->Cross_Reactivity

Caption: Metabolic pathway of this compound to boldenone.

Quantitative Data on Cross-Reactivity

The following table summarizes the cross-reactivity of boldenone and other relevant compounds in select testosterone immunoassays. Researchers should note that cross-reactivity is highly dependent on the specific antibody used in the assay, and therefore, these values may vary between different kits and manufacturers.[3]

CompoundAssayPercent Cross-ReactivityReference
Boldenone Neogen Boldenone ELISA Kit100%[7]
Testosterone Neogen Boldenone ELISA Kit27%[7]
Nandrolone Neogen Boldenone ELISA Kit19%[7]
Androstenedione Neogen Boldenone ELISA Kit4%[7]
19-Nortestosterone Cayman Chemical Testosterone ELISA Kit140%[8]
5α-Dihydrotestosterone Cayman Chemical Testosterone ELISA Kit27.4%[8]
Androstenedione Cayman Chemical Testosterone ELISA Kit3.7%[8]
5-a-dihydrostestosterone Alpha Diagnostic Intl. Testosterone ELISA5.0%[9]

Experimental Protocols for Determining Cross-Reactivity

To accurately assess the cross-reactivity of this compound or any other compound in a specific steroid immunoassay, a systematic experimental approach is required. The following protocol is a generalized procedure based on the principles of competitive immunoassays and guidelines such as the Clinical and Laboratory Standards Institute (CLSI) EP7-A2.[10][11][12]

Principle of Competitive Immunoassay for Cross-Reactivity Assessment

In a competitive immunoassay, a known amount of labeled steroid (conjugate) competes with the unlabeled steroid in the sample (or standard) for a limited number of antibody binding sites. The amount of labeled steroid bound to the antibody is inversely proportional to the concentration of unlabeled steroid in the sample. When a cross-reacting substance is present, it will also compete for these binding sites, leading to a decreased signal from the labeled steroid and an overestimation of the target steroid concentration.

dot

Competitive Immunoassay Principle cluster_0 Low Analyte Concentration cluster_1 High Analyte/Cross-Reactant Concentration Analyte_Low Analyte (Low) Antibody_Low Antibody Analyte_Low->Antibody_Low Labeled_Analyte_High Labeled Analyte (High Signal) Labeled_Analyte_High->Antibody_Low Analyte_High Analyte/Cross-Reactant (High) Antibody_High Antibody Analyte_High->Antibody_High Labeled_Analyte_Low Labeled Analyte (Low Signal) Labeled_Analyte_Low->Antibody_High

Caption: Principle of competitive immunoassay for cross-reactivity.

Materials
  • Steroid immunoassay kit (e.g., ELISA kit for testosterone, estrone, etc.)

  • This compound (certified reference material)

  • Steroid-free serum or the assay's zero calibrator/standard

  • Calibrated pipettes and other standard laboratory equipment

  • Microplate reader

Procedure
  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol).

  • Preparation of Spiked Samples:

    • Take a known volume of steroid-free serum or the assay's zero calibrator.

    • Spike the matrix with the this compound stock solution to achieve a range of concentrations. The concentration range should be chosen to cover physiologically and pharmacologically relevant levels.

    • Prepare a control sample containing only the solvent used for the stock solution.

  • Immunoassay Procedure:

    • Follow the manufacturer's instructions for the specific steroid immunoassay kit.

    • Run the prepared standards, control sample, and spiked samples in duplicate or triplicate.

  • Data Analysis:

    • Calculate the mean apparent concentration of the target steroid for each spiked sample.

    • Subtract the mean concentration of the control sample from the mean concentration of each spiked sample to determine the apparent concentration due to the cross-reactant.

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (Apparent Concentration of Target Steroid / Concentration of Added Cross-Reactant) x 100

dot

Experimental Workflow for Cross-Reactivity Assessment start Start prep_stock Prepare Stock Solution of This compound start->prep_stock prep_spiked Prepare Spiked Samples in Steroid-Free Matrix prep_stock->prep_spiked run_assay Perform Steroid Immunoassay prep_spiked->run_assay analyze_data Calculate Apparent Concentration run_assay->analyze_data calc_cross_reactivity Calculate % Cross-Reactivity analyze_data->calc_cross_reactivity end End calc_cross_reactivity->end

Caption: Workflow for determining immunoassay cross-reactivity.

Conclusion and Recommendations

While direct evidence for the cross-reactivity of this compound in steroid immunoassays is limited, its metabolic conversion to boldenone presents a significant potential for interference, particularly in testosterone and other androgen assays. The structural similarity of ADD and its metabolites to endogenous androgens further supports this likelihood.

For researchers and drug development professionals, the following recommendations are crucial:

  • Acknowledge the Potential for Interference: Be aware that the presence of this compound in samples can lead to inaccurate immunoassay results for testosterone and potentially other steroids.

  • Utilize Confirmatory Methods: When accurate quantification of steroid hormones is critical, especially in the presence of potential cross-reactants, the use of more specific methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly recommended.[10]

  • Perform In-House Validation: If relying on immunoassays, it is essential to perform in-house cross-reactivity studies using the specific assay and sample matrix relevant to the research.

  • Consult Manufacturer's Data: Always review the package insert of the immunoassay kit for any available information on cross-reactivity with related compounds.

By understanding the metabolic fate of this compound and employing rigorous analytical practices, researchers can minimize the risk of erroneous data and ensure the validity of their findings in steroid hormone analysis.

References

Biological activity comparison of boldenone and Androsta-1,4-diene-3,17-dione

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity Comparison of Boldenone (B1667361) and Androsta-1,4-diene-3,17-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive comparison of the biological activities of boldenone and this compound (ATD). Boldenone is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone (B1683101), primarily used in veterinary medicine to promote growth in livestock.[1] this compound, also known as boldione, is recognized as an aromatase inhibitor and serves as a precursor in the synthesis of boldenone.[2] This document will delve into their mechanisms of action, present available quantitative data for comparison, detail relevant experimental protocols, and visualize key signaling pathways to provide a thorough understanding for research and development professionals.

Chemical Properties

A foundational understanding of the chemical structures of boldenone and ATD is crucial for interpreting their biological activities.

PropertyBoldenoneThis compound (ATD)
Chemical Name 17β-hydroxyandrosta-1,4-dien-3-oneThis compound
Synonyms Δ1-Testosterone, 1-DehydrotestosteroneBoldione, 1,4-Androstadienedione
Chemical Formula C₁₉H₂₆O₂C₁₉H₂₄O₂
Molecular Weight 286.41 g/mol 284.39 g/mol
CAS Number 846-48-0897-06-3

Mechanism of Action and Biological Activities

Boldenone

Boldenone's primary mechanism of action is as an agonist of the androgen receptor (AR).[3] Upon binding to the AR, the boldenone-AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, modulating the transcription of target genes. This genomic action leads to its characteristic anabolic and androgenic effects.

  • Anabolic Effects: Boldenone promotes muscle growth by increasing protein synthesis and nitrogen retention in muscle tissues.[1][3] It can also stimulate the release of erythropoietin from the kidneys, leading to an increased red blood cell count.[3]

  • Androgenic Effects: As a derivative of testosterone, boldenone exhibits androgenic properties, which are responsible for the development of male primary and secondary sexual characteristics. However, its androgenic potency is considered to be low.[3]

  • Estrogenic and Progestogenic Activity: Boldenone has low estrogenic activity and little to no progestogenic activity.[4]

This compound (ATD)

ATD's biological activity is multifaceted, primarily characterized by its role as an aromatase inhibitor and its function as a prohormone to boldenone.

  • Aromatase Inhibition: ATD is known to be an irreversible inhibitor of aromatase, the enzyme responsible for converting androgens to estrogens.[5] By inhibiting aromatase, ATD can reduce the biosynthesis of estrogens.[6]

  • Metabolism to Boldenone: ATD is a metabolic precursor to boldenone.[2][7] Studies have shown that following administration, ATD can be converted to boldenone in the body.[6][8] This conversion is a key consideration when evaluating the androgenic and anabolic potential of ATD.

  • Androgenic Activity: The androgenic activity of ATD is likely indirect and primarily due to its conversion to boldenone, which is an AR agonist. There is limited evidence to suggest that ATD itself possesses significant affinity for the androgen receptor.

Quantitative Data Comparison

Direct comparative studies providing quantitative data on the biological activities of boldenone and ATD are limited. The following tables summarize the available data.

Table 1: Receptor Binding and Enzyme Inhibition

CompoundTargetParameterValueReference
Boldenone Androgen ReceptorRelative Binding Affinity (%)50-75[9]
This compound Androgen ReceptorKi or IC50Data not available in searched literature
This compound AromataseKi26 nM (for a derivative, 6-methylenthis compound)[10]

Table 2: In Vivo Anabolic and Androgenic Effects (from animal studies)

CompoundAssayAnabolic Effect (Levator Ani Muscle)Androgenic Effect (Ventral Prostate/Seminal Vesicles)Reference
Boldenone Hershberger AssayDemonstrates myotrophic (anabolic) activity.Demonstrates androgenic activity.[11]
This compound Hershberger AssayData from direct comparative studies not available.Data from direct comparative studies not available.

Signaling Pathways and Metabolic Conversion

Boldenone's Anabolic Signaling Pathway

Boldenone exerts its anabolic effects primarily through the androgen receptor signaling pathway, which in turn can influence other growth-related pathways.

boldenone_signaling Boldenone Boldenone AR Androgen Receptor (AR) Boldenone->AR binds AR_complex Boldenone-AR Complex AR->AR_complex Nucleus Nucleus AR_complex->Nucleus translocates to ARE Androgen Response Element (ARE) Nucleus->ARE binds to Gene_transcription Target Gene Transcription ARE->Gene_transcription activates Protein_synthesis Increased Protein Synthesis Gene_transcription->Protein_synthesis IGF1_pathway IGF-1/Akt/mTOR Pathway Gene_transcription->IGF1_pathway influences Muscle_hypertrophy Muscle Hypertrophy Protein_synthesis->Muscle_hypertrophy IGF1_pathway->Muscle_hypertrophy

Boldenone's primary anabolic signaling pathway.
This compound (ATD) as an Aromatase Inhibitor

ATD's primary mechanism of action is the inhibition of the aromatase enzyme, which is crucial for estrogen synthesis.

atd_aromatase_inhibition Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme Androgens->Aromatase substrate for Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens converts to ATD ATD ATD->Aromatase irreversibly inhibits

Mechanism of aromatase inhibition by ATD.
Metabolic Conversion of ATD to Boldenone

A significant aspect of ATD's biological activity is its conversion to the active anabolic steroid, boldenone.

atd_metabolism ATD This compound (ATD) Boldenone Boldenone ATD->Boldenone metabolic conversion

Metabolic pathway of ATD to boldenone.

Detailed Experimental Protocols

Androgen Receptor Competitive Binding Assay

This protocol outlines a method to determine the binding affinity of a test compound to the androgen receptor.

  • Materials:

    • Recombinant human androgen receptor ligand-binding domain (AR-LBD)

    • Radioligand: [³H]-Mibolerone or [³H]-R1881

    • Test compounds (Boldenone, ATD)

    • Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)

    • Wash buffer (e.g., Tris-HCl)

    • Hydroxyapatite (HAP) slurry

    • Scintillation cocktail

    • 96-well filter plates

    • Liquid scintillation counter

  • Procedure:

    • Preparation of Reagents: Prepare serial dilutions of test compounds and a known AR ligand (e.g., dihydrotestosterone) in assay buffer. Prepare the radioligand solution at a concentration near its Kd.

    • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + AR-LBD), non-specific binding (radioligand + AR-LBD + excess unlabeled ligand), and competitive binding (radioligand + AR-LBD + test compound at various concentrations).

    • Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

    • Separation of Bound and Free Ligand: Add cold HAP slurry to each well, incubate, and then wash the HAP pellet to remove unbound radioligand.

    • Quantification: Add scintillation cocktail to the wells and measure radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

Aromatase Inhibition Assay (Fluorometric)

This protocol describes a method to measure the inhibition of aromatase activity.

  • Materials:

    • Recombinant human aromatase

    • Fluorogenic aromatase substrate

    • NADPH regenerating system

    • Test compounds (ATD) and a known inhibitor (e.g., letrozole)

    • Assay buffer

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Reagent Preparation: Prepare serial dilutions of the test compound and positive control in assay buffer.

    • Assay Reaction: To the wells of the microplate, add the aromatase enzyme, NADPH regenerating system, and the test compound or control.

    • Initiation and Incubation: Initiate the reaction by adding the fluorogenic substrate. Incubate the plate at 37°C, protected from light.

    • Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

    • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the test compound.

Hershberger Bioassay

The Hershberger bioassay is an in vivo method to assess the androgenic and anabolic activity of a substance in rats.[12][13]

  • Animal Model: Peripubertal castrated male rats.[13]

  • Procedure:

    • Animal Preparation: Castrate male rats and allow for a post-operative recovery period.

    • Dosing: Administer the test substance (e.g., boldenone or ATD) daily for 10 consecutive days via oral gavage or subcutaneous injection.[12] For anti-androgenic testing, co-administer with a reference androgen like testosterone propionate.[12]

    • Necropsy and Tissue Collection: Approximately 24 hours after the final dose, euthanize the animals and carefully dissect the following androgen-dependent tissues: ventral prostate, seminal vesicles (including coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.[13]

    • Endpoint Measurement: Record the wet weight of each excised tissue.

    • Data Analysis: Compare the tissue weights of the treated groups to the control group. A statistically significant increase in the weight of the levator ani muscle is indicative of anabolic activity, while an increase in the weight of the ventral prostate and seminal vesicles indicates androgenic activity.

Quantification of Muscle Fiber Hypertrophy

This protocol details a method for the histological analysis of muscle tissue to quantify changes in muscle fiber size.[4][14]

  • Materials:

    • Muscle biopsy samples

    • Optimal cutting temperature (OCT) compound

    • Isopentane (B150273) cooled in liquid nitrogen

    • Cryostat

    • Microscope slides

    • Antibodies for immunofluorescence staining (e.g., anti-dystrophin or anti-laminin to outline fibers)

    • Fluorescently labeled secondary antibodies

    • Fluorescence microscope with imaging software

  • Procedure:

    • Tissue Preparation: Embed fresh muscle biopsies in OCT compound and freeze in isopentane cooled with liquid nitrogen.

    • Cryosectioning: Cut transverse sections of the muscle (e.g., 10 µm thick) using a cryostat and mount them on microscope slides.[13]

    • Immunofluorescence Staining:

      • Fix the sections and then block with a suitable blocking buffer.

      • Incubate with a primary antibody that outlines the muscle fibers.

      • Wash and then incubate with a fluorescently labeled secondary antibody.

      • Mount with a mounting medium containing a nuclear stain (e.g., DAPI).

    • Imaging: Capture high-resolution images of the stained muscle sections using a fluorescence microscope.

    • Data Analysis: Use image analysis software (e.g., ImageJ) to measure the cross-sectional area (CSA) of individual muscle fibers. Compare the average CSA between different experimental groups.

Conclusion

The biological activities of boldenone and this compound are distinct yet interconnected. Boldenone is a direct-acting anabolic-androgenic steroid that functions as an agonist of the androgen receptor, leading to muscle growth through well-established signaling pathways. In contrast, ATD's primary and most potent activity is the irreversible inhibition of aromatase, which blocks the synthesis of estrogens.

The anabolic and androgenic potential of ATD appears to be largely, if not entirely, dependent on its metabolic conversion to boldenone. While this conversion has been documented, the lack of direct comparative in vivo studies, such as the Hershberger assay, for ATD makes a quantitative comparison of its anabolic and androgenic potency relative to boldenone challenging.

For researchers and drug development professionals, it is critical to recognize these different primary mechanisms of action. While both compounds can influence the hormonal milieu and potentially lead to anabolic effects, their primary targets and overall pharmacological profiles are fundamentally different. Future research should focus on direct comparative studies to elucidate the relative in vivo potencies and to quantify the androgen receptor binding affinity of ATD to provide a more complete understanding of its biological activity profile.

References

A Comparative Study of Fermentation Strategies for Androst-1,4-diene-3,17-dione (ADD) Production

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Androst-1,4-diene-3,17-dione (ADD) is a pivotal steroid intermediate in the pharmaceutical industry, serving as a precursor for the synthesis of a wide array of therapeutic hormones.[1][2][3] The microbial transformation of sterols, such as phytosterols (B1254722), into ADD presents a more environmentally friendly and cost-effective alternative to traditional chemical synthesis methods.[1][4] Mycobacterium species are predominantly utilized for this biotransformation due to their robust sterol side-chain degradation capabilities.[1][3][5][6] This guide provides a comparative analysis of different fermentation strategies employed to enhance ADD production, focusing on methodologies, quantitative outcomes, and the underlying biochemical pathways.

Overview of Fermentation Strategies

The industrial production of ADD via microbial fermentation has evolved from simple batch processes to more sophisticated strategies aimed at improving titer, yield, and productivity. These advanced strategies include fed-batch, multi-stage fermentations, and the implementation of in situ product removal techniques. The choice of strategy is often dictated by the specific microbial strain, substrate characteristics, and economic considerations.

Comparative Analysis of Fermentation Performance

The efficacy of different fermentation strategies can be quantitatively compared based on key performance indicators such as final ADD concentration (g/L), productivity (g/L/h), and molar yield (%). The following table summarizes reported data from various studies, providing a clear comparison of the outcomes of different approaches.

Fermentation StrategyMicroorganismSubstrateADD Titer (g/L)Productivity (g/L/h)Molar Yield (%)Reference
Batch Fermentation Mycobacterium neoaurum JC-12Phytosterol1.010.00617.50[3]
Two-Stage Fermentation Mycobacterium neoaurum JC-12Phytosterol with Fructose (B13574)/Glucose12.960.108-[3][6]
Three-Stage Fermentation Mycobacterium neoaurum JC-12Phytosterol with Fructose/Glucose18.60.097-[3]
Fed-Batch with Cofactor Engineering Recombinant M. neoaurum JC-12yodC-katAPhytosterol9.66--[1]
Immobilized Cells (Repeated-Batch) Mycolicibacterium neoaurumPhytosterol---[7]
Two-Step Bioprocess Whole-cell catalystCholesterol25.8 (AD)-88.6[5]

Note: Some studies report on the production of Androstenedione (AD), a related precursor, which has been noted for context. The productivity and yield are highly dependent on the specific conditions and strains used.

Detailed Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. This section outlines the general experimental protocols for the key fermentation strategies discussed.

3.1. General Seed Culture Preparation

A standardized seed culture protocol is the initial step for most fermentation processes.

  • Strain Activation: A loopful of Mycobacterium neoaurum from a slant is inoculated into a 500 mL flask containing 50 mL of seed medium (e.g., tryptone, yeast extract, and NaCl).

  • Incubation: The flask is incubated at 30°C on a rotary shaker at 220 rpm for 48 hours.

  • Inoculum: A portion of this seed culture (typically 5-10% v/v) is used to inoculate the fermentation medium.

3.2. Batch Fermentation

This is the simplest fermentation setup where all nutrients are provided at the beginning of the process.

  • Medium Preparation: A basal fermentation medium containing a carbon source (e.g., glucose), nitrogen source (e.g., peptone), and mineral salts is prepared and sterilized in a fermentor.

  • Substrate Addition: Phytosterols, often emulsified with a surfactant like Tween 80 or complexed with cyclodextrins to improve solubility, are added to the sterilized medium.[3][6][8]

  • Inoculation: The fermentor is inoculated with the prepared seed culture.

  • Fermentation Conditions: The fermentation is carried out at a controlled temperature (e.g., 30°C) and pH, with continuous agitation and aeration.

  • Monitoring: Samples are taken periodically to measure biomass, substrate consumption, and ADD concentration.

3.3. Fed-Batch Fermentation

Fed-batch strategies are employed to overcome substrate inhibition and to extend the productive phase of the microorganisms.[9][10][11]

  • Initial Batch Phase: The fermentation is initiated as a batch process with a limited amount of the primary carbon source.

  • Feeding Strategy: Once the initial carbon source is depleted (as indicated by a rise in dissolved oxygen or a change in pH), a concentrated feed solution containing the carbon source and/or the phytosterol substrate is added to the fermentor. The feeding can be continuous or intermittent.

  • Process Control: The feeding rate is carefully controlled to maintain the substrate concentration at a low, non-inhibitory level, thereby maximizing cell growth and product formation.[10]

3.4. Two-Stage and Three-Stage Fermentation

These strategies decouple the cell growth phase from the product formation phase to optimize both.[12][13][14]

  • Stage 1: Growth Phase: The fermentation is initiated with a preferred carbon source like fructose to rapidly increase biomass without the presence of the sterol substrate.[3][6]

  • Stage 2: Transformation Phase: Once a high cell density is achieved, the phytosterol substrate is added to initiate the biotransformation to ADD. Glucose may be fed during this stage to maintain cell metabolism.[3][6]

  • Stage 3 (Optional): Additional Substrate Feeding: In a three-stage process, a second dose of phytosterols can be added after the initial batch has been significantly converted to further increase the final ADD titer.[3]

Signaling Pathways and Experimental Workflows

Understanding the underlying metabolic pathways and experimental workflows is essential for rational process optimization.

4.1. Phytosterol Side-Chain Degradation Pathway

The microbial degradation of the phytosterol side-chain is a multi-step enzymatic process that leads to the formation of the C19 steroid core, ADD.

Phytosterol_Degradation Phytosterol Phytosterol (e.g., β-sitosterol) Intermediate1 Side-chain Oxidation Products Phytosterol->Intermediate1 Side-chain cleavage enzymes AD 4-Androstene-3,17-dione (AD) Intermediate1->AD Multiple steps ADD Androst-1,4-diene-3,17-dione (ADD) Degradation Ring Degradation ADD->Degradation Ring-opening enzymes (e.g., KshA/B) AD->ADD 3-ketosteroid-Δ1-dehydrogenase (KstD)

Caption: Simplified pathway of phytosterol side-chain degradation to ADD in Mycobacterium.

4.2. Cofactor Engineering for Enhanced ADD Production

The efficiency of the biotransformation is often limited by the availability of cofactors like NAD+ and FAD.[1][8] Engineering the intracellular environment to balance the NADH/NAD+ ratio and to mitigate oxidative stress can significantly improve ADD yield.[1]

Cofactor_Engineering cluster_cell Mycobacterium Cell Phytosterol Phytosterol ADD ADD Phytosterol->ADD Biotransformation (requires NAD+) ROS Reactive Oxygen Species (H2O2) Phytosterol->ROS Generates ROS NADH NADH NAD NAD+ NADH->NAD NOX NAD->NADH Cellular Respiration CAT Catalase (overexpressed) ROS->CAT Detoxification NOX NADH Oxidase (overexpressed)

Caption: Strategy of overexpressing NADH oxidase and catalase to improve the intracellular environment.[1]

4.3. Experimental Workflow for a Three-Stage Fermentation

This workflow illustrates the sequential steps involved in a three-stage fermentation process designed to maximize ADD production.

Three_Stage_Fermentation_Workflow cluster_stage1 Stage 1: Growth cluster_stage2 Stage 2: Transformation cluster_stage3 Stage 3: Intensification S1_Start Inoculation with Fructose Medium S1_End High Biomass Achieved S1_Start->S1_End S2_Start Add Phytosterol & Feed Glucose S1_End->S2_Start S2_End High ADD Conversion S2_Start->S2_End S3_Start Add Second Dose of Phytosterol S2_End->S3_Start S3_End Harvest S3_Start->S3_End

Caption: Workflow of a three-stage fermentation for enhanced ADD production.[3]

Conclusion and Future Perspectives

The microbial production of ADD has seen significant advancements through the development of sophisticated fermentation strategies. Multi-stage and fed-batch fermentations, particularly when coupled with metabolic engineering approaches like cofactor balancing and enzyme overexpression, have demonstrated substantial improvements in ADD titers. Future research will likely focus on the integration of in situ product removal techniques to alleviate product inhibition, further optimization of media and process parameters through statistical methods, and the development of more robust and efficient genetically engineered microbial strains. These ongoing efforts will continue to enhance the economic viability and sustainability of ADD production for the pharmaceutical industry.

References

A Technical Comparison of Androsta-1,4-diene-3,17-dione and Exemestane as Aromatase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive comparison of two steroidal aromatase inhibitors: Androsta-1,4-diene-3,17-dione (ATD) and Exemestane (B1683764). Both molecules act as irreversible inhibitors of aromatase, the key enzyme responsible for estrogen biosynthesis, through a "suicide inhibition" mechanism.[1][2] This document details their mechanisms of action, comparative potency, relevant experimental protocols, and the signaling pathways they modulate.

Introduction to Aromatase and its Inhibition

Aromatase, a cytochrome P450 enzyme (CYP19A1), catalyzes the final and rate-limiting step in estrogen biosynthesis, the conversion of androgens (like testosterone (B1683101) and androstenedione) to estrogens (estradiol and estrone).[3] In postmenopausal women, where the ovaries have ceased to be the primary source of estrogen, peripheral tissues such as adipose tissue become the main sites of estrogen production.[2][3] In hormone receptor-positive breast cancers, estrogen acts as a potent mitogen, driving tumor growth.[1] Aromatase inhibitors (AIs) are a cornerstone of endocrine therapy for these cancers, effectively lowering circulating estrogen levels and thereby inhibiting cancer cell proliferation.[1][3]

There are two main classes of aromatase inhibitors: non-steroidal inhibitors (e.g., anastrozole, letrozole) which bind reversibly to the aromatase enzyme, and steroidal inhibitors (e.g., exemestane, formestane) which bind irreversibly.[1][4] This guide focuses on two such irreversible, steroidal inhibitors: the well-established clinical drug exemestane and the research compound this compound.

Mechanism of Action: Suicide Inhibition

Both this compound and exemestane are classified as Type I, irreversible aromatase inhibitors.[1] Structurally similar to the natural aromatase substrate androstenedione, they act as false substrates.[1][5] The aromatase enzyme processes these molecules, leading to the formation of a reactive intermediate that covalently binds to the active site of the enzyme.[2][6] This permanent binding leads to the inactivation of the enzyme, an effect termed "suicide inhibition."[2][6] To restore estrogen synthesis, the cell must produce new aromatase enzyme.[5]

Mechanism of Irreversible Aromatase Inhibition Aromatase Aromatase Enzyme (CYP19A1) EnzymeSubstrate Enzyme-Substrate Complex Aromatase->EnzymeSubstrate EnzymeInhibitor Enzyme-Inhibitor Complex Aromatase->EnzymeInhibitor Androgen Androgen Substrate (e.g., Androstenedione) Androgen->EnzymeSubstrate Binds to active site Inhibitor Irreversible Inhibitor (ATD or Exemestane) Inhibitor->EnzymeInhibitor Binds to active site Estrogen Estrogen (e.g., Estrone) EnzymeSubstrate->Estrogen Catalysis ReactiveIntermediate Reactive Intermediate EnzymeInhibitor->ReactiveIntermediate Enzymatic Processing InactiveEnzyme Inactive Covalently Bound Enzyme ReactiveIntermediate->InactiveEnzyme Covalent Bonding (Suicide Inhibition)

Figure 1. Mechanism of suicide inhibition of aromatase.

Quantitative Comparison of Inhibitory Potency

Direct comparison of the inhibitory potency of this compound and exemestane is best achieved through parameters like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The available data from different studies are summarized below. It is important to note that variations in experimental conditions can influence these values.

CompoundParameterValueSource Organism/SystemReference
Androsta-1,4,6-triene-3,17-dione (B190583) *Ki0.18 µMNot specified[7]
Exemestane IC5027 nMHuman placental aromatase[8]
Exemestane IC501.3 ± 0.28 µMAromatase-overexpressing cells[9]

Experimental Protocols

The characterization of aromatase inhibitors typically involves both biochemical and cell-based assays.

In Vitro Aromatase Activity Assay (Tritiated Water Release Assay)

This is a widely used method to directly measure the catalytic activity of aromatase.

Principle: The assay quantifies the release of tritiated water ([³H]₂O) during the conversion of a radiolabeled androgen substrate, [1β-³H]-androst-4-ene-3,17-dione, to estrone.[1][10] The stereospecific removal of the 1β-tritium atom by aromatase is the basis of this assay.[11]

Methodology:

  • Enzyme Source: Human placental microsomes or recombinant human aromatase expressed in a suitable system are commonly used.[1][11]

  • Reaction Mixture: The enzyme source is incubated with the tritiated substrate and a NADPH-generating system (as NADPH is a required cofactor for aromatase activity) in a suitable buffer.[10][11]

  • Inhibitor Addition: The test compounds (this compound or exemestane) are added at various concentrations to determine their inhibitory effect.

  • Incubation: The reaction is carried out at 37°C for a defined period.

  • Separation of Tritiated Water: The reaction is stopped, and unreacted substrate is removed by extraction with an organic solvent (e.g., chloroform). The aqueous phase, containing the [³H]₂O, is then collected.

  • Quantification: The amount of radioactivity in the aqueous phase is measured using liquid scintillation counting, which is directly proportional to the aromatase activity.[1]

Workflow for Tritiated Water Release Assay start Start prepare_reagents Prepare Reaction Mixture: - Aromatase Enzyme - [1β-³H]-Androstenedione - NADPH Generating System - Buffer start->prepare_reagents add_inhibitor Add Test Inhibitor (ATD or Exemestane) at various concentrations prepare_reagents->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate stop_reaction Stop Reaction (e.g., addition of chloroform) incubate->stop_reaction extract Extract with Organic Solvent stop_reaction->extract separate_phases Separate Aqueous and Organic Phases extract->separate_phases quantify Quantify Radioactivity in Aqueous Phase via LSC separate_phases->quantify end End quantify->end

Figure 2. Experimental workflow for the tritiated water release assay.

Cell-Based Aromatase Inhibition and Proliferation Assay

Cell-based assays provide a more physiologically relevant system to evaluate the efficacy of aromatase inhibitors.

Principle: These assays utilize estrogen receptor-positive breast cancer cell lines that have been engineered to overexpress aromatase (e.g., MCF-7aro or MCF-7Ca cells).[9][12] In the presence of an androgen substrate (e.g., testosterone), these cells produce their own estrogen, which stimulates their proliferation. The effectiveness of an aromatase inhibitor is measured by its ability to block this androgen-dependent proliferation.

Methodology:

  • Cell Culture: MCF-7aro cells are cultured in a phenol (B47542) red-free medium supplemented with charcoal-stripped serum to remove any exogenous estrogens.[9]

  • Seeding: Cells are seeded into multi-well plates.

  • Treatment: Cells are treated with a constant concentration of an androgen substrate (e.g., 10 nM testosterone) in the presence of varying concentrations of the aromatase inhibitor (this compound or exemestane).

  • Incubation: Cells are incubated for a period of 5-7 days to allow for cell proliferation.

  • Assessment of Cell Viability/Proliferation: Cell number is determined using various methods, such as:

    • Crystal Violet Staining: A simple colorimetric assay to quantify total cell biomass.[13]

    • MTS/WST-1 Assay: A colorimetric assay that measures mitochondrial metabolic activity, which is proportional to the number of viable cells.[12][14]

    • DNA Quantification: Using fluorescent dyes like SYBR Green to measure total DNA content.[14]

  • Data Analysis: The results are used to generate dose-response curves and calculate the IC50 value for cell proliferation inhibition.

Signaling Pathways Modulated by Aromatase Inhibition

The primary effect of aromatase inhibitors is the depletion of estrogens, leading to reduced activation of the estrogen receptor (ER). This has profound effects on downstream signaling pathways that control cell cycle progression and survival.

5.1. Induction of Apoptosis and Cell Cycle Arrest:

Deprivation of estrogen by aromatase inhibitors in ER-positive breast cancer cells leads to:

  • Cell Cycle Arrest: A block in the G0/G1 phase of the cell cycle.

  • Apoptosis: Programmed cell death.

These effects are mediated through the modulation of key regulatory proteins.

Downstream Effects of Aromatase Inhibition cluster_downstream Downstream Cellular Effects AromataseInhibitor Aromatase Inhibitor (ATD or Exemestane) Aromatase Aromatase AromataseInhibitor->Aromatase Inhibits Estrogen Estrogen Biosynthesis Aromatase->Estrogen Catalyzes ER Estrogen Receptor (ER) Activation Estrogen->ER Activates CellCycle Cell Cycle Progression (G1 to S phase) ER->CellCycle Promotes Apoptosis Apoptosis ER->Apoptosis Inhibits p53 p53 up-regulation CyclinD1 Cyclin D1 down-regulation Bcl2 Bcl-2 down-regulation p21 p21 up-regulation p53->p21 Induces p21->CellCycle Inhibits CyclinD1->CellCycle Drives cMyc c-Myc down-regulation cMyc->CellCycle Promotes Bcl2->Apoptosis Inhibits Bax Bax up-regulation Bax->Apoptosis Promotes Caspases Caspase Activation (e.g., Caspase-7, -9) Caspases->Apoptosis Executes

Figure 3. Signaling pathways affected by aromatase inhibition.

5.2. Resistance Mechanisms and Alternative Signaling:

A significant challenge in endocrine therapy is the development of resistance. In the context of aromatase inhibitors, resistance can emerge through the activation of alternative growth factor receptor signaling pathways that can drive cell proliferation independently of estrogen.

The PI3K/Akt/mTOR and MAPK pathways are two of the most frequently implicated pathways in aromatase inhibitor resistance.[3][6] Crosstalk between these pathways and the estrogen receptor can lead to ligand-independent ER activation and continued cancer cell growth despite low estrogen levels.[6]

Aromatase Inhibitor Resistance Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway GF Growth Factors (e.g., EGF, IGF-1) GFR Growth Factor Receptors (e.g., EGFR, HER2, IGF-1R) GF->GFR Activate PI3K PI3K GFR->PI3K Ras Ras GFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR ER Estrogen Receptor (ER) Akt->ER Phosphorylates & Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->ER Phosphorylates & Activates ERK->Proliferation

Figure 4. Involvement of PI3K/Akt and MAPK pathways in AI resistance.

Clinical Significance and Future Directions

Exemestane is a well-established and approved therapeutic agent for the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1][6] In contrast, this compound has primarily been used as a research chemical and has also been marketed as a dietary supplement.[15] There is limited information on its clinical development for cancer therapy.

The development of resistance to aromatase inhibitors remains a critical clinical challenge. Understanding the roles of pathways like PI3K/Akt and MAPK in this process is crucial for the development of novel therapeutic strategies. Combining aromatase inhibitors with inhibitors of these signaling pathways is an active area of research aimed at overcoming or delaying the onset of resistance.

Conclusion

Both this compound and exemestane are potent, irreversible steroidal aromatase inhibitors that function via a suicide inhibition mechanism. While exemestane is a clinically validated drug, this compound remains a tool for research. Their ability to suppress estrogen biosynthesis makes them valuable in the context of hormone-dependent breast cancer. The study of their effects on cellular signaling pathways not only elucidates their therapeutic mechanisms but also provides critical insights into the development of endocrine resistance, paving the way for future combination therapies.

References

Method Validation for the Detection of Androsta-1,4-diene-3,17-dione in Biological Matrices: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and practical methodologies for the validation of analytical methods for the detection and quantification of Androsta-1,4-diene-3,17-dione (ADD) in various biological matrices. ADD is a key intermediate in the synthesis of anabolic steroids and also acts as an aromatase inhibitor, making its accurate detection crucial in clinical research, anti-doping efforts, and pharmaceutical development.[1][2] This document outlines detailed experimental protocols, presents key validation parameters in a structured format, and illustrates relevant biological pathways and experimental workflows.

Introduction to this compound (ADD)

This compound is a synthetic steroid that serves as a precursor in the production of various steroid hormones.[3][4] Its primary biological significance lies in its role as an irreversible aromatase inhibitor. Aromatase is a key enzyme responsible for the conversion of androgens to estrogens.[1] By inhibiting this enzyme, ADD can modulate hormone levels, a mechanism that is relevant in various physiological and pathological processes.

Analytical Methodologies for ADD Detection

The detection and quantification of ADD in biological matrices are predominantly achieved through chromatographic techniques coupled with mass spectrometry. The most commonly employed methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like steroids.[5] For ADD analysis, derivatization is often required to improve its volatility and chromatographic behavior.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for steroid analysis due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization.[6]

Method Validation Parameters

A thorough method validation is essential to ensure the reliability and accuracy of the analytical data. The validation process should encompass the following key parameters as recommended by international guidelines.

ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.No significant interfering peaks at the retention time of the analyte.
Linearity and Range The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.Correlation coefficient (r²) ≥ 0.99.
Accuracy (Trueness) The closeness of the mean test results obtained by the method to the true value.Recovery of 80-120% of the spiked concentration.
Precision The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 15-20%.
Repeatability (Intra-assay)Precision under the same operating conditions over a short interval of time.RSD ≤ 15%.
Intermediate Precision (Inter-assay)Precision within-laboratory variations: different days, different analysts, different equipment, etc.RSD ≤ 20%.
Limit of Detection (LOD) The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio ≥ 3.
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10; RSD ≤ 20%.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration within ±15% of the initial concentration.

Experimental Protocols

Sample Preparation from Biological Matrices

4.1.1. Urine Sample Preparation

Urine is a common matrix for monitoring ADD and its metabolites. As steroids are often excreted as glucuronide or sulfate (B86663) conjugates, an enzymatic hydrolysis step is typically required.[6]

  • Enzymatic Hydrolysis: To 1 mL of urine, add an internal standard and 1 mL of phosphate (B84403) buffer (pH 7). Add 50 µL of β-glucuronidase from E. coli. Incubate at 55°C for 1 hour.[6]

  • Liquid-Liquid Extraction (LLE): After hydrolysis, allow the sample to cool to room temperature. Add 5 mL of diethyl ether, vortex for 5 minutes, and centrifuge at 4000 rpm for 10 minutes.[6]

  • Evaporation and Reconstitution: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS derivatization.

4.1.2. Plasma/Serum Sample Preparation

  • Protein Precipitation: To 500 µL of plasma or serum, add an internal standard and 1.5 mL of acetonitrile. Vortex for 2 minutes and centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.

  • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water. Load the supernatant from the protein precipitation step onto the cartridge. Wash the cartridge with 1 mL of 10% methanol in water. Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described for urine samples.

4.1.3. Hair Sample Preparation

Hair analysis provides a longer window of detection for substance use.[7]

  • Decontamination: Wash approximately 20 mg of hair with dichloromethane (B109758) followed by methanol to remove external contaminants. Allow the hair to dry completely.

  • Pulverization: Pulverize the decontaminated hair using a ball mill to increase the surface area for extraction.[7]

  • Extraction: Add 1 mL of methanol to the pulverized hair, along with an internal standard. Incubate in an ultrasonic bath for 2 hours at 50°C. Centrifuge at 10,000 rpm for 10 minutes.

  • Purification: Transfer the methanol extract and proceed with SPE as described for plasma/serum samples.[7]

LC-MS/MS Analysis Protocol
  • Chromatographic Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for ADD and the internal standard should be optimized.

GC-MS Analysis Protocol
  • Derivatization: To the dried extract, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 1 µL of ammonium (B1175870) iodide in 2-propanethiol. Heat at 60°C for 30 minutes.[8]

  • Chromatographic Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: Start at 180°C, ramp to 240°C at 10°C/min, then to 300°C at 20°C/min, hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Spectrometry: Operated in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the derivatized ADD.

Quantitative Data Summary

The following tables summarize typical validation data for the detection of ADD in different biological matrices.

Table 1: Method Performance in Urine

ParameterLC-MS/MSGC-MS
LOQ 0.1 - 1 ng/mL1 - 5 ng/mL
Linearity (r²) > 0.995> 0.99
Accuracy (Recovery) 90 - 110%85 - 115%
Precision (RSD) < 10%< 15%

Table 2: Method Performance in Plasma/Serum

ParameterLC-MS/MS
LOQ 0.05 - 0.5 ng/mL
Linearity (r²) > 0.995
Accuracy (Recovery) 92 - 108%
Precision (RSD) < 12%

Table 3: Method Performance in Hair

ParameterLC-MS/MS
LOQ 0.1 - 1 pg/mg[9]
Linearity (r²) > 0.99[9]
Accuracy (Recovery) 88 - 112%
Precision (RSD) < 15%

Visualization of Pathways and Workflows

Steroid Hormone Signaling Pathway

Steroid hormones, including the androgens that are precursors for estrogens, typically exert their effects by binding to intracellular receptors, which then act as transcription factors to regulate gene expression.[10][11]

Steroid_Hormone_Signaling cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Steroid Steroid Hormone (e.g., Androgen) Receptor Intracellular Receptor Steroid->Receptor Diffusion Complex Steroid-Receptor Complex Steroid->Complex Plasma_Membrane Receptor->Complex Binding HSP Heat Shock Protein HSP->Receptor HSP->Complex Dissociation DNA DNA (Hormone Response Element) Complex->DNA Translocation & Dimerization Nuclear_Membrane Transcription Gene Transcription DNA->Transcription Activation mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Cellular Response) mRNA->Protein Translation Aromatase_Inhibition Androgens Androgens (e.g., Testosterone, Androstenedione) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol, Estrone) Aromatase->Estrogens Conversion ER Estrogen Receptor Estrogens->ER Binding ADD This compound (ADD) ADD->Aromatase Inhibition Response Estrogenic Cellular Response ER->Response Activation LCMSMS_Workflow_Urine Start Urine Sample Collection Spike Spike Internal Standard Start->Spike Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Spike->Hydrolysis Extraction Liquid-Liquid Extraction (LLE) Hydrolysis->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis Data Data Processing and Quantification Analysis->Data

References

Comparative Transcriptomic Analysis of High and Low ADD-Producing Microbial Strains: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Androst-1,4-dien-3,17-dione (ADD) is a pivotal steroid intermediate in the pharmaceutical industry, essential for the synthesis of a wide array of therapeutic corticosteroids and sex hormones. Microbial fermentation, particularly utilizing strains of Rhodococcus and Mycolicibacterium, has emerged as a sustainable and efficient method for ADD production from sterols. Strain improvement is critical to enhancing production titers, and a deep understanding of the genetic and regulatory mechanisms underpinning high-yield phenotypes is paramount. This technical guide details a comparative transcriptomic analysis of hypothetical high and low ADD-producing strains of Rhodococcus erythropolis, providing a framework for identifying key genetic targets for metabolic engineering. This guide outlines the experimental methodologies, presents hypothetical comparative data, and visualizes the core metabolic pathways and experimental workflows.

Introduction to Microbial ADD Production

The biotransformation of sterols, such as cholesterol or phytosterols, into valuable steroid synthons like androstenedione (B190577) (AD) and ADD is a key industrial process.[1][2] Microorganisms, particularly those from the genus Rhodococcus and Mycolicibacterium, possess the enzymatic machinery to degrade the sterol side chain and modify the steroid nucleus.[3][4] The production of ADD from AD is catalyzed by the enzyme 3-ketosteroid-Δ¹-dehydrogenase (KstD), which introduces a double bond at the C1-C2 position of the steroid's A ring.[3][5] Conversely, the degradation of the steroid nucleus, an undesirable side reaction in ADD production, is often initiated by 3-ketosteroid-9α-hydroxylase (KshA).[3][5]

Improving ADD production in microbial strains often involves strategies to enhance the expression and activity of KstD while minimizing or eliminating the activity of KshA and other downstream degradation enzymes.[3] Comparative transcriptomics provides a powerful tool to dissect the differences in gene expression between high-producing (engineered or evolved) and low-producing (wild-type or parent) strains, thereby revealing the genetic basis for the enhanced phenotype.[6][7]

Hypothetical Comparative Transcriptomic Data

To illustrate the expected outcomes of a comparative transcriptomic analysis, the following tables summarize hypothetical data comparing a high ADD-producing Rhodococcus erythropolis strain to its low-producing counterpart.

Table 1: Strain Performance Metrics

StrainSubstrateADD Titer (g/L)AD Conversion Rate (%)By-product Formation (9-OH-AD, %)
High-Producer Androstenedione (AD)15.295< 1
Low-Producer Androstenedione (AD)3.54515

Table 2: Differentially Expressed Genes (DEGs) of Interest

GeneEncoded ProteinLog₂ Fold Change (High vs. Low)Putative Function
kstD13-ketosteroid-Δ¹-dehydrogenase+4.5AD to ADD conversion
kstD23-ketosteroid-Δ¹-dehydrogenase+3.8AD to ADD conversion
kshA13-ketosteroid-9α-hydroxylase-5.2Steroid ring degradation
kshB3-ketosteroid-9α-hydroxylase (reductase component)-4.9Steroid ring degradation
hsdA3β-hydroxysteroid dehydrogenase-2.1Sterol uptake and initial conversion
abcT1ABC transporter (ATP-binding protein)+3.1Steroid efflux
abcT2ABC transporter (permease)+2.9Steroid efflux
regRTetR family transcriptional regulator+2.5Upregulation of kstD genes

Key Metabolic Pathways

The core of ADD production lies within the broader steroid metabolism pathway. Understanding the key enzymatic steps is crucial for interpreting transcriptomic data.

Steroid Nucleus Modification Pathway

The conversion of AD to ADD and its potential degradation is a critical juncture in the metabolic network. High ADD production necessitates the upregulation of the desired conversion pathway while suppressing competing degradation pathways.

steroid_pathway cluster_high High-Producer Strain cluster_low Low-Producer Strain AD Androstenedione (AD) ADD Androst-1,4-dien-3,17-dione (ADD) AD->ADD kstD (Upregulated in High-Producer) OH_AD 9α-hydroxy-AD AD->OH_AD kshA/kshB (Downregulated in High-Producer) Degradation Ring Degradation Products OH_AD->Degradation Downstream Enzymes

Caption: Metabolic fate of Androstenedione (AD) in high and low ADD-producing strains.

Experimental Protocols

Detailed and robust experimental protocols are essential for generating high-quality, reproducible transcriptomic data.

Bacterial Cultivation and Induction
  • Strain Cultivation : High and low ADD-producing strains of Rhodococcus erythropolis are cultured in triplicate in a suitable medium (e.g., Luria-Bertani broth) to mid-log phase (OD₆₀₀ ≈ 0.8).[8]

  • Induction : The cultures are induced with a sub-lethal concentration of the substrate (e.g., 0.1 g/L AD) to stimulate the expression of steroid catabolic genes.

  • Time-Course Sampling : Samples for RNA extraction are collected at various time points post-induction (e.g., 0, 2, 4, 8 hours) to capture the dynamic transcriptional response.

  • Cell Harvesting : Cells are rapidly harvested by centrifugation at 4°C, and the pellets are immediately flash-frozen in liquid nitrogen and stored at -80°C to preserve RNA integrity.[4]

RNA Extraction and Quality Control
  • RNA Extraction : Total RNA is extracted from the cell pellets using a TRIzol-based method or a commercial RNA extraction kit suitable for Gram-positive bacteria.[4]

  • DNase Treatment : To remove contaminating genomic DNA, the extracted RNA is treated with DNase I.[9][10]

  • Quality Control : The integrity and purity of the RNA are assessed using a Bioanalyzer. Samples with a high RNA Integrity Number (RIN) (e.g., > 8) are selected for sequencing.[9]

Library Preparation and RNA Sequencing
  • rRNA Depletion : Ribosomal RNA (rRNA), which constitutes a large portion of total RNA, is removed using a rRNA depletion kit to enrich for messenger RNA (mRNA).[9][11]

  • Library Construction : Strand-specific RNA-seq libraries are prepared from the rRNA-depleted RNA. This involves RNA fragmentation, first-strand cDNA synthesis with random hexamers, second-strand cDNA synthesis incorporating dUTP, end repair, A-tailing, and ligation of sequencing adapters.[10][12]

  • Sequencing : The prepared libraries are sequenced on an Illumina sequencing platform (e.g., HiSeq or NovaSeq) to generate a sufficient number of paired-end reads for robust statistical analysis.[8]

Bioinformatic Analysis
  • Quality Control of Reads : Raw sequencing reads are assessed for quality, and adapters and low-quality bases are trimmed.

  • Read Mapping : The high-quality reads are mapped to the Rhodococcus erythropolis reference genome.

  • Differential Gene Expression Analysis : The number of reads mapping to each gene is counted, and differential expression analysis between the high and low-producing strains is performed using tools like DESeq2 or edgeR.[8]

  • Functional Annotation and Pathway Analysis : Differentially expressed genes are functionally annotated, and pathway enrichment analysis is conducted to identify key metabolic and regulatory pathways that are perturbed.

Experimental and Bioinformatic Workflow

The overall workflow from sample preparation to data analysis is a multi-step process requiring careful execution and quality control at each stage.

workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis Culture Bacterial Cultivation (High & Low Strains) Induction Substrate Induction (AD) Culture->Induction Harvest Cell Harvesting Induction->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction QC1 RNA Quality Control (RIN) RNA_Extraction->QC1 rRNA_Depletion rRNA Depletion QC1->rRNA_Depletion Library_Prep Library Preparation rRNA_Depletion->Library_Prep Sequencing Illumina Sequencing Library_Prep->Sequencing QC2 Read Quality Control Sequencing->QC2 Mapping Genome Mapping QC2->Mapping Counting Read Counting Mapping->Counting DEG_Analysis Differential Expression Analysis Counting->DEG_Analysis Annotation Functional Annotation & Pathway Analysis DEG_Analysis->Annotation

References

A Technical Guide to the Inter-Laboratory Comparison of Androsta-1,4-diene-3,17-dione Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Androsta-1,4-diene-3,17-dione (ADD), also known as boldione, is a significant anabolic androgenic steroid and a precursor to boldenone (B1667361).[1][2] Its detection is critical in anti-doping and forensic applications. While direct, publicly available inter-laboratory comparison studies specifically targeting ADD are scarce, the principles of method validation and comparison are well-established within the anti-doping community, primarily through programs like the World Anti-Doping Agency's (WADA) External Quality Assessment Scheme (EQAS).[3][4][5][6] This technical guide provides an in-depth overview of the analytical methodologies for ADD, framed within the context of inter-laboratory comparison principles, and presents data from analogous steroid analysis comparisons to illustrate the performance of different techniques.

Introduction to Inter-laboratory Comparisons for Anti-Doping

Inter-laboratory comparisons, often conducted as proficiency testing (PT) or collaborative trials, are essential for ensuring the reliability and comparability of analytical results among different laboratories. In the context of anti-doping analysis, these studies are crucial for maintaining the integrity of the global anti-doping system.[3][5]

WADA oversees an External Quality Assessment Scheme (EQAS) for its accredited laboratories. This program involves the regular distribution of blind samples to assess and monitor the proficiency of laboratories in detecting and quantifying prohibited substances, including anabolic agents like ADD.[3][4][5][6] While the specific results of these proficiency tests are confidential, the framework ensures a harmonized approach to analytical testing.

Analytical Methodologies for this compound

The primary analytical techniques for the detection and quantification of ADD and other anabolic steroids are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established and robust technique for steroid analysis. It often requires a derivatization step to improve the volatility and thermal stability of the analytes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for many anti-doping analyses due to its high sensitivity and specificity, particularly for complex biological matrices.[8] It often allows for the direct analysis of conjugated metabolites without the need for extensive sample preparation.

Data Presentation: Inter-Platform Comparison of Steroid Analysis

While a direct inter-laboratory comparison for ADD is not publicly available, a comprehensive inter-platform study on a set of 87 steroids provides valuable insights into the comparability of different high-resolution mass spectrometry (HRMS) platforms coupled with ion mobility spectrometry (IM-MS). This study compares collision cross-section (CCS) values, a physicochemical property of an ion that can aid in its identification, across three different instrument types: drift tube (DTIM-MS), traveling wave (TWIM-MS), and trapped ion mobility (TIM-MS).[9] The results demonstrate excellent inter-laboratory performance for the majority of the ions.[9]

PlatformCCS Bias (vs. DTIM-MS) for 95% of IonsReference
Trapped Ion Mobility (TIM-MS)within ±1%[9]
Traveling Wave (TWIM-MS)within ±2%[9]

This table summarizes the systematic comparison of collision cross-section (CCS) values for a set of 87 steroids across different ion mobility-mass spectrometry platforms.

Experimental Protocols

The following sections outline generalized experimental protocols for the analysis of ADD by GC-MS and LC-MS/MS, based on common practices in anti-doping laboratories.

Generalized GC-MS Protocol for ADD Analysis

A typical GC-MS workflow for the analysis of anabolic steroids like ADD involves several key steps.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing urine_sample Urine Sample Collection hydrolysis Enzymatic Hydrolysis (β-glucuronidase) urine_sample->hydrolysis extraction Liquid-Liquid or Solid-Phase Extraction hydrolysis->extraction derivatization Derivatization (e.g., MSTFA) extraction->derivatization gc_injection GC Injection derivatization->gc_injection gc_separation Gas Chromatographic Separation gc_injection->gc_separation ms_ionization Mass Spectrometric Ionization (EI) gc_separation->ms_ionization ms_detection Mass Analysis and Detection ms_ionization->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_integration Peak Integration and Quantification data_acquisition->peak_integration library_matching Spectral Library Matching peak_integration->library_matching reporting Reporting of Results library_matching->reporting

Caption: Generalized workflow for GC-MS analysis of this compound.

Generalized LC-MS/MS Protocol for ADD Analysis

The LC-MS/MS workflow offers high throughput and sensitivity for the analysis of ADD and its metabolites.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample_collection Urine/Blood Sample Collection protein_precipitation Protein Precipitation (for blood) sample_collection->protein_precipitation spe Solid-Phase Extraction (SPE) sample_collection->spe protein_precipitation->spe lc_injection LC Injection spe->lc_injection lc_separation Liquid Chromatographic Separation lc_injection->lc_separation esi_ionization Electrospray Ionization (ESI) lc_separation->esi_ionization msms_analysis Tandem Mass Spectrometry (MRM) esi_ionization->msms_analysis data_acquisition Data Acquisition msms_analysis->data_acquisition peak_integration Peak Integration and Quantification data_acquisition->peak_integration confirmation Confirmation of Identity (Ion Ratios) peak_integration->confirmation reporting Reporting of Results confirmation->reporting

Caption: Generalized workflow for LC-MS/MS analysis of this compound.

Signaling and Metabolic Pathways

This compound is a key intermediate in the biosynthesis of boldenone. In some biological systems, it can be formed from androstenedione. Understanding these pathways is crucial for interpreting analytical results.[1][10][11][12]

Metabolic_Pathway Androstenedione Androstenedione ADD This compound (Boldione) Androstenedione->ADD Dehydrogenation Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Reduction Boldenone Boldenone ADD->Boldenone 17β-HSD Reduction Testosterone->Boldenone Dehydrogenation

Caption: Biosynthetic pathway of Boldenone involving this compound.

Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of Androsta-1,4-diene-3,17-dione: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Androsta-1,4-diene-3,17-dione, a steroid intermediate, requires meticulous disposal procedures due to its potential health and environmental hazards. This guide provides essential, step-by-step instructions for its safe disposal, aligned with established safety protocols.

This compound is classified as a substance with significant health risks, including being suspected of causing cancer and genetic defects, and potentially damaging fertility or the unborn child.[1][2][3] Furthermore, it is recognized as being toxic to aquatic life with long-lasting effects.[1][2] Therefore, adherence to proper disposal protocols is not merely a procedural formality but a critical safety and environmental responsibility.

Waste Identification and Classification

Prior to disposal, it is crucial to correctly identify and classify waste containing this compound. This includes the pure chemical, solutions, contaminated labware (e.g., gloves, vials, and pipette tips), and any spill cleanup materials. Due to its hazardous properties, this waste must not be disposed of with general household garbage or discharged into the sewage system.[1] For transportation purposes, it is classified as an environmentally hazardous substance.[2]

Quantitative Hazard Data

To provide a clearer understanding of its potential impact, the following table summarizes key toxicological data for this compound.

MetricSpeciesValueExposure Time
LD50 Oral (Rat)Female Rat> 2000 mg/kg bwN/A
LD50 Dermal (Rat)Male/Female Rat> 2000 mg/kg bwN/A
LC50 (Fish)Danio rerio (Zebra fish)23.3 mg/L96 hours
EC50 (Invertebrates)Daphnia magna (Water flea)49.8 mg/L48 hours
EC50 (Algae)Desmodesmus subspicatus1.3 mg/L72 hours

Data sourced from a Safety Data Sheet for this compound.[4]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedures for the safe disposal of this compound and associated waste materials.

1. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and eye protection.[4]

2. Waste Segregation and Collection:

  • Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Keep the chemical in suitable, closed containers for disposal.[2][4]

3. Disposal of Unused or Waste this compound:

  • The primary recommended method of disposal is through a licensed chemical destruction facility.[4]

  • This may involve controlled incineration with flue gas scrubbing to prevent the release of harmful substances into the atmosphere.[4]

  • Another approach is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Always dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.

4. Disposal of Contaminated Materials:

  • Labware and Debris: All items such as gloves, filter paper, and vials that have come into contact with this compound should be collected in the designated hazardous waste container.

  • Empty Containers: Containers that held the chemical should be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as hazardous waste. Once decontaminated, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or offered for recycling if regulations permit.[4] Combustible packaging materials may be disposed of via controlled incineration.[4]

5. Spill Management and Cleanup:

  • In the event of a spill, evacuate the area if necessary.

  • Wear appropriate PPE, including respiratory protection if dust is present.

  • Prevent the spill from entering drains or waterways.[4][5]

  • Collect the spilled material using spark-proof tools and place it into a suitable, closed container for disposal.[4]

  • Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generation (this compound) waste_type Identify Waste Type start->waste_type chem Unused/Waste Chemical waste_type->chem Chemical cont_mat Contaminated Materials (Gloves, Labware, etc.) waste_type->cont_mat Materials cont_pack Contaminated Packaging waste_type->cont_pack Packaging collect Collect in Labeled, Sealed Hazardous Waste Container chem->collect cont_mat->collect decon Decontaminate Container (e.g., Triple Rinse) cont_pack->decon dispose_chem Dispose via Licensed Chemical Destruction Facility (e.g., Incineration) collect->dispose_chem collect_rinsate Collect Rinsate as Hazardous Waste decon->collect_rinsate dispose_pack Dispose of Decontaminated Packaging per Regulations (Recycle or Landfill) decon->dispose_pack collect_rinsate->collect

Caption: Disposal decision workflow for this compound.

By strictly adhering to these disposal procedures, laboratory professionals can mitigate the risks associated with this compound, ensuring a safe working environment and safeguarding the ecosystem. Always consult your institution's specific safety and environmental guidelines and the most current Safety Data Sheet (SDS) for the compound.

References

Personal protective equipment for handling Androsta-1,4-diene-3,17-dione

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Androsta-1,4-diene-3,17-dione

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, a steroidal compound requiring stringent safety protocols due to its potential health hazards. Adherence to these procedures is paramount to ensure a safe laboratory environment.

This compound is classified as a hazardous substance with multiple health risks. It is harmful if swallowed or inhaled, causes serious eye irritation, and may cause respiratory irritation.[1] Furthermore, it is suspected of causing genetic defects, cancer, and may damage fertility or the unborn child.[1][2][3] It may also cause harm to breast-fed children and can lead to organ damage through prolonged or repeated exposure.[1] The compound is also toxic to aquatic life with long-lasting effects.[1][3]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound. This includes during receipt, storage, transport, compounding, administration, decontamination, and disposal.[4]

PPE CategorySpecificationRationale
Hand Protection Double pair of chemotherapy-grade, powder-free nitrile or neoprene gloves meeting ASTM D6978 standard.[4][5]Prevents skin contact and absorption. Double gloving provides an additional barrier. Powder-free gloves prevent aerosolization of the hazardous drug.[6]
Body Protection Disposable, long-sleeved gown made of polyethylene-coated polypropylene (B1209903) or other laminate materials resistant to hazardous drug permeability.[5][7] Gown must close in the back.[4]Protects skin from contamination. Material should be validated for its resistance to chemical permeation.
Eye and Face Protection Chemical safety goggles and a face shield, or a full-face respirator.[5] Safety glasses with side shields are not sufficient.[4]Protects eyes and mucous membranes from splashes and airborne particles.
Respiratory Protection For handling powders outside of a containment device, a fit-tested N95 respirator or higher is required.[4] For unpacking non-plastic containers, an elastomeric half-mask with a multi-gas cartridge and P100-filter should be worn.[4]Minimizes inhalation of airborne particles of the hazardous compound.
Head and Foot Protection Disposable head, hair, beard, and shoe covers (double pair).[4][5]Prevents contamination of hair and personal clothing, and tracking of the hazardous substance outside the work area.
Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • All handling of this compound powder must be conducted in a designated area within a certified chemical fume hood, a Class II Biosafety Cabinet, or a compounding aseptic containment isolator to minimize exposure.[7]

  • Ensure that an eye wash station and safety shower are readily accessible.

  • Prepare all necessary equipment and materials before bringing the compound into the containment area.

2. Donning PPE:

  • Follow a strict donning procedure in a designated clean area.

  • The inner pair of gloves should be worn under the gown cuff, and the outer pair over the cuff.[4]

3. Handling the Compound:

  • When weighing the solid material, use a containment ventilated enclosure or a powder hood.

  • Avoid the formation of dust and aerosols.[8]

  • If dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Do not eat, drink, or smoke in the handling area.[8]

4. Decontamination and Cleaning:

  • All surfaces and equipment that come into contact with the compound must be decontaminated. Use a suitable deactivating agent followed by a cleaning agent.

  • Wipe all surfaces from areas of lesser contamination to areas of greater contamination.

5. Doffing PPE:

  • Remove PPE in a designated area to prevent cross-contamination.

  • The outer pair of gloves should be removed first, followed by the gown and other protective equipment. The inner gloves should be the last item removed.

Disposal Plan
  • All disposable PPE (gloves, gown, shoe covers, etc.) and any materials that have come into contact with this compound are considered hazardous waste.

  • Dispose of contaminated materials in a clearly labeled, sealed, and puncture-proof hazardous waste container.[8]

  • The compound should be disposed of by dissolving or mixing it with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Waste must be handled in accordance with all applicable local, state, and federal regulations.[8] Avoid release into the environment.[3][8]

Experimental Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Chemical Handling (in Containment) cluster_cleanup Decontamination & Disposal A Verify Engineering Controls (Fume Hood/BSC) B Assemble Materials & Equipment A->B C Don Full PPE B->C D Weigh Solid Compound C->D Enter Containment E Dissolve in Solvent D->E F Perform Experimental Procedure E->F G Decontaminate Surfaces & Equipment F->G Complete Experiment H Segregate & Label Hazardous Waste G->H I Properly Doff PPE G->I J Dispose of Waste per Regulations H->J I->H

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Androsta-1,4-diene-3,17-dione
Reactant of Route 2
Androsta-1,4-diene-3,17-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.